molecular formula C7H14O3 B1315408 3-(1-Ethoxyethoxy)oxetane CAS No. 85328-36-5

3-(1-Ethoxyethoxy)oxetane

Numéro de catalogue: B1315408
Numéro CAS: 85328-36-5
Poids moléculaire: 146.18 g/mol
Clé InChI: NXPNJCAIEXYHOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1-Ethoxyethoxy)oxetane (CAS 85328-36-5) is a 3-substituted oxetane derivative featuring an ethoxyethoxy functional group at the 3-position of the strained four-membered oxetane ring . This compound is highly valued in medicinal chemistry as a versatile building block and is recognized for its ability to modulate key physicochemical properties of lead compounds, such as solubility, metabolic stability, and lipophilicity, serving as a bioisostere for carbonyl-containing groups . In polymer science, it functions as a monomer for ring-opening polymerization, enabling the synthesis of novel polyethers with applications in specialized coatings and materials . The reactivity of this compound is driven by the ring strain of the oxetane, making it a reactive intermediate in synthesis; it can undergo ring-opening reactions with nucleophiles and is also susceptible to cleavage under acidic conditions . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use. This chemical is classified as flammable (UN 1993) and requires storage under an inert atmosphere at 2-8°C .

Propriétés

IUPAC Name

3-(1-ethoxyethoxy)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-9-6(2)10-7-4-8-5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPNJCAIEXYHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522635
Record name 3-(1-Ethoxyethoxy)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85328-36-5
Record name 3-(1-Ethoxyethoxy)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Ethoxyethoxy)oxetane (CAS: 85328-36-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1-Ethoxyethoxy)oxetane, a versatile building block in medicinal chemistry and polymer science. This document details its physicochemical properties, synthesis, spectroscopic data, and safety information, presented in a format tailored for scientific and research applications.

Core Physicochemical Properties

This compound is a 3-substituted oxetane derivative. The strained four-membered oxetane ring imparts unique chemical properties, making it a valuable intermediate in organic synthesis.[1] It is recognized for its ability to modulate key physicochemical properties of lead compounds, such as solubility, metabolic stability, and lipophilicity, often serving as a bioisostere for carbonyl groups.[1]

PropertyValueSource
CAS Number 85328-36-5[1]
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Purity ≥95%
Boiling Point 45-50 °C @ 0.5 mmHg[2]
Storage Temperature 2-8°C, under inert atmosphere[1]
Topological Polar Surface Area (TPSA) 27.69 Ų
logP 0.7843
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 4

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-(chloromethyl)oxirane. The overall workflow involves the formation of a chlorohydrin acetate, protection of the hydroxyl group as an ethoxyethyl ether, and subsequent intramolecular cyclization.

SynthesisWorkflow A 2-(chloromethyl)oxirane B Acetic acid-2-hydroxy-3-chloropropyl ester A->B  FeCl3, HOAc, 70°C, 12h   C Acetic acid 2-(1-ethoxyethoxy)-3-chloropropyl ester B->C  Ethyl vinyl ether, p-TsOH, <30°C   D This compound C->D  NaOH, 110°C, reflux 4h  

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Acetic acid-2-hydroxy-3-chloropropyl ester

To a solution of ferric chloride (FeCl₃, 0.97 mg, 0.006 mmol) in acetic acid (HOAc, 1.23 ml, 21.6 mmol), 2-(chloromethyl)oxirane (2 g, 21.6 mmol) is added with stirring over a 5-minute period. The mixture is then heated at 70°C with stirring for 12 hours. After cooling to room temperature, the mixture is extracted with dichloromethane (DCM). The organic solution is concentrated in vacuo to yield Acetic acid-2-hydroxy-3-chloropropyl ester as a yellow oil (2.97 g, 90% yield).[2]

Step 2: Synthesis of Acetic acid 2-(1-ethoxyethoxy)-3-chloropropyl ester

To the crude Acetic acid-2-hydroxy-3-chloropropyl ester (1.5 g, 9.8 mmol), para-toluenesulfonic acid (p-TsOH, 6.7 mg, 0.039 mmol) is added. Subsequently, ethyl vinyl ether (0.95 ml, 10.03 mmol) is added dropwise at room temperature over a period of 0.3 hours. The flask is cooled to maintain a reaction temperature below 30°C. The mixture is then extracted with DCM, and the combined organic extracts are concentrated in vacuo to give crude Acetic acid 2-(1-ethoxyethoxy)-3-chloropropyl ester as a red liquid (1.9874 g).[2]

Step 3: Synthesis of this compound

To a solution of sodium hydroxide (NaOH, 407.26 mg, 10.1816 mmol) heated to 110°C, the crude Acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester (1 g, 4.45 mmol) is added over a 1.5-hour period. The reaction mixture is refluxed for an additional 4 hours. After cooling to room temperature, the mixture is washed with water (10 ml). The aqueous layer is extracted with DCM (100 ml), and the combined organic extracts are concentrated in vacuo to give a brown oil. Distillation of the crude product (boiling point 45-50°C at 0.5 mmHg) yields this compound as a clear oil (250 mg, 30% yield).[2]

Spectroscopic Data

Technique Data Source
¹H NMR Key signals include oxetane ring protons (δ 4.5–5.0 ppm) and ethoxyethoxy methylene groups (δ 3.4–3.7 ppm).[1]
¹³C NMR Characteristic signals for the oxetane ring and the ethoxyethoxy group are expected.[1]
FT-IR Stretching vibrations at 1120 cm⁻¹ (C–O–C ether) and 910 cm⁻¹ (oxetane ring).[1]
Mass Spectrometry Electrospray ionization mass spectrometry (ESI-MS) typically shows [M+Na]⁺ peaks with high resolution (<5 ppm error).[1]
General Methodologies for Spectroscopic Analysis
  • NMR Spectroscopy: A sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are acquired on a spectrometer at a specific frequency (e.g., 400 MHz for ¹H NMR). For ¹³C NMR, a proton-decoupled sequence is commonly used.

  • Infrared (IR) Spectroscopy: For liquid samples, a small drop can be placed on an ATR crystal, and the spectrum recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum is typically subtracted.

  • Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for volatile compounds. The sample is injected into the GC, separated by the column, and then ionized (e.g., by electron ionization) and analyzed by the mass spectrometer.[3]

Safety and Handling

GHS Pictograms:

alt text

Signal Word: Warning[4]

Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

This product is for research and further manufacturing use only and is not for direct human use.[4] It is classified as flammable (UN 1993) and requires storage under an inert atmosphere at 2-8°C.[1] Always refer to the Safety Data Sheet (SDS) before use.[1]

References

An In-depth Technical Guide to the Physical Properties of 3-(1-Ethoxyethoxy)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(1-Ethoxyethoxy)oxetane. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data on the compound's molecular characteristics, predicted physical constants, and solubility. It further details generalized experimental protocols for the determination of key physical properties and outlines a plausible synthetic route. A central focus is placed on the role of the oxetane motif as a valuable bioisostere in medicinal chemistry, with its influence on physicochemical properties illustrated through a logical relationship diagram. This guide aims to serve as a foundational resource for the application of this compound in further research and development.

Core Physical and Chemical Properties

This compound is a substituted oxetane derivative. The presence of the strained four-membered oxetane ring and the ethoxyethoxy side chain imparts unique physicochemical characteristics relevant to its application in medicinal and materials science.[1]

Molecular and Computational Data

A summary of the key molecular and computationally derived properties of this compound is presented in Table 1. These values are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₇H₁₄O₃[2]
Molecular Weight 146.18 g/mol [2]
Topological Polar Surface Area (TPSA) 27.69 Ų[2]
Predicted LogP (Octanol-Water Partition Coefficient) 0.7843[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 4[2]
Predicted Physical Constants
PropertyPredicted ValueSource
Boiling Point 169.8 ± 20.0 °C[1]
Density 1.00 ± 0.1 g/cm³[1]

Note: The lack of experimentally verified data highlights an area for future research to fully characterize this compound.

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively documented. However, based on the general properties of oxetane derivatives, a qualitative solubility profile can be inferred:

  • The presence of the 1-ethoxyethoxy group is expected to enhance solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).[1]

  • As with many substituted oxetanes, the bulky ethoxyethoxy substituent may lead to reduced aqueous solubility while potentially improving penetration across lipid bilayers , a critical factor in drug absorption.[1]

The Role of the Oxetane Moiety as a Bioisostere

In drug discovery, the oxetane ring is increasingly utilized as a bioisostere for other functional groups, most notably gem-dimethyl and carbonyl groups.[3][4][5] This strategic replacement can modulate a molecule's physicochemical properties to enhance its drug-like characteristics. The introduction of an oxetane, such as in this compound, can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, and can also influence the basicity of nearby functional groups.[4]

G Logical Relationship of Oxetane as a Bioisostere cluster_properties Modulated Physicochemical & Pharmacokinetic Properties Lead_Compound Lead Compound (e.g., with gem-dimethyl or carbonyl group) Bioisosteric_Replacement Bioisosteric Replacement Lead_Compound->Bioisosteric_Replacement Introduction of Oxetane Oxetane_Analogue Oxetane-Containing Analogue (e.g., this compound derivative) Bioisosteric_Replacement->Oxetane_Analogue Solubility Aqueous Solubility Oxetane_Analogue->Solubility Improves Metabolic_Stability Metabolic Stability Oxetane_Analogue->Metabolic_Stability Enhances Lipophilicity Lipophilicity (LogD) Oxetane_Analogue->Lipophilicity Reduces Basicity Basicity of Proximal Amines (pKa) Oxetane_Analogue->Basicity Reduces

Bioisosteric role of the oxetane moiety in drug design.

Experimental Protocols

The following sections describe generalized experimental procedures for determining the key physical properties of liquid organic compounds like this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the protection of 3-hydroxyoxetane followed by a Williamson ether synthesis. The following is an adapted protocol based on the synthesis of similar compounds.[6]

Step 1: Protection of 3-Hydroxyoxetane

  • To a solution of 3-hydroxyoxetane in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

  • Cool the reaction mixture in an ice bath.

  • Slowly add ethyl vinyl ether dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Note: This is a generalized procedure and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by distillation.

  • Place a small amount of the purified liquid into a micro-boiling point tube or a small distillation flask.

  • Add a boiling chip to ensure smooth boiling.

  • Heat the sample gently and observe the temperature at which the liquid boils and its vapor condenses.

  • The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point.

Measurement of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

  • Measure the mass of a clean, dry pycnometer.

  • Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and measure the total mass.

  • The difference in mass gives the mass of the liquid.

  • The volume of the pycnometer is known or can be calibrated using a liquid of known density (e.g., water).

  • Density is calculated as mass divided by volume.

Measurement of Refractive Index

The refractive index can be measured using a refractometer.

  • Calibrate the refractometer with a standard of known refractive index.

  • Place a few drops of the liquid sample on the prism of the refractometer.

  • Close the prism and allow the temperature to equilibrate.

  • Read the refractive index from the scale. It is important to also record the temperature at which the measurement was taken, as refractive index is temperature-dependent.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

  • To a small vial containing a known volume (e.g., 1 mL) of the solvent of interest (e.g., water, DMSO, THF, ethanol), add a small, measured amount (e.g., 10 mg) of this compound.

  • Vortex or shake the mixture vigorously for a set period (e.g., 1 minute).

  • Visually inspect the mixture for the presence of undissolved solute.

  • If the solute has completely dissolved, it is considered soluble under these conditions. If not, it is considered sparingly soluble or insoluble. This can be done with a range of solvents to build a comprehensive solubility profile.

Conclusion

This compound presents an interesting scaffold for applications in medicinal chemistry and materials science. While a complete experimental characterization of its physical properties is yet to be published, predictive data and an understanding of the behavior of related oxetane derivatives provide a solid foundation for its use in research. The role of the oxetane moiety as a bioisostere is a particularly promising avenue for the development of novel therapeutics with improved pharmacokinetic profiles. The experimental protocols outlined in this guide provide a starting point for the further empirical investigation and characterization of this and similar compounds.

References

3-(1-Ethoxyethoxy)oxetane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(1-Ethoxyethoxy)oxetane for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile building block in medicinal chemistry. It covers the molecule's fundamental properties, synthesis, and its applications in drug discovery, tailored for researchers, scientists, and professionals in the field.

Core Molecular Data

The fundamental quantitative data for this compound is summarized below. This compound is valued for its unique four-membered oxetane ring, which can influence the physicochemical properties of larger molecules.[1]

PropertyValueCitations
Molecular FormulaC₇H₁₄O₃[1][2]
Molecular Weight146.18 g/mol [1][2]
CAS Number85328-36-5[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound often involves the cyclization of a suitable precursor.[1] One common strategy is the intramolecular Williamson etherification, which is a foundational method for creating the oxetane ring from 1,3-halohydrins.[3] Another approach involves the intramolecular etherification of a diol derivative.[1]

Below is a detailed experimental protocol adapted from the synthesis of a related oxetane, which illustrates the key chemical transformations that can be applied. This specific protocol details the synthesis of oxetan-3-ol, which involves an intermediate protected with an ethoxyethoxy group, similar to the target compound.

Experimental Protocol: Synthesis of Oxetan-3-ol via a this compound Intermediate

This protocol is based on the synthesis of oxetan-3-ol from epichlorohydrin, involving the formation and subsequent deprotection of a 3-(ethoxy)oxetane compound.

Step 1: Synthesis of Acetic acid-2-hydroxy-3-chloropropyl ester

  • To a solution of FeCl₃ (0.97 mg, 0.006 mmol) in acetic acid (1.23 ml, 21.6 mmol), add 2-(chloromethyl)oxirane (2 g, 21.6 mmol) with stirring over a 5-minute period.

  • Heat the mixture at 70°C with stirring for 12 hours.

  • After cooling to room temperature, extract the mixture with dichloromethane (DCM).

  • Concentrate the solution in vacuo to yield acetic acid-2-hydroxy-3-chloropropyl ester as a yellow oil (2.97 g, 90% yield).

Step 2: Protection with Ethyl Vinyl Ether

  • To the crude acetic acid-2-hydroxy-3-chloropropyl ester (1.5 g, 9.8 mmol), add para-toluenesulfonic acid (p-TsOH) (6.7 mg, 0.039 mmol).

  • Add ethyl vinyl ether (0.95 ml, 10.03 mmol) dropwise at room temperature over 20 minutes, maintaining the reaction temperature at 30°C.

  • This step yields acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester.

Step 3: Formation of this compound

  • To a solution of sodium hydroxide (NaOH) (356 mg, 8.9 mmol) in methanol (MeOH) (10 ml), add the acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester (1 g, 4.45 mmol) over a 1.5-hour period.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and wash with water (10 ml).

  • Extract the aqueous layer with DCM (100 ml).

  • Combine the organic extracts and concentrate in vacuo to give a brown oil.

  • Purify by distillation (bp=45-50°C @ 0.5 mmHg) to yield this compound as a clear oil (250 mg, 30% yield).

Step 4: Deprotection to Oxetan-3-ol

  • Cool a solution of this compound (250 mg, 1.92 mmol) in MeOH (2.3 mmol) to 15-18°C.

  • Add p-TsOH with stirring.

  • After the reaction is complete, quench with NaHCO₃.

  • Distill at 35-40°C (0.1 mmHg) to give crude oxetan-3-ol as a clear oil.

Role in Medicinal Chemistry

Oxetanes, including this compound, are of significant interest in drug discovery.[4] They are often used as bioisosteres for carbonyl groups or gem-dimethyl groups.[1][5] Incorporating an oxetane moiety can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, which are critical for developing viable drug candidates. The strained four-membered ring also provides a reactive handle for further chemical modifications.[1]

Logical Workflow: Application in Drug Discovery

The following diagram illustrates the logical workflow of how this compound is utilized as a building block in the drug discovery process.

G cluster_synthesis Synthesis & Modification cluster_application Drug Discovery Pipeline A Starting Materials (e.g., Epichlorohydrin) B Synthesis of This compound A->B D Incorporation into Lead Compound C Functional Group Interconversion B->C C->D Medicinal Chemistry Campaign E Physicochemical Property Tuning (Solubility, Stability) D->E F Biological Screening & Lead Optimization E->F G Preclinical Candidate F->G

References

1H NMR Spectral Data for 3-(1-Ethoxyethoxy)oxetane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals requiring comprehensive spectroscopic data will find this technical guide essential for the characterization of 3-(1-Ethoxyethoxy)oxetane. This document provides a detailed summary of the theoretical 1H NMR spectral data, experimental protocols for its acquisition, and a structural representation to aid in spectral interpretation.

Data Presentation: 1H NMR Spectral Data Summary

The following table summarizes the predicted proton nuclear magnetic resonance (1H NMR) spectral data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Protons (Label)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a~4.7 - 4.8q~5.31H
H-b~4.5 - 4.6m-1H
H-c~4.3 - 4.4m-4H
H-d~3.4 - 3.6q~7.12H
H-e~1.2 - 1.3d~5.33H
H-f~1.1 - 1.2t~7.13H

Experimental Protocols

The acquisition of 1H NMR spectral data for this compound would typically follow a standardized experimental protocol to ensure accuracy and reproducibility.

Sample Preparation:

  • A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • The 1H NMR spectrum is recorded on a high-field nuclear magnetic resonance spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.

  • The data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction to yield the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard. Coupling constants are reported in Hertz (Hz).

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound and the key proton environments that give rise to the observed 1H NMR signals.

G cluster_oxetane Oxetane Ring cluster_ethoxyethoxy 1-Ethoxyethoxy Group O1 O C2 CH2 (c) O1->C2 C4 CH2 (c) C2->C4 C3 CH (b) C3->O1 O2 O C3->O2 Attachment C4->C3 C5 CH (a) C5->O2 C6 CH3 (e) C5->C6 O3 O C5->O3 C7 CH2 (d) O3->C7 C8 CH3 (f) C7->C8

Caption: Molecular structure of this compound with labeled proton environments.

An In-depth Technical Guide to 3-(1-Ethoxyethoxy)oxetane: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Ethoxyethoxy)oxetane is a valuable heterocyclic building block increasingly utilized in medicinal chemistry and materials science. Its unique four-membered oxetane ring, substituted with a protecting ethoxyethoxy group, offers a compelling combination of properties. In drug discovery, the oxetane moiety serves as a polar bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The strained oxetane ring also imparts a degree of conformational rigidity and three-dimensionality to molecules.[1] Furthermore, the ethoxyethoxy group acts as a protecting group for the 3-hydroxy functionality of the oxetane, which can be readily removed under acidic conditions to allow for further synthetic modifications. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.

Chemical Structure and Properties

This compound possesses a central four-membered oxetane ring, which is a saturated ether. The ring strain inherent in this structure contributes to its unique reactivity.[1] The substituent at the 3-position is a 1-ethoxyethoxy group, which is an acetal.

Physicochemical Properties

Quantitative experimental data for this compound is not widely available in the literature. The following table summarizes key physicochemical properties, including predicted values where experimental data is absent.

PropertyValueSource
Molecular Formula C₇H₁₄O₃[2][3]
Molecular Weight 146.18 g/mol [2][3]
CAS Number 85328-36-5[2][3]
Boiling Point 169.8 ± 20.0 °CPredicted[2]
Density 1.00 ± 0.1 g/cm³Predicted[2]
LogP 0.7843Computational[3]
Topological Polar Surface Area (TPSA) 27.69 ŲComputational[3]
Hydrogen Bond Acceptors 3Computational[3]
Hydrogen Bond Donors 0Computational[3]
Rotatable Bonds 4Computational[3]
Storage Temperature 2-8 °C, under inert atmosphere[2]
Spectral Data

1.2.1. ¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
~4.8-4.6mOxetane ring protons (-O-CH₂-)
~4.7qAcetal proton (-O-CH(CH₃)-O-)
~4.5mOxetane ring proton (-CH-O-)
~3.5qMethylene of ethoxy group (-O-CH₂-CH₃)
~1.3dMethyl of acetal (-O-CH(CH₃)-O-)
~1.2tMethyl of ethoxy group (-O-CH₂-CH₃)

1.2.2. ¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppmAssignment
~99Acetal carbon (-O-CH(CH₃)-O-)
~72Oxetane ring carbons (-O-CH₂-)
~68Oxetane ring carbon (-CH-O-)
~61Methylene of ethoxy group (-O-CH₂-CH₃)
~20Methyl of acetal (-O-CH(CH₃)-O-)
~15Methyl of ethoxy group (-O-CH₂-CH₃)

1.2.3. FT-IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
2975-2850StrongC-H stretch (alkane)
1150-1050StrongC-O stretch (ether and acetal)
970-950MediumOxetane ring vibration

1.2.4. Mass Spectrometry (Predicted Fragmentation)

m/zFragment Ion
146[M]⁺
101[M - OCH₂CH₃]⁺
73[CH(OCH₂CH₃)CH₃]⁺
72[C₄H₈O₂]⁺
45[OCH₂CH₃]⁺

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a structurally related intermediate in the preparation of oxetan-3-ol. It involves the acid-catalyzed addition of ethyl vinyl ether to oxetan-3-ol.

Materials:

  • Oxetan-3-ol

  • Ethyl vinyl ether

  • para-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxetan-3-ol (1.0 eq) in anhydrous DCM, add a catalytic amount of p-TsOH (e.g., 0.01-0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl vinyl ether (1.1-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Oxetan-3-ol Oxetan-3-ol Reaction_Vessel Reaction in DCM at 0°C to RT Oxetan-3-ol->Reaction_Vessel Ethyl vinyl ether Ethyl vinyl ether Ethyl vinyl ether->Reaction_Vessel p-TsOH (catalyst) p-TsOH (catalyst) p-TsOH (catalyst)->Reaction_Vessel Quench Quench with NaHCO3 Reaction_Vessel->Quench Extraction Extract with DCM Quench->Extraction Drying Dry over MgSO4 Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Flash Chromatography Concentration->Chromatography Final_Product Final_Product Chromatography->Final_Product This compound

Caption: Synthesis workflow for this compound.

Deprotection to Oxetan-3-ol

The ethoxyethoxy group is an acetal and can be cleaved under acidic conditions to regenerate the hydroxyl group.

Materials:

  • This compound

  • Methanol or another suitable protic solvent

  • para-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a catalytic amount of p-TsOH (e.g., 0.05-0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate to yield oxetan-3-ol, which can be further purified by distillation or chromatography if necessary.

G Start This compound Reaction Acid Catalyst (p-TsOH) in Methanol Start->Reaction Quench Quench with NaHCO3 Reaction->Quench Workup Solvent Removal & Extraction Quench->Workup Product Oxetan-3-ol Workup->Product

Caption: Deprotection of this compound.

Reactivity and Applications

Ring-Opening Polymerization

The strained oxetane ring of this compound can undergo cationic ring-opening polymerization (CROP) to form polyethers.[1] This process is typically initiated by strong acids or Lewis acids. The resulting polymers may have applications in coatings and other materials.

General Protocol for Cationic Ring-Opening Polymerization:

  • In a dry reaction vessel under an inert atmosphere, add the monomer, this compound.

  • Add a suitable solvent, such as dichloromethane, if required.

  • Initiate the polymerization by adding a cationic initiator (e.g., a Lewis acid like boron trifluoride etherate, BF₃·OEt₂) at a controlled temperature.

  • Allow the polymerization to proceed for the desired time, monitoring the viscosity of the reaction mixture.

  • Terminate the polymerization by adding a suitable quenching agent, such as methanol.

  • Precipitate the polymer in a non-solvent (e.g., hexane), filter, and dry under vacuum.

G Monomer This compound Polymerization Polymerization in Solvent Monomer->Polymerization Initiator Cationic Initiator (e.g., BF3·OEt2) Initiator->Polymerization Termination Termination (e.g., Methanol) Polymerization->Termination Isolation Precipitation & Drying Termination->Isolation Polymer Poly(this compound) Isolation->Polymer

Caption: Cationic ring-opening polymerization workflow.

Role in Drug Discovery

The oxetane motif is a valuable tool in medicinal chemistry for several reasons:

  • Bioisosterism: It can act as a bioisostere for gem-dimethyl and carbonyl groups, which can lead to improved metabolic stability and aqueous solubility.[1]

  • Physicochemical Properties: The introduction of the polar oxetane ring can modulate a molecule's lipophilicity and hydrogen bonding capacity.

  • Structural Rigidity: The strained ring provides a degree of conformational constraint, which can be beneficial for optimizing binding to biological targets.

While this compound itself is a protected building block, it provides access to 3-hydroxyoxetane, which can be incorporated into a wide variety of molecular scaffolds for drug discovery programs.

Biological Evaluation (General Protocols)

While no specific biological data for this compound is available, oxetane-containing compounds are frequently evaluated for their biological activity. The following are general protocols for common in vitro assays.

Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.[4][5][6][7]

Protocol:

  • Cell Seeding: Plate adherent cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept low) for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4 °C.

  • Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

G Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment Fixation Fix Cells with TCA Compound_Treatment->Fixation Staining Stain with SRB Fixation->Staining Washing Wash with Acetic Acid Staining->Washing Solubilization Solubilize Dye with Tris Base Washing->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for the SRB cytotoxicity assay.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.[4][8][9][10]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a specific concentration.

  • Initiation: Pre-incubate the mixture at 37 °C, then initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Safety Information

This compound is classified as a flammable liquid.[2] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for both medicinal chemistry and materials science. Its utility in drug discovery stems from the favorable physicochemical properties imparted by the oxetane ring, which can lead to improved drug-like characteristics. The ethoxyethoxy group provides a convenient protecting group for the 3-hydroxy functionality, allowing for strategic synthetic manipulations. While specific experimental data for this compound is limited, the general principles of oxetane chemistry and the provided protocols offer a solid foundation for its use in research and development. Further investigation into its specific properties and reactivity is warranted to fully exploit its potential in the design of novel therapeutics and materials.

References

Stability of 3-(1-Ethoxyethoxy)oxetane: A Technical Guide on Acidic vs. Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the chemical stability of 3-(1-ethoxyethoxy)oxetane under both acidic and basic conditions. The molecule incorporates two key structural features: an acetal (the 1-ethoxyethoxy group) and a strained four-membered ether (the oxetane ring). The stability of the compound is predominantly dictated by the lability of the acetal linkage under acidic conditions, while the oxetane ring exhibits greater resilience, particularly to basic and weakly acidic environments. Under strongly acidic conditions, both moieties are susceptible to degradation. This document outlines the chemical principles governing this stability profile, provides detailed theoretical degradation pathways, and presents standardized experimental protocols for empirical stability testing.

Chemical Structure and Functional Group Analysis

This compound is comprised of a central oxetane ring substituted at the 3-position with a 1-ethoxyethoxy group.

  • 1-Ethoxyethoxy Group: This functional group is an acetal. Acetals are generally stable under neutral and basic conditions but are well-known to be labile to acid-catalyzed hydrolysis.[1] This lability is a cornerstone of their use as protecting groups for alcohols in organic synthesis.

  • Oxetane Ring: As a strained four-membered heterocycle, the oxetane ring is more reactive than its larger analog, tetrahydrofuran.[2] However, it is generally stable to a range of chemical conditions, including basic and weakly acidic environments.[3] The stability of the oxetane ring can be influenced by its substitution pattern, with 3,3-disubstituted oxetanes often exhibiting enhanced stability.[2] Ring-opening reactions of oxetanes are typically promoted by strong acids or Lewis acids.

Based on this structural analysis, the primary point of instability for this compound is anticipated to be the acid-catalyzed hydrolysis of the 1-ethoxyethoxy group.

Stability Profile

Acidic Conditions

Under acidic conditions, the 1-ethoxyethoxy acetal is expected to undergo rapid hydrolysis. The generally accepted mechanism for this transformation involves a series of protonation and cleavage steps.[1][4]

The reaction is initiated by protonation of one of the acetal oxygen atoms, which converts the ethoxy group into a good leaving group (ethanol). Subsequent cleavage of the carbon-oxygen bond is assisted by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and after deprotonation, a hemiacetal is formed. The hemiacetal is also unstable under acidic conditions and further hydrolyzes to yield oxetan-3-ol and acetaldehyde.

The oxetane ring itself is generally stable to mildly acidic conditions (pH > 1), but under strongly acidic conditions, ring-opening can occur.[5] This typically involves protonation of the oxetane oxygen followed by nucleophilic attack, leading to the formation of a diol.

Basic Conditions

Both the acetal and the oxetane ring are generally considered stable under basic conditions.[1][3] Hydrolysis of acetals does not readily occur in the presence of base because there is no mechanistic pathway for the cleavage of the carbon-oxygen bond; alkoxide ions are poor leaving groups. Similarly, the oxetane ring is resistant to cleavage by most bases, although strong nucleophiles can force a ring-opening reaction, this typically requires harsh conditions. Therefore, this compound is expected to exhibit good stability in basic media.

Predicted Degradation Pathways

The predicted degradation pathways of this compound under acidic and basic conditions are illustrated below.

G cluster_acid Acidic Conditions (H₃O⁺) A This compound B Protonated Acetal A->B Protonation F Protonated Oxetane A->F Protonation (Strong Acid) C Oxocarbenium Ion + Ethanol B->C Cleavage D Hemiacetal C->D H₂O Attack E Oxetan-3-ol + Acetaldehyde D->E Hydrolysis G Ring-Opened Diol F->G Nucleophilic Attack (e.g., H₂O)

Figure 1: Predicted degradation pathway of this compound under acidic conditions.

G cluster_base Basic Conditions (OH⁻) A This compound B No Reaction A->B

Figure 2: Predicted stability of this compound under basic conditions.

Quantitative Data Summary

As previously stated, specific quantitative stability data for this compound is not available in the peer-reviewed literature. However, for structurally related compounds, the following general trends have been observed.

ConditionMoietyPredicted StabilityHalf-life (t₁/₂)Notes
Acidic (pH < 5) AcetalLabileMinutes to hoursThe rate of hydrolysis is highly dependent on pH and temperature.[6]
OxetaneGenerally StableDaysStability decreases with increasing acid strength.[7]
Neutral (pH 6-8) AcetalStableVery longGenerally stable under neutral aqueous conditions.
OxetaneStableVery longHighly stable in neutral media.
Basic (pH > 8) AcetalStableVery longResistant to base-catalyzed hydrolysis.
OxetaneStableVery longResistant to base-catalyzed ring-opening.

Experimental Protocols

To empirically determine the stability of this compound, a standardized pH stability study can be conducted.

Objective

To evaluate the stability of this compound in aqueous solutions at various pH values over a defined period.

Materials and Reagents
  • This compound

  • Buffer solutions: pH 1.2 (0.1 M HCl), pH 4.5 (Acetate buffer), pH 7.4 (Phosphate buffered saline), pH 9.0 (Borate buffer)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards for potential degradants (Oxetan-3-ol, acetaldehyde, ethanol)

  • HPLC system with UV or MS detector

  • NMR spectrometer

Experimental Workflow

G prep Prepare stock solution of This compound incubate Incubate aliquots in buffer solutions (pH 1.2, 4.5, 7.4, 9.0) at a controlled temperature prep->incubate sample Withdraw samples at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours) incubate->sample quench Quench reaction (if necessary) and prepare for analysis sample->quench analyze Analyze samples by HPLC or NMR quench->analyze data Quantify remaining parent compound and identify degradants analyze->data report Calculate degradation rate and half-life data->report

Figure 3: General workflow for a pH stability study.

Detailed Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Incubation: In separate vials, add a small aliquot of the stock solution to each of the buffer solutions to achieve the desired final concentration (e.g., 100 µg/mL). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the reaction.

  • Sampling: Incubate the vials at a constant temperature (e.g., 37°C). At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.

  • Sample Analysis by HPLC:

    • Quench the reaction if necessary by neutralizing the acidic/basic samples.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC method. A reverse-phase C18 column is often suitable.[8] The mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier like formic acid for MS compatibility.[9]

    • Monitor the disappearance of the parent compound and the appearance of degradation products.

  • Sample Analysis by NMR:

    • For real-time monitoring, the reaction can be initiated directly in an NMR tube by adding an acidic or basic aqueous solution (e.g., D₂O with DCl or NaOD).[10]

    • Acquire ¹H NMR spectra at regular intervals to monitor the decrease in the signals corresponding to the parent compound and the emergence of signals from the degradation products.[10][11]

Data Analysis
  • Plot the concentration of this compound as a function of time for each pH.

  • Determine the order of the degradation reaction (likely pseudo-first-order).

  • Calculate the degradation rate constant (k) and the half-life (t₁/₂) at each pH using appropriate kinetic models.

Conclusion

This compound is predicted to be a molecule with pH-dependent stability. The 1-ethoxyethoxy acetal functional group renders the compound highly susceptible to hydrolysis under acidic conditions, leading to the formation of oxetan-3-ol, acetaldehyde, and ethanol. In contrast, the molecule is expected to exhibit high stability under neutral and basic conditions, as both the acetal and the oxetane ring are resistant to degradation in these environments. The oxetane ring may undergo ring-opening under strongly acidic conditions, but this is likely to be a slower process than the hydrolysis of the acetal. For definitive quantitative stability data, the experimental protocols outlined in this guide should be followed. This information is critical for applications in drug development and other scientific research where understanding a molecule's stability profile is paramount.

References

The Oxetane Ring: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and synthetic organic chemistry. Its unique combination of properties—inherent ring strain, polarity, and three-dimensionality—makes it a valuable motif for modulating the physicochemical and pharmacological properties of drug candidates. This technical guide provides an in-depth exploration of the reactivity of the strained oxetane ring, offering a comprehensive resource for researchers leveraging this versatile building block.

The Driving Force: Understanding Oxetane Ring Strain

The reactivity of the oxetane ring is fundamentally driven by its significant ring strain, estimated to be around 25.5-26 kcal/mol (106 kJ/mol).[1][2][3] This strain arises from the deviation of the endocyclic bond angles from the ideal tetrahedral angle.[2] While less strained than the corresponding three-membered oxirane (epoxide) ring, this stored energy provides a thermodynamic driving force for ring-opening reactions, making the oxetane a reactive electrophile under appropriate conditions.[3][4]

Key Reactive Pathways of the Oxetane Ring

The strained nature of the oxetane ring makes it susceptible to a variety of chemical transformations. The most prevalent of these are ring-opening reactions, which can be initiated by either electrophilic activation or direct nucleophilic attack. Additionally, oxetanes can participate in cycloaddition and rearrangement reactions.

Ring-Opening Reactions: The Workhorse of Oxetane Chemistry

Ring-opening reactions are the most common and synthetically useful transformations of oxetanes, providing access to a diverse array of 1,3-difunctionalized acyclic compounds.[1][4] These reactions are typically promoted by acids (both Brønsted and Lewis acids) which activate the oxetane oxygen, rendering the ring carbons more electrophilic.[1][4]

The general mechanism for acid-catalyzed ring-opening involves the protonation or coordination of a Lewis acid to the oxetane oxygen, forming a highly reactive oxonium ion intermediate.[1] This intermediate is then attacked by a nucleophile. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors of the substituents on the oxetane ring.

Electrophilic_Activation Oxetane Oxetane Oxonium_Ion Oxonium Ion Intermediate Oxetane->Oxonium_Ion Activation Electrophile Electrophile (H⁺ or Lewis Acid) Electrophile->Oxonium_Ion Product Ring-Opened Product Oxonium_Ion->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

A wide variety of nucleophiles have been successfully employed in the ring-opening of oxetanes, including:

  • Carbon Nucleophiles: Organometallic reagents (e.g., Grignard reagents, organolithiums), cyanides, and ylides.[4]

  • Oxygen Nucleophiles: Water, alcohols, and carboxylic acids.[5]

  • Nitrogen Nucleophiles: Amines and azides.[6]

  • Sulfur Nucleophiles: Thiols and mercaptides.[3]

  • Halogen Nucleophiles: Halide ions.[4]

The following table summarizes representative examples of nucleophilic ring-opening reactions of oxetanes.

Oxetane SubstrateNucleophileCatalyst/ConditionsProductYield (%)Reference
2-MethyloxetanePhenylmagnesium bromide-1-Phenyl-3-pentanol85[4]
OxetaneTrimethylsilyl cyanideMgO3-(Trimethylsilyloxy)butyronitrile70[4]
3-OxetanoneGrignard Reagents-3-Substituted-3-hydroxyoxetaneVaries[7]
Oxetanen-Butyl lithiumBF₃·OEt₂1-HeptanolGood[4]
OxetaneLithium acetylideBF₃·OEt₂4-Pentyn-1-ol90[4]

This protocol describes a general procedure for the ring-opening of an oxetane using a Grignard reagent.

Materials:

  • Substituted oxetane

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with the substituted oxetane dissolved in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Grignard Reagent: The Grignard reagent solution is added dropwise to the stirred solution of the oxetane at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 1,3-diol monoether.

Grignard_Ring_Opening_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Setup Setup inert atmosphere reaction flask AddOxetane Add oxetane in anhydrous ether Setup->AddOxetane AddGrignard Dropwise addition of Grignard reagent at 0°C AddOxetane->AddGrignard Stir Stir at room temperature AddGrignard->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with sat. aq. NH₄Cl Monitor->Quench Extract Extract with diethyl ether Quench->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Cycloaddition Reactions: Building the Oxetane Ring

While ring-opening reactions break down the oxetane ring, cycloaddition reactions are a primary method for its construction. The most notable of these is the Paternò-Büchi reaction.

The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane.[8][9] This reaction is a powerful tool for the synthesis of a wide variety of substituted oxetanes. The reaction is typically initiated by the photoexcitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene.

Carbonyl CompoundAlkeneProductReference
Acetone2-Methylpropene2,2,4,4-Tetramethyloxetane[9]
BenzaldehydeFuranExo-7-oxa-2-azabicyclo[4.2.0]oct-4-en-3-one[9]
Rearrangement Reactions

The strained oxetane ring can also undergo various rearrangement reactions, often catalyzed by Lewis acids. These reactions can lead to the formation of other heterocyclic systems or carbocyclic frameworks. For instance, oxetane-tethered anilines have been shown to undergo an unusual skeletal reorganization in the presence of In(OTf)₃ to form 1,2-dihydroquinolines.[10] Ring expansion reactions of oxetanes, for example, through reaction with sulfur ylides in the Johnson-Corey-Chaykovsky reaction, can lead to the formation of tetrahydrofurans.[11][12]

The Role of Oxetanes in Drug Discovery

In medicinal chemistry, the oxetane motif is increasingly utilized as a "smart" replacement for other functional groups, such as gem-dimethyl or carbonyl groups.[13][14][15] The introduction of an oxetane ring can lead to significant improvements in a compound's physicochemical properties, including:

  • Increased Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance a molecule's solubility.[14][16]

  • Improved Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups.[14][15]

  • Reduced Lipophilicity: The introduction of the polar oxetane can decrease the overall lipophilicity of a drug candidate.[14]

  • Modulation of pKa: The presence of an oxetane can influence the basicity of nearby amine groups.[14][16]

  • Conformational Constraint: The rigid four-membered ring can lock the conformation of a molecule, potentially leading to increased binding affinity for its biological target.[14]

The stability of the oxetane ring is a critical consideration in drug design. While generally more stable than epoxides, they can be susceptible to ring-opening under acidic conditions.[15][17] Notably, 3,3-disubstituted oxetanes exhibit enhanced stability.[15]

Oxetane_in_Drug_Discovery cluster_properties Improved Physicochemical Properties Oxetane Oxetane Motif Solubility Increased Solubility Oxetane->Solubility Metabolic_Stability Enhanced Metabolic Stability Oxetane->Metabolic_Stability Lipophilicity Reduced Lipophilicity Oxetane->Lipophilicity pKa pKa Modulation Oxetane->pKa Conformation Conformational Rigidity Oxetane->Conformation

Conclusion

The strained oxetane ring is a versatile and increasingly important structural motif in modern chemistry. Its reactivity, dominated by ring-opening reactions, provides a powerful platform for the synthesis of complex and highly functionalized molecules. In the realm of drug discovery, the strategic incorporation of the oxetane ring offers a valuable tool for fine-tuning the properties of lead compounds. A thorough understanding of the principles governing oxetane reactivity, as outlined in this guide, is essential for any researcher seeking to harness the full potential of this unique heterocyclic system.

References

3-(1-Ethoxyethoxy)oxetane as a Carbonyl Bioisostere: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic replacement of metabolically labile or physicochemically suboptimal functional groups is a cornerstone of lead optimization. The carbonyl group, while a ubiquitous and often essential pharmacophoric element, can be susceptible to metabolic reduction and may contribute to undesirable physicochemical properties. The oxetane ring has emerged as a compelling bioisosteric replacement for the carbonyl moiety, offering a unique combination of structural and electronic features that can favorably modulate a drug candidate's profile. This technical guide provides an in-depth exploration of 3-(1-ethoxyethoxy)oxetane as a representative example of a 3-alkoxyoxetane, a class of carbonyl bioisosteres. We will delve into the comparative physicochemical properties, metabolic stability, and synthetic accessibility of this motif, supported by quantitative data and detailed experimental protocols.

Introduction: The Rationale for Carbonyl Bioisosterism with Oxetanes

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy to enhance the drug-like properties of a molecule. Oxetanes, four-membered cyclic ethers, have garnered significant interest as non-classical bioisosteres of carbonyl groups.[1][2] This interest stems from several key advantages:

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to a carbonyl group, which can be a site for enzymatic reduction.[3] This can lead to an increased half-life and improved pharmacokinetic profile.

  • Enhanced Aqueous Solubility: The polar ether oxygen within the constrained oxetane ring can act as a strong hydrogen bond acceptor, often leading to a significant improvement in aqueous solubility compared to the corresponding carbonyl compound.[4][5]

  • Modulation of Lipophilicity: The replacement of a carbonyl with an oxetane can predictably alter a molecule's lipophilicity (LogD). While the effect is context-dependent, it provides a valuable tool for fine-tuning this critical property to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[6]

  • Increased Three-Dimensionality: The puckered, sp³-rich structure of the oxetane ring introduces greater three-dimensionality compared to the planar sp² carbonyl group. This can lead to improved binding affinity and selectivity for the target protein.[2]

  • Comparable Hydrogen Bonding Capacity: The spatial orientation of the oxygen lone pairs in an oxetane is comparable to that of a carbonyl group, allowing it to maintain crucial hydrogen bond interactions with biological targets.[3]

This compound serves as a pertinent case study, incorporating both the core oxetane scaffold and an acetal protecting group that can be readily removed to reveal a 3-hydroxyoxetane, another valuable building block. The ethoxyethoxy group itself can also influence physicochemical properties.

Comparative Physicochemical and Pharmacokinetic Properties

The impact of replacing a carbonyl group with an oxetane moiety has been quantified in numerous studies through matched molecular pair analysis. The following tables summarize key data trends.

Table 1: Comparison of Physicochemical Properties of Carbonyl vs. Oxetane Analogues

PropertyCarbonyl CompoundOxetane AnalogueGeneral Trend with OxetaneReference(s)
Aqueous Solubility LowerHigherIncreased solubility[4][5]
Lipophilicity (LogD) VariableGenerally LowerDecreased lipophilicity[6]
pKa of adjacent amine HigherLowerDecreased basicity[7]
Hydrogen Bond Acceptor Strength StrongComparable/StrongerMaintained or improved H-bonding[3]

Table 2: Comparison of Metabolic Stability in Human Liver Microsomes (HLM)

Compound PairMoietyHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference(s)
Pair 1 Carbonyl2588[7]
Oxetane> 120< 10[7]
Pair 2 Carbonyl3367[7]
Oxetane9815[7]

Case Study: Oxetanes in Kinase Inhibition and the PI3K-Akt-mTOR Signaling Pathway

The strategic incorporation of oxetanes has proven successful in the development of potent and selective kinase inhibitors. A notable example is GDC-0349, an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a critical kinase in the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancer.[1] The oxetane moiety in GDC-0349 plays a crucial role in modulating the molecule's physicochemical properties, contributing to its favorable drug-like profile.[8]

PI3K_Akt_mTOR_Pathway PI3K-Akt-mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth promotes GDC0349 GDC-0349 (Oxetane-containing) GDC0349->mTORC1 inhibits GDC0349->mTORC2 inhibits

PI3K-Akt-mTOR signaling pathway and GDC-0349 inhibition.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic routes.[5][9]

Synthesis_Workflow Synthesis of this compound start Start: 3-Chloro-2-hydroxy-1-propyl acetate step1 Step 1: Protection Ethyl vinyl ether, p-TsOH Methylene chloride, rt, 6h start->step1 intermediate1 Intermediate: 3-Chloro-2-(1-ethoxyethoxy)propyl acetate step1->intermediate1 step2 Step 2: Cyclization Sodium hydroxide, Water Reflux, 21h intermediate1->step2 intermediate2 Crude Product: This compound step2->intermediate2 step3 Step 3: Purification Extraction with CH2Cl2/Ether Drying and solvent removal intermediate2->step3 end Final Product: This compound step3->end Metabolic_Stability_Workflow Metabolic Stability Assay Workflow start Start: Test Compound & HLM step1 1. Pre-incubation Test compound + HLM in buffer 37°C, 5-10 min start->step1 step2 2. Initiate Reaction Add NADPH regenerating system step1->step2 step3 3. Time-course Sampling Aliquots taken at 0, 5, 15, 30, 45, 60 min step2->step3 step4 4. Quench Reaction Add cold acetonitrile with internal standard step3->step4 step5 5. Protein Precipitation Centrifuge to pellet proteins step4->step5 step6 6. Analysis Analyze supernatant by LC-MS/MS step5->step6 end End: Calculate t1/2 and CLint step6->end

References

The Strategic Role of 3-(1-Ethoxyethoxy)oxetane in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics with optimized pharmacological profiles is a cornerstone of medicinal chemistry. In this context, the strategic incorporation of small, functionalized ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane motif, a four-membered cyclic ether, has garnered significant attention for its ability to impart favorable characteristics such as improved solubility, metabolic stability, and lipophilicity. This technical guide provides an in-depth exploration of the role of a key derivative, 3-(1-Ethoxyethoxy)oxetane, as a versatile building block in drug discovery and development.

Physicochemical and Pharmacokinetic Impact of the Oxetane Moiety

The introduction of an oxetane ring into a lead compound can profoundly influence its drug-like properties. The inherent polarity of the ether oxygen within the strained four-membered ring can enhance aqueous solubility, a critical factor for oral bioavailability.[1] Furthermore, the compact and three-dimensional nature of the oxetane scaffold can be leveraged to block metabolically labile sites, thereby improving metabolic stability.[2]

Oxetanes are often employed as bioisosteres for gem-dimethyl and carbonyl groups.[3] This substitution can lead to improved metabolic stability and aqueous solubility while maintaining or enhancing biological activity.[3] The electron-withdrawing nature of the oxetane ring can also modulate the pKa of nearby basic functional groups, which can be advantageous for optimizing drug-target interactions and cellular permeability.[2]

Synthesis of this compound: A Key Intermediate

This compound serves as a valuable protected form of oxetan-3-ol, a versatile precursor for a wide array of functionalized oxetanes. The ethoxyethyl protecting group is stable under basic conditions, allowing for various chemical transformations on other parts of the molecule before its removal under mild acidic conditions to unmask the hydroxyl group.

Experimental Protocol: Synthesis of this compound

This protocol is synthesized from literature procedures.[4][5][6]

Step 1: Synthesis of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate

  • To a solution of crude 3-chloro-2-hydroxypropyl acetate (1.5 g, 9.8 mmol), add p-toluenesulfonic acid (p-TsOH) (6.7 mg, 0.039 mmol).

  • Slowly add ethyl vinyl ether (0.95 mL, 10.03 mmol) dropwise at room temperature over a period of 20 minutes, ensuring the reaction temperature is maintained between 30-35°C.

  • After the addition is complete, heat the mixture at 40-45°C for 8 hours.

  • Cool the reaction mixture to room temperature and extract with dichloromethane (DCM).

  • Concentrate the combined organic extracts in vacuo to yield crude 3-chloro-2-(1-ethoxyethoxy)propyl acetate as a red liquid.[5]

Step 2: Synthesis of this compound

  • Prepare a solution of sodium hydroxide (18 g, 0.45 mol) in 45 mL of water.

  • Heat the NaOH solution to reflux.

  • Add the crude 3-chloro-2-(1-ethoxyethoxy)propyl acetate (33.7 g, 0.15 mol) to the refluxing basic solution.

  • Continue refluxing for 21 hours.[4]

  • Cool the reaction mixture to room temperature.

  • Extract the product with a 2:1 mixture of methylene chloride and ether (150 mL), followed by a 1:1 mixture (100 mL).[4]

  • Dry the combined organic solutions and remove the solvent to yield crude this compound.[4]

  • Purify the crude product by distillation (bp = 45-50°C at 0.5 mmHg) to obtain this compound as a clear oil.[5]

Quantitative Impact on Drug Properties: Case Studies

The strategic replacement of common functional groups with an oxetane moiety can lead to significant improvements in the pharmacological profile of a drug candidate. The following tables summarize quantitative data from various studies, illustrating these effects.

Parent Compound MoietyOxetane-Containing AnalogTargetIC50 (Parent)IC50 (Oxetane Analog)Fold ImprovementReference
MethylOxetaneAXL Kinase28.4 µM320 nM~89x[7]
gem-DimethylOxetaneMMP-13-Ki = 2.7 nM-[7]
CyclobutaneOxetaneIDO1Comparable PotencyEnhanced Solubility & Stability-[7]
PropertyCompound without OxetaneCompound with Oxetane (GDC-0349)TargetEffectReference
pKa7.6LowermTORMitigated hERG liability (IC50 > 100 µM)[7]
hERG InhibitionIC50 = 8.5 µMIC50 > 100 µMhERG-[7]
mTOR Inhibition-Ki = 3.8 nMmTORPotent Inhibition[7]

Experimental and Logical Workflows in Drug Discovery

The incorporation of this compound into a drug discovery pipeline follows a logical progression from synthesis to biological evaluation. The following diagrams, generated using Graphviz, illustrate these workflows.

G Synthesis Workflow for Oxetane-Containing Compounds cluster_synthesis Synthesis of Building Block cluster_modification Scaffold Modification cluster_evaluation Biological Evaluation start Oxetan-3-ol protect Protection with Ethyl Vinyl Ether (this compound) start->protect deprotect Deprotection (mild acid) protect->deprotect functionalize Functionalization of Oxetan-3-ol (e.g., oxidation, substitution) deprotect->functionalize couple Coupling to Core Scaffold functionalize->couple purify Purification and Characterization couple->purify in_vitro In Vitro Assays (e.g., IC50, solubility, metabolic stability) purify->in_vitro in_vivo In Vivo Studies (e.g., PK/PD, efficacy) in_vitro->in_vivo G Decision Tree for Oxetane Incorporation start Lead Compound Identified prop_issue Suboptimal Physicochemical or PK Properties? start->prop_issue solubility Low Solubility? prop_issue->solubility Yes no_change Proceed with Lead prop_issue->no_change No metabolism Poor Metabolic Stability? solubility->metabolism No incorporate Incorporate Oxetane Moiety solubility->incorporate Yes lipophilicity High Lipophilicity? metabolism->lipophilicity No metabolism->incorporate Yes lipophilicity->incorporate Yes lipophilicity->no_change No

References

A Technical Guide to 3-(1-Ethoxyethoxy)oxetane: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Nomenclature

3-(1-Ethoxyethoxy)oxetane is a 3-substituted oxetane derivative recognized for its utility as a versatile building block in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, possesses significant ring strain (approximately 106 kJ·mol⁻¹), which imparts unique chemical reactivity.[1][2] The accepted IUPAC name for the compound is This compound . It is widely used in drug discovery programs as a bioisosteric replacement for gem-dimethyl and carbonyl groups, offering a strategy to modulate the physicochemical properties of lead compounds.[3][4] By replacing these common functionalities, the incorporation of an oxetane moiety can lead to profound improvements in aqueous solubility, metabolic stability, lipophilicity, and conformational preference.[1][4][5]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for its application in synthetic chemistry and computational drug design.

PropertyValueReference(s)
CAS Number 85328-36-5[3][6]
Molecular Formula C₇H₁₄O₃[3][6]
Molecular Weight 146.18 g/mol [3][6]
SMILES CCOC(C)OC1COC1[6]
Topological Polar Surface Area (TPSA) 27.69 Ų[6]
LogP (Computed) 0.7843[6]
Hydrogen Bond Acceptors 3[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 4[6]
Predicted Boiling Point 169.8 ± 20.0 °C[3]
Predicted Density 1.00 ± 0.1 g/cm³[3]

Synthesis and Experimental Protocols

The construction of the 3-substituted oxetane core is a key challenge in its application. The most established method for synthesizing oxetanes is through intramolecular cyclization, typically a Williamson etherification of a 1,3-halohydrin or a related precursor.[2][4] A plausible synthetic pathway for this compound can be adapted from the synthesis of oxetan-3-ol, which involves the protection of a hydroxyl group, followed by a base-mediated ring-closure reaction.[5][7]

Synthetic Workflow

The following workflow outlines a likely multi-step synthesis starting from 1-chloro-2,3-epoxypropane (epichlorohydrin).

G start_mat Epichlorohydrin reagent1 FeCl3, HOAc start_mat->reagent1 intermediate1 Acetic acid-2-hydroxy-3-chloropropyl ester reagent2 Ethyl vinyl ether, p-TsOH intermediate1->reagent2 intermediate2 Acetic acid 2-(1-ethoxyethoxy)-3-chloropropyl ester reagent3 NaOH, H₂O, Heat intermediate2->reagent3 product This compound reagent1->intermediate1 Ring-opening & Esterification reagent2->intermediate2 Acetal Protection reagent3->product Intramolecular Williamson Etherification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is adapted from methodologies reported for the synthesis of structurally related oxetanes.[5][7]

Step 1: Synthesis of Acetic acid 2-(1-ethoxyethoxy)-3-chloropropyl ester

  • To a solution of crude Acetic acid-2-hydroxy-3-chloropropyl ester (1.5 g, 9.8 mmol), add p-toluenesulfonic acid (p-TsOH) (6.7 mg, 0.039 mmol).

  • Add ethyl vinyl ether (0.95 mL, 10.03 mmol) dropwise at room temperature over 20 minutes. The flask should be cooled to maintain a reaction temperature of 30-35°C.

  • After the addition is complete, heat the mixture at 40-45°C for 8 hours.

  • Cool the mixture to room temperature and extract with dichloromethane (DCM).

  • Concentrate the combined organic extracts in vacuo to yield crude Acetic acid 2-(1-ethoxyethoxy)-3-chloropropyl ester as a red liquid.

Step 2: Synthesis of this compound

  • Prepare a solution of sodium hydroxide (NaOH) (407 mg, 10.18 mmol) in water (0.4 mL) and heat to 110°C.

  • Add the crude Acetic acid 2-(1-ethoxyethoxy)-3-chloropropyl ester (1 g, approx. 4.45 mmol) to the hot NaOH solution over a period of 1.5 hours.

  • Reflux the reaction mixture for an additional 4 hours.

  • Cool the mixture to room temperature and wash with water (10 mL).

  • Extract the aqueous layer with DCM (100 mL).

  • Combine the organic extracts and concentrate in vacuo to give a brown oil.

  • Purify the crude product by distillation to yield this compound. A reported yield for a similar cyclization to 3-ethoxyoxetane was 30%.[5][7]

Chemical Reactivity

The reactivity of this compound is dominated by the strained four-membered ring. The ring is susceptible to cleavage by various nucleophiles and electrophiles, particularly under acidic conditions which activate the ether oxygen.[2][3] This reactivity makes oxetanes valuable synthetic intermediates.[8] However, the oxetane core is notably stable under a range of other conditions, including oxidation, reduction, and various C-C bond-forming reactions.[3]

G oxetane This compound ring_opened Ring-Opened Products (e.g., 1,3-diols, amino alcohols) oxetane->ring_opened H⁺ or Lewis Acid, Nu⁻ cycloaddition Cycloaddition Adducts oxetane->cycloaddition Nickel Catalysis, 1,3-Dienes reduced Reduced Side-Chain Products oxetane->reduced Catalytic Hydrogenation (if side chain is unsaturated)

Caption: Key reaction pathways for oxetane-containing compounds.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of the oxetane motif lies in its role as a bioisostere, a chemical substituent that can replace another functional group without significantly altering the biological activity of the parent molecule. Oxetanes are frequently used to replace carbonyl and gem-dimethyl groups.[1][2][4] This substitution can confer significant advantages to a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Oxetane Motif as a Bioisostere

The strategic replacement of metabolically labile or physicochemically suboptimal groups with an oxetane can lead to improved drug candidates. The polar nature of the oxetane ether improves aqueous solubility, while its compact, sp³-rich structure can enhance metabolic stability and alter molecular conformation to improve target binding.[1][5]

G cluster_0 Common Functional Groups cluster_1 Physicochemical Liabilities cluster_2 Improved Properties carbonyl Carbonyl Group (C=O) metabolism Metabolic Liability carbonyl->metabolism solubility Poor Solubility carbonyl->solubility lipophilicity High Lipophilicity carbonyl->lipophilicity oxetane Bioisosteric Replacement with Oxetane carbonyl->oxetane Replace gem_dimethyl gem-Dimethyl Group (C(CH₃)₂) gem_dimethyl->metabolism gem_dimethyl->solubility gem_dimethyl->lipophilicity gem_dimethyl->oxetane Replace improved_met Improved Metabolic Stability improved_sol Increased Aqueous Solubility reduced_lipo Reduced Lipophilicity improved_pk Enhanced PK Profile oxetane->improved_met oxetane->improved_sol oxetane->reduced_lipo oxetane->improved_pk

Caption: Logical flow of using oxetanes as bioisosteres in drug design.

Therapeutic Areas

The application of oxetane-containing compounds is broad, with candidates targeting a range of human diseases.

  • Oncology: The FDA has approved several oxetane-containing anticancer drugs, including Paclitaxel and its derivatives, where the oxetane ring is crucial for microtubule binding.[1] More recent research has found that derivatives of compounds like this compound exhibit potent cytotoxicity against various cancer cell lines.[3]

  • Infectious Diseases: Oxetane derivatives have shown potential as antiviral and antifungal agents.[3]

  • Autoimmune Disorders: The oxetane motif has been incorporated into inhibitors targeting enzymes like Bruton's tyrosine kinase (BTK), which are relevant in autoimmune diseases.[1]

Conclusion

This compound represents a valuable and versatile chemical tool for researchers in drug discovery. Its unique structural and electronic properties, stemming from the strained four-membered ether ring, allow it to serve as a powerful bioisostere. By strategically incorporating this motif, medicinal chemists can overcome common challenges in drug development, such as poor solubility and metabolic instability, ultimately leading to safer and more effective therapeutic agents. The synthetic methodologies, while requiring careful execution, provide reliable access to this important building block for the advancement of modern medicinal chemistry.

References

Technical Guide to the Material Safety Data Sheet for 3-(1-Ethoxyethoxy)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide and should not be used as a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the supplier's official SDS for the most current and complete safety information.

Chemical Identification and Physical Properties

3-(1-Ethoxyethoxy)oxetane is a substituted oxetane derivative used as a versatile building block in medicinal chemistry and polymer science.[1] Its unique structural features can modulate the physicochemical properties of lead compounds, such as solubility and metabolic stability.[1]

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 85328-36-5[1][2]
Molecular Formula C₇H₁₄O₃[2]
Molecular Weight 146.18 g/mol [1][2]
Boiling Point 169.8 ± 20.0 °C (Predicted)[1]
Density 1.00 ± 0.1 g/cm³ (Predicted)[1]
Solubility Data not available. The ethoxyethoxy group may enhance solubility in polar aprotic solvents.[1]N/A
Appearance Data not available (likely a liquid)N/A

Hazard Identification and Classification

This chemical is considered hazardous. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Flammable LiquidsCategory 3 (Assumed based on UN 1993 classification for similar flammable liquids)H226: Flammable liquid and vapor

GHS Pictograms:

alt text
alt text

Signal Word: Warning

Toxicological Information

Exposure RouteEndpointSpeciesValue
OralLD50Data not availableData not available
DermalLD50Data not availableData not available
InhalationLC50Data not availableData not available

Ecological Information

Specific ecotoxicological data for this compound is not available. Due to the lack of data, this compound should be handled in a manner that prevents its release into the environment.

TestSpeciesEndpointValue
Acute Aquatic ToxicityFishLC50 (96h)Data not available
Acute Aquatic ToxicityDaphnia magnaEC50 (48h)Data not available
Toxicity to AlgaeErC50 (72h)Data not availableData not available

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves. A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If working outside of a fume hood or if vapors are expected, use a NIOSH-approved respirator with an organic vapor cartridge.

General Hygiene:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store separately from oxidizing agents and strong acids. Oxetanes can be prone to ring-opening reactions under acidic conditions.[1]

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • This material and its container must be disposed of as hazardous waste.

  • Do not dispose of down the drain or into the environment.

Emergency Procedures

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Remove contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Eliminate all ignition sources. Wear appropriate personal protective equipment (see Section 5.1).

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth). Place in a suitable, labeled container for hazardous waste disposal.

Visualized Workflows

The following diagrams illustrate key safety-related workflows for handling this compound.

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_control Control Phase cluster_review Review Phase start Start: New Experiment with this compound gather_info Gather Information: - SDS - Literature start->gather_info identify_hazards Identify Hazards: - Flammable - Irritant - Harmful if Swallowed gather_info->identify_hazards assess_exposure Assess Potential Exposure: - Inhalation - Dermal - Ingestion identify_hazards->assess_exposure evaluate_risks Evaluate Risks: - Fire/Explosion - Health Effects assess_exposure->evaluate_risks implement_controls Implement Controls: - Fume Hood - PPE - Safe Storage evaluate_risks->implement_controls develop_sop Develop Standard Operating Procedure (SOP) implement_controls->develop_sop conduct_experiment Conduct Experiment develop_sop->conduct_experiment review_process Review and Update Procedure as Needed conduct_experiment->review_process review_process->start For new experiments SpillResponseWorkflow cluster_initial Initial Response cluster_action Containment and Cleanup cluster_final Final Steps spill_occurs Spill Occurs alert_personnel Alert Personnel in the Area spill_occurs->alert_personnel assess_spill Assess Spill Size and Hazards alert_personnel->assess_spill don_ppe Don Appropriate PPE assess_spill->don_ppe If spill is manageable eliminate_ignition Eliminate Ignition Sources don_ppe->eliminate_ignition contain_spill Contain Spill with Inert Absorbent eliminate_ignition->contain_spill cleanup Collect Absorbed Material into Waste Container contain_spill->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose_waste Dispose of Hazardous Waste Properly decontaminate->dispose_waste report_incident Report Incident dispose_waste->report_incident

References

A Technical Guide to the Potential Biological Activities of 3-Substituted Oxetane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities associated with 3-substituted oxetane derivatives, a class of compounds of significant interest in modern medicinal chemistry. While direct biological activity data for 3-(1-Ethoxyethoxy)oxetane is not prevalent in scientific literature, this is consistent with its role as a synthetic intermediate. The 1-ethoxyethoxy group is a common acetal protecting group for alcohols, readily cleaved under acidic conditions to yield the corresponding 3-hydroxyoxetane. Therefore, this guide focuses on the biological activities of 3-hydroxyoxetanes and other 3-substituted analogues, which represent the more likely bioactive molecules.

The inclusion of an oxetane ring in a molecule can significantly enhance its pharmacological properties.[1] This four-membered cyclic ether is recognized for its ability to improve aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups.[2][3] These characteristics make oxetanes valuable scaffolds in the design of novel therapeutics.[1][4]

The Role of this compound as a Synthetic Intermediate

The compound this compound is best understood as a protected form of 3-hydroxyoxetane. The 1-ethoxyethoxy acetal is stable under basic and nucleophilic conditions, allowing for chemical modifications at other parts of a molecule. A final deprotection step, typically involving mild acid, reveals the free hydroxyl group, which can be a key pharmacophoric feature or a handle for further functionalization. A patent describes the synthesis of 3-hydroxyoxetane from this compound using p-toluenesulfonic acid in methanol.[5]

G cluster_synthesis Synthetic Pathway from Protected Intermediate Intermediate This compound (Protected) Deprotection Mild Acid (e.g., p-TsOH) Intermediate->Deprotection Deprotection Step Active_Molecule 3-Hydroxyoxetane (Bioactive Precursor) Deprotection->Active_Molecule Further_Functionalization Further Functionalization Active_Molecule->Further_Functionalization Final_Compound 3-Substituted Oxetane Derivative Further_Functionalization->Final_Compound

A proposed synthetic utility of this compound.

Quantitative Data on Biological Activities of 3-Substituted Oxetane Derivatives

The substitution at the 3-position of the oxetane ring is a common strategy in drug discovery, leading to a wide range of biological activities.[3] The following tables summarize quantitative data for various 3-substituted oxetane derivatives across different therapeutic areas.

Table 1: Anticancer Activity
Compound ClassTargetAssayActivity (IC₅₀/EC₅₀)Reference(s)
Pyrazolopyrimidinone AnalogueALDH1AEnzyme Inhibition0.08 - 0.25 µM[1]
Indole-based AnaloguesCytotoxicityMCF-7 cell lineAs low as 0.47 µM[6]
Lactam Analogue (PF-06821497)EZH2Enzyme InhibitionData not specified[1]
Triazine AnalogueBruton's Tyrosine Kinase (BTK)Enzyme Inhibition17.4 nM[1]
Table 2: Antiviral Activity
Compound ClassTarget VirusAssayActivity (EC₅₀)Reference(s)
Spiro-fused Piperidine Analogue (AZ-27)Respiratory Syncytial Virus (RSV)L protein inhibition10 nM[1]
2'-Spiro-oxetane Uridine DerivativesHepatitis C Virus (HCV)Antiviral ActivityActive[7]
2'-Spiro-oxetane Uridine DerivativesDengue Virus (DENV)Antiviral ActivityActive[7]
Table 3: Other Therapeutic Areas
Compound ClassTargetIndicationActivity (IC₅₀/Kᵢ)Reference(s)
Arylsulfonamide Derivativesγ-SecretaseAlzheimer's DiseaseData not specified[2]
Oxetane-containing Compound 33Indoleamine 2,3-dioxygenase 1 (IDO1)Immuno-oncologyKᵢ = 0.15 nM[1]
FenebrutinibBruton's Tyrosine Kinase (BTK)Multiple SclerosisData not specified[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of a 3-substituted oxetane and for common biological assays.

Synthesis of 3-Hydroxyoxetane

This protocol is adapted from a patented method.[5]

  • Protection Step: To a solution of 3-chloro-2-hydroxy-1-propyl acetate (0.20 mol) in methylene chloride (150 mL), add ethyl vinyl ether (0.30 mol) and pyridinium p-toluenesulfonate (0.030 mol). Stir the mixture at room temperature for 6 hours.

  • Cyclization Step: Heat a mixture of the resulting 3-chloro-2-(1-ethoxyethoxy) propyl acetate (0.15 mol) and sodium hydroxide (0.45 mol) in water (45 mL) at reflux for 21 hours. After cooling, extract the product with a methylene chloride-ether mixture. Dry the organic phase and remove the solvent to obtain crude this compound.

  • Deprotection Step: Dilute the crude this compound with methanol. Cool the solution to 15-18 °C and add p-toluenesulfonic acid hydrate. Stir the mixture, allowing it to warm to room temperature. Neutralize the acid with solid sodium bicarbonate.

  • Purification: Purify the final product, 3-hydroxyoxetane, by vacuum distillation.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This is a generalized protocol for assessing the inhibitory activity of a compound against a protein kinase.[8][9]

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the serially diluted test compound or DMSO (vehicle control).

    • Add the kinase enzyme to each well and incubate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add an ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_workflow Kinase Inhibition Assay Workflow Start Prepare Serial Dilution of Test Compound Add_Kinase Add Kinase to Plate Start->Add_Kinase Pre_Incubate Pre-incubate (10 min) Add_Kinase->Pre_Incubate Add_Substrate_ATP Add Substrate/ATP Mixture Pre_Incubate->Add_Substrate_ATP Incubate_Reaction Incubate (60 min) Add_Substrate_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate (40 min) Add_ADP_Glo->Incubate_Stop Add_Detection_Reagent Add Detection Reagent Incubate_Stop->Add_Detection_Reagent Incubate_Signal Incubate (30 min) Add_Detection_Reagent->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Analyze_Data Calculate IC₅₀ Read_Luminescence->Analyze_Data

A generalized workflow for a luminescence-based kinase inhibition assay.
Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cancer cell line.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways

3-Substituted oxetane derivatives have been shown to modulate key signaling pathways implicated in disease. For instance, inhibitors of Bruton's Tyrosine Kinase (BTK) are crucial in treating B-cell malignancies and autoimmune diseases.[1]

G cluster_pathway Simplified BTK Signaling Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP₃ and DAG Production PLCg2->IP3_DAG Calcium Calcium Mobilization IP3_DAG->Calcium NFkB NF-κB Activation IP3_DAG->NFkB Proliferation B-Cell Proliferation and Survival Calcium->Proliferation NFkB->Proliferation Inhibitor 3-Substituted Oxetane BTK Inhibitor (e.g., Fenebrutinib) Inhibitor->BTK Inhibition

Inhibition of the BTK signaling pathway by a 3-substituted oxetane derivative.

References

An In-depth Technical Guide to the Solubility and Lipophilicity of 3-(1-Ethoxyethoxy)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and lipophilicity of the novel oxetane derivative, 3-(1-Ethoxyethoxy)oxetane. Oxetanes are gaining significant traction in medicinal chemistry as versatile building blocks capable of modulating the physicochemical properties of lead compounds. Understanding the solubility and lipophilicity of this specific molecule is crucial for its potential applications in drug discovery and development, where these parameters critically influence absorption, distribution, metabolism, and excretion (ADME) profiles.

Core Physicochemical Properties

The following table summarizes the key quantitative data available for this compound. It is important to note that the LogP value is a computationally predicted figure.

ParameterValueData TypeSource
Molecular Formula C₇H₁₄O₃-[1]
Molecular Weight 146.18 g/mol -[1]
LogP (Octanol-Water Partition Coefficient) 0.7843Predicted[1]
Topological Polar Surface Area (TPSA) 27.69 ŲPredicted[1]
Hydrogen Bond Acceptors 3Predicted[1]
Hydrogen Bond Donors 0Predicted[1]

Solubility Profile

The 1-ethoxyethoxy group, while contributing to polarity, is also somewhat bulky, which can influence both aqueous solubility and lipid bilayer permeability. It is suggested that such bulky substituents may decrease aqueous solubility while improving penetration across lipid membranes, a critical aspect for drug absorption.[2] In the broader context of drug discovery, the incorporation of an oxetane moiety in place of other functional groups, such as a gem-dimethyl group, has been shown to cause a profound increase in aqueous solubility.[3][4]

General qualitative solubility is expected to be high in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), owing to the molecule's capacity for hydrogen bonding.[2]

Lipophilicity Analysis

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug candidate's behavior. A predicted LogP of 0.7843 for this compound indicates that it is a relatively hydrophilic compound, with a slight preference for the aqueous phase over the lipid phase.[1] This value is within the desirable range for many drug discovery applications, suggesting a balance between aqueous solubility and the ability to permeate biological membranes.

The ethoxyethoxy group is noted to increase the distribution log D (a pH-dependent measure of lipophilicity) when compared to smaller alkoxy substituents, thereby achieving a balance between polarity and membrane permeability.[2]

Experimental Protocols

The following are detailed methodologies for the experimental determination of solubility and lipophilicity, which can be applied to this compound.

Protocol 1: Determination of Aqueous Solubility (Saturation Shake-Flask Method)

This method is a standard approach for determining the solubility of a compound in an aqueous medium.

Materials:

  • This compound

  • Distilled or deionized water (or a relevant buffer solution, e.g., Phosphate-Buffered Saline pH 7.4)

  • Glass vials with screw caps

  • Shaker or orbital incubator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical method

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the aqueous solvent (e.g., 1 mL of water).

  • Securely cap the vial and place it on a shaker at a constant temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, visually inspect the vial to ensure an excess of solid compound remains, confirming saturation.

  • Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a standard calibration curve.

  • Calculate the original solubility in the aqueous medium, accounting for the dilution factor.

Protocol 2: Determination of Lipophilicity (Shake-Flask Method for LogP)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV)

Procedure:

  • Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water for several hours, then allowing the phases to separate.

  • Dissolve a known amount of this compound in either the water-saturated n-octanol or the n-octanol-saturated water.

  • Add an equal volume of the other pre-saturated solvent to a vial.

  • Add a small, known volume of the stock solution of the compound to the vial. The final concentration should be below the compound's solubility limit in either phase.

  • Cap the vial and vortex it for several minutes to ensure thorough mixing and partitioning.

  • Allow the vial to stand undisturbed or centrifuge it to achieve complete phase separation.

  • Carefully sample a known volume from both the upper n-octanol phase and the lower aqueous phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Solubility Determination Workflow A Add excess this compound to vial B Add known volume of aqueous solvent A->B C Equilibrate on shaker (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw and dilute supernatant D->E F Quantify concentration via HPLC E->F G Calculate solubility F->G

Caption: Workflow for Aqueous Solubility Determination.

G cluster_1 LogP Determination Workflow H Prepare pre-saturated n-octanol and water I Add compound to biphasic system H->I J Vortex to facilitate partitioning I->J K Separate phases via centrifugation J->K L Sample both aqueous and octanol phases K->L M Determine concentration in each phase L->M N Calculate LogP = log([Octanol]/[Aqueous]) M->N

Caption: Workflow for LogP Determination via Shake-Flask Method.

Signaling Pathways and Logical Relationships in Drug Discovery

This compound is not associated with a specific signaling pathway in the current literature. However, its physicochemical properties are critical in the broader context of drug discovery. The following diagram illustrates the logical relationship between these properties and the progression of a compound through the early stages of drug development.

G cluster_2 Physicochemical Properties in Early Drug Discovery Compound Novel Compound (e.g., this compound) Solubility Aqueous Solubility Compound->Solubility Lipophilicity Lipophilicity (LogP) Compound->Lipophilicity Permeability Membrane Permeability Solubility->Permeability Lipophilicity->Permeability ADME ADME Profile Permeability->ADME Lead Lead Candidate ADME->Lead

Caption: Role of Physicochemical Properties in Drug Discovery.

References

Methodological & Application

Synthesis of 3-(1-Ethoxyethoxy)oxetane from Oxetan-3-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 3-(1-ethoxyethoxy)oxetane, a valuable building block in medicinal chemistry, through the acid-catalyzed protection of oxetan-3-ol with ethyl vinyl ether. The protocol details the reaction setup, execution, work-up, and purification procedures. Additionally, this document summarizes the key quantitative data, including reactant and product properties and characteristic spectroscopic data for the synthesized compound, to aid in its identification and quality control. Safety precautions for the handling of all chemicals are also outlined.

Introduction

Oxetanes are increasingly utilized in drug discovery as bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability. The synthesis of functionalized oxetanes is therefore of significant interest. Protecting the hydroxyl group of oxetan-3-ol is a common strategy to enable further chemical transformations. This protocol describes a straightforward and effective method for the protection of oxetan-3-ol using ethyl vinyl ether in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) to yield this compound.

Reaction Scheme

The synthesis proceeds via an acid-catalyzed addition of the alcohol to the double bond of the vinyl ether, forming a stable acetal protecting group.

G reactant1 Oxetan-3-ol r_plus + reactant2 Ethyl vinyl ether p_yield reactant2->p_yield p-TsOH (cat.) DCM, rt to 40-45 °C catalyst p-TsOH (cat.) product This compound p_yield->product

Figure 1. Reaction scheme for the synthesis of this compound.

Data Presentation

The following tables summarize the key properties and spectroscopic data for the starting material and the final product.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurity
Oxetan-3-olC₃H₆O₂74.087748-36-9≥98%
Ethyl vinyl etherC₄H₈O72.11109-92-2≥99%
This compoundC₇H₁₄O₃146.1885328-36-5≥95%[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (CDCl₃)δ 4.5–5.0 ppm (oxetane ring protons)[2]
δ 3.4–3.7 ppm (ethoxyethoxy methylene groups)[2]
¹³C NMR Predicted values based on analogous structures
FT-IR 1120 cm⁻¹ (C–O–C ether stretch)[2]
910 cm⁻¹ (oxetane ring vibration)[2]
Mass Spectrometry ESI-MS typically shows [M+Na]⁺ peak[2]

Experimental Protocol

This protocol is based on established procedures for the acid-catalyzed protection of alcohols with ethyl vinyl ether.

Materials and Equipment
  • Oxetan-3-ol

  • Ethyl vinyl ether

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Oxetan-3-ol: Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation.

  • Ethyl vinyl ether: Highly flammable liquid and vapor. May cause drowsiness or dizziness.

  • Dichloromethane: Can cause skin and eye irritation and is a suspected carcinogen.

  • p-TsOH: Causes severe skin burns and eye damage.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Synthesis Workflow

G A 1. Reaction Setup - Dissolve oxetan-3-ol in anhydrous DCM. - Add catalytic p-TsOH. B 2. Addition of Ethyl Vinyl Ether - Add ethyl vinyl ether dropwise at room temperature. A->B Maintain inert atmosphere (optional) C 3. Reaction - Stir at room temperature, then heat to 40-45 °C. - Monitor reaction progress by TLC. B->C Exothermic reaction may occur D 4. Work-up - Quench with saturated NaHCO₃ solution. - Separate layers and extract aqueous phase with DCM. C->D Reaction time: ~8 hours E 5. Isolation - Combine organic layers, wash with brine, and dry over MgSO₄. - Filter and concentrate under reduced pressure. D->E Ensure complete quenching of acid F 6. Purification - Purify the crude product by vacuum distillation or flash chromatography. E->F Yields a crude oil G 7. Characterization - Obtain ¹H NMR, ¹³C NMR, IR, and MS data to confirm structure and purity. F->G Product is a clear oil

Figure 2. Experimental workflow for the synthesis of this compound.

Detailed Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve oxetan-3-ol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.5 M solution). Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.01 eq).

  • Addition of Reactant: To the stirring solution, add ethyl vinyl ether (1.1-1.5 eq) dropwise at room temperature. An ice bath can be used to control any initial exotherm.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then gently heat the reaction to 40-45 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (oxetan-3-ol) is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 10-15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Isolation: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure this compound.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound from readily available starting materials. This protected form of oxetan-3-ol serves as a versatile intermediate for the introduction of the oxetane motif in the development of new chemical entities with potential therapeutic applications. The provided spectroscopic data will be instrumental for the characterization and quality assessment of the final product.

References

Experimental Protocol for the Synthesis of 3-(1-Ethoxyethoxy)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(1-ethoxyethoxy)oxetane, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the protection of the hydroxyl group of 3-hydroxyoxetane with ethyl vinyl ether under acidic catalysis. This protocol includes a step-by-step methodology, a summary of quantitative data, and a workflow diagram for clarity.

Introduction

Oxetanes are increasingly utilized in drug discovery as bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability. The synthesis of functionalized oxetanes is therefore of significant interest. This compound serves as a protected form of 3-hydroxyoxetane, enabling a variety of subsequent chemical transformations. The ethoxyethoxy protecting group is stable under basic conditions and can be readily removed under mild acidic conditions. This protocol details a reliable method for the preparation of this compound.

Experimental Protocol

The synthesis of this compound is achieved through the acid-catalyzed addition of 3-hydroxyoxetane to ethyl vinyl ether.

Materials:

  • 3-Hydroxyoxetane (Oxetan-3-ol)

  • Ethyl vinyl ether

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up

  • Chromatography column (if necessary for purification)

Procedure:

  • Reaction Setup: To a solution of 3-hydroxyoxetane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.05 eq).

  • Addition of Ethyl Vinyl Ether: Cool the reaction mixture to 0 °C using an ice-water bath. Add ethyl vinyl ether (1.5 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Data Presentation

ParameterValue
Reactant 3-Hydroxyoxetane
Reagent Ethyl vinyl ether
Catalyst p-Toluenesulfonic acid monohydrate
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Typical Yield Moderate to high, dependent on conditions.

Characterization Data for this compound:

  • Molecular Formula: C₇H₁₄O₃[1]

  • Molecular Weight: 146.18 g/mol [1]

  • Appearance: Colorless oil

  • Storage: 4°C[1]

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.8-4.9 (m, 1H, OCHO), ~4.6-4.7 (m, 1H, oxetane CH), ~4.4-4.5 (m, 4H, oxetane CH₂), ~3.5-3.7 (m, 2H, OCH₂CH₃), ~1.2-1.3 (d, 3H, OCH(CH₃)), ~1.1-1.2 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~100 (OCHO), ~74 (oxetane CH), ~72 (oxetane CH₂), ~61 (OCH₂CH₃), ~20 (OCH(CH₃)), ~15 (OCH₂CH₃).

Experimental Workflow

Synthesis_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-hydroxyoxetane in anhydrous DCM B Add catalytic p-TsOH A->B C Cool to 0 °C B->C D Add ethyl vinyl ether dropwise C->D E Stir at room temperature for 2-4 h D->E F Quench with sat. NaHCO₃ E->F G Extract with DCM F->G H Wash with brine G->H I Dry over Na₂SO₄ H->I J Concentrate under reduced pressure I->J K Purify by vacuum distillation or chromatography J->K L L K->L This compound

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethyl vinyl ether is flammable and should be handled with care, away from ignition sources.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes: 3-(1-Ethoxyethoxy)oxetane for Alcohol Protection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the synthesis of complex organic molecules, particularly in pharmaceutical and materials science research, the temporary masking of reactive functional groups is a critical strategy. The hydroxyl group, being both nucleophilic and acidic, often requires protection to prevent undesired side reactions. The 1-ethoxyethyl (EE) group is an acetal-based protecting group valued for its ease of introduction under mild acidic conditions, its stability across a range of non-acidic reagents, and its facile removal under mild aqueous acid.[1][2]

While the standard reagent for introducing the EE group is ethyl vinyl ether, this document outlines the application of 3-(1-ethoxyethoxy)oxetane as a potential, albeit non-standard, reagent for the protection of alcohols. The protocols and data presented are based on the well-established chemistry of the analogous ethoxyethyl (EE) acetal protecting group.

Principle of Protection and Deprotection

The protection of an alcohol with an ethoxyethoxy group proceeds via an acid-catalyzed reaction. A catalytic amount of a mild acid protonates the protecting reagent, generating a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking this carbocation to form the protected ethoxyethyl ether.[1]

Deprotection is the reverse of this process. It involves the acid-catalyzed hydrolysis of the acetal to regenerate the original alcohol.[1][3] This straightforward mechanism allows for reliable protection and deprotection under controlled conditions.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection of alcohols as ethoxyethyl (EE) ethers and their subsequent deprotection, based on literature for analogous reagents.

Table 1: Protection of Alcohols as Ethoxyethyl (EE) Ethers

SubstrateReagent(s)SolventCatalyst (mol%)Temp. (°C)Time (h)Yield (%)
Primary Alcohol(2-Ethoxyethyl) vinyl ether (1.5 eq)CH₂Cl₂PPTS (5)251.5>95
Secondary Alcohol(2-Ethoxyethyl) vinyl ether (1.5 eq)CH₂Cl₂PPTS (5)252>95
Phenol(2-Ethoxyethyl) vinyl ether (2.0 eq)THFp-TsOH (10)253~90

Data is representative of the ethoxyethyl (EE) protecting group introduced via standard methods.

Table 2: Deprotection of Ethoxyethyl (EE) Ethers

SubstrateReagent(s)SolventTemp. (°C)Time (h)Yield (%)
Primary Alcohol-OEEp-TsOHMeOH/CH₂Cl₂251>98
Secondary Alcohol-OEEAcetic AcidTHF/H₂O (3:1)452>95
Phenol-OEE1N HClTHF251.5>98

Data is representative of the deprotection of the ethoxyethyl (EE) protecting group.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol (e.g., Benzyl Alcohol)

Materials:

  • Benzyl alcohol

  • This compound (or (2-Ethoxyethyl) vinyl ether as a standard alternative)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a solution of benzyl alcohol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

  • Stir the mixture at room temperature (25 °C) and add this compound (1.5 eq) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel to obtain the pure protected alcohol.

Protocol 2: Deprotection of a Protected Primary Alcohol

Materials:

  • Protected benzyl alcohol (from Protocol 1)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and MeOH (e.g., 9:1 v/v, 0.1 M).

  • Add p-TsOH·H₂O (0.1 eq) to the solution and stir at room temperature (25 °C).

  • Monitor the deprotection by TLC (typically complete within 1 hour).

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography if necessary.

Visualizations

Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ROH R-OH Carbocation Resonance-Stabilized Carbocation ROH->Carbocation Nucleophilic Attack EEOx This compound EEOx->Carbocation Protonation & Ring Opening H_plus H⁺ (cat.) Protected_ROH R-O-EE Carbocation->Protected_ROH Deprotonation Oxetanol Oxetan-3-ol

Caption: Alcohol Protection Mechanism.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Protected_ROH R-O-EE Protonated_Ether Protonated Acetal Protected_ROH->Protonated_Ether Protonation H2O H₂O H_plus H⁺ (cat.) ROH R-OH Protonated_Ether->ROH Hydrolysis Byproducts Acetaldehyde + Ethanol

Caption: Alcohol Deprotection Mechanism.

Experimental_Workflow Start Start with Alcohol (R-OH) Protection Protection Reaction (Acid Catalyst, Protecting Reagent) Start->Protection Purification1 Work-up and Purification Protection->Purification1 Protected_Alcohol Isolated Protected Alcohol (R-O-EE) Purification1->Protected_Alcohol Further_Synth Perform Desired Synthetic Steps (Stable to Bases, Nucleophiles, etc.) Protected_Alcohol->Further_Synth Deprotection Deprotection Reaction (Aqueous Acid) Further_Synth->Deprotection Purification2 Work-up and Purification Deprotection->Purification2 Final_Product Final Product with Regenerated R-OH Purification2->Final_Product

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols for the Deprotection of 3-(1-Ethoxyethoxy)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 3-hydroxyoxetane moiety is a valuable building block in medicinal chemistry and drug development, often employed to enhance polarity, metabolic stability, and solubility of drug candidates. The hydroxyl group is frequently protected during synthetic sequences to prevent unwanted side reactions. The 1-ethoxyethoxy (EE) group is a common acetal protecting group for alcohols due to its ease of installation and mild cleavage conditions. This document provides detailed application notes and experimental protocols for the deprotection of 3-(1-ethoxyethoxy)oxetane to yield 3-hydroxyoxetane. The primary method for this transformation is acid-catalyzed hydrolysis.

Deprotection Methods

The deprotection of the 1-ethoxyethoxy acetal proceeds via acid-catalyzed hydrolysis.[1][2] This reaction is reversible, and to drive the equilibrium towards the deprotected alcohol, an excess of a protic solvent like water or an alcohol is often used.[1] The mechanism involves protonation of an oxygen atom in the acetal, followed by the departure of a leaving group and subsequent nucleophilic attack by water or another alcohol.[1][3]

Commonly used acidic catalysts include:

  • p-Toluenesulfonic acid (p-TsOH): A widely used, solid, and easy-to-handle acid catalyst.[4]

  • Sulfuric acid (H₂SO₄): A strong mineral acid that can be effective but requires careful control of reaction conditions to avoid degradation of the acid-sensitive oxetane ring.[2]

  • Lewis Acids: In some cases, Lewis acids can be employed for acetal cleavage, offering alternative reaction conditions.[5]

Care must be taken to employ mild acidic conditions to prevent the potential acid-catalyzed ring-opening of the strained oxetane ring.[6]

Quantitative Data Summary

The following table summarizes quantitative data for the deprotection of this compound based on cited literature.

ParameterValueReference
Starting MaterialThis compound[4]
Reagentp-Toluenesulfonic acid hydrate[4]
SolventMethanol[4]
Temperature15-33 °C[4]
Reaction Time~1.5 hours[4]
WorkupNeutralization with Sodium Bicarbonate[4]
Product3-Hydroxyoxetane[4]
Purity75-80%[4]
Yield~40% (overall from precursor)[4]

Experimental Protocols

Protocol 1: Deprotection of this compound using p-Toluenesulfonic Acid in Methanol

This protocol is adapted from a procedure described in a U.S. Patent.[4]

Materials:

  • Crude this compound

  • Methanol (MeOH)

  • p-Toluenesulfonic acid hydrate (p-TsOH·H₂O)

  • Solid sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (ice-water)

  • Distillation apparatus

Procedure:

  • Dilute the crude this compound with methanol (approximately 1.5 to 2 parts methanol to 1 part oxetane by weight).

  • Cool the solution to 15-18 °C in a cooling bath.

  • With stirring, add p-toluenesulfonic acid hydrate (approximately 0.025 equivalents relative to the oxetane).

  • Monitor the reaction temperature. An exotherm may be observed, with the temperature rising over a few minutes (e.g., to 33-34 °C) before gradually decreasing.

  • Continue stirring the mixture for an additional 45-60 minutes after the initial exotherm subsides and the temperature returns to around 25 °C.

  • Neutralize the p-toluenesulfonic acid by adding solid sodium bicarbonate until gas evolution ceases.

  • Isolate the product, 3-hydroxyoxetane, by vacuum distillation. The product is a colorless liquid.

Visualizations

Deprotection Mechanism

The following diagram illustrates the acid-catalyzed hydrolysis mechanism for the deprotection of this compound.

Deprotection_Mechanism start This compound protonation Protonation of Acetal Oxygen start->protonation H+ oxonium1 Intermediate Oxonium Ion protonation->oxonium1 elimination1 Elimination of Ethanol oxonium1->elimination1 - EtOH hemiacetal_intermediate Hemiacetal Intermediate elimination1->hemiacetal_intermediate + H2O - H+ protonation2 Protonation of Hemiacetal Oxygen hemiacetal_intermediate->protonation2 H+ oxonium2 Protonated Hemiacetal protonation2->oxonium2 elimination2 Elimination of Water oxonium2->elimination2 - H2O product 3-Hydroxyoxetane elimination2->product - H+

Caption: Acid-catalyzed deprotection mechanism of this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the deprotection protocol.

Experimental_Workflow start Start Dilute this compound in Methanol cool Cool Reaction Mixture 15-18 °C start->cool add_acid Add p-TsOH·H₂O cool->add_acid react Stir and Monitor Reaction ~1.5 hours add_acid->react neutralize Neutralize with NaHCO₃ react->neutralize distill Vacuum Distillation neutralize->distill end End 3-Hydroxyoxetane distill->end

Caption: General experimental workflow for the deprotection of this compound.

References

Application Notes and Protocols for the Ring-Opening Polymerization of 3-(1-Ethoxyethoxy)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of oxetanes offers a versatile platform for the synthesis of functional polyethers with applications in diverse fields, including drug delivery. This document provides detailed application notes and protocols for the cationic ring-opening polymerization of 3-(1-Ethoxyethoxy)oxetane. This monomer is particularly noteworthy as its polymerization yields a protected poly(3-hydroxyoxetane), which upon deprotection, provides a water-soluble, biocompatible polymer backbone with pendant hydroxyl groups amenable to further functionalization with therapeutic agents, targeting moieties, or imaging labels.[1] The polyether backbone, analogous to polyethylene glycol (PEG), can enhance the pharmacokinetic properties of conjugated drugs.[1][2]

The polymerization proceeds via a cationic mechanism, typically initiated by a Lewis acid or a superacid.[3] The ethoxyethoxy protecting group on the hydroxyl function is stable under the polymerization conditions but can be readily removed under mild acidic conditions post-polymerization.[4][5]

Applications in Drug Development

The resulting poly(3-hydroxyoxetane) is a promising candidate for various drug delivery applications:

  • Polymer-Drug Conjugates: The pendant hydroxyl groups can be used to attach drug molecules, potentially improving their solubility, stability, and circulation time.

  • Targeted Drug Delivery: Targeting ligands can be conjugated to the polymer backbone to direct the drug to specific cells or tissues.[1]

  • Hydrogels: The hydrophilic nature of the deprotected polymer makes it suitable for the formation of hydrogels for controlled drug release.

  • Nanoparticle Formulation: The polymer can be used to coat or form nanoparticles for drug encapsulation and delivery.[2]

Experimental Protocols

Materials
  • Monomer: this compound

  • Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quenching Agent: Methanol, anhydrous

  • Precipitation Solvent: Diethyl ether, cold

  • Deprotection Reagent: 0.1 M Hydrochloric acid (HCl) in methanol

  • Neutralizing Agent: Triethylamine or sodium bicarbonate solution

Protocol 1: Cationic Ring-Opening Polymerization of this compound
  • Monomer Purification: Purify this compound by distillation under reduced pressure to remove any impurities that may interfere with the polymerization.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

  • Monomer Addition: Under a nitrogen atmosphere, add the purified this compound to the flask via syringe, followed by anhydrous dichloromethane. A typical monomer concentration is in the range of 1-2 M.

  • Initiation: Cool the solution to 0 °C using an ice bath. Add the required amount of BF₃·OEt₂ initiator (typically 1-5 mol% relative to the monomer) dropwise via syringe.

  • Polymerization: Allow the reaction to proceed at 0 °C for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy for the disappearance of the monomer peaks.

  • Termination: Quench the polymerization by adding a small amount of anhydrous methanol.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration or decantation.

  • Drying: Dry the polymer under vacuum at room temperature to a constant weight.

  • Characterization: Characterize the resulting poly(this compound) by ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

Protocol 2: Deprotection of Poly(this compound) to Poly(3-hydroxyoxetane)
  • Dissolution: Dissolve the purified poly(this compound) in methanol.

  • Acidification: Add a solution of 0.1 M HCl in methanol to the polymer solution.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the deprotection by ¹H NMR spectroscopy for the disappearance of the ethoxyethoxy group signals.

  • Neutralization: Neutralize the reaction mixture by adding triethylamine or a saturated sodium bicarbonate solution until the pH is neutral.

  • Purification: If necessary, dialyze the polymer solution against deionized water to remove salts and other small molecule impurities.

  • Isolation: Recover the deprotected polymer, poly(3-hydroxyoxetane), by lyophilization.

  • Characterization: Confirm the complete removal of the protecting group and the structure of the final polymer by ¹H NMR and FTIR spectroscopy.

Quantitative Data

The following table summarizes typical data obtained from the ring-opening polymerization of oxetane monomers under cationic conditions. The data for this compound is hypothetical and based on results for structurally similar monomers like 3-ethyl-3-hydroxymethyl oxetane.[6][7]

ParameterValueMethod of Determination
Monomer Conversion > 95%¹H NMR Spectroscopy
Number-Average Molecular Weight (Mₙ) 5,000 - 20,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.2 - 1.8Gel Permeation Chromatography (GPC)
Glass Transition Temperature (T₉) -20 to 10 °CDifferential Scanning Calorimetry (DSC)

Visualizations

experimental_workflow cluster_polymerization Polymerization cluster_deprotection Deprotection cluster_analysis Characterization monomer This compound reaction Cationic ROP monomer->reaction solvent Anhydrous DCM solvent->reaction initiator BF3·OEt2 initiator->reaction protected_polymer Poly(this compound) reaction->protected_polymer deprotection_step Acid Hydrolysis protected_polymer->deprotection_step nmr NMR protected_polymer->nmr gpc GPC protected_polymer->gpc acid 0.1 M HCl in Methanol acid->deprotection_step final_polymer Poly(3-hydroxyoxetane) deprotection_step->final_polymer final_polymer->nmr ftir FTIR final_polymer->ftir signaling_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator BF3·OEt2 monomer Oxetane Monomer initiator->monomer Coordination oxonium Tertiary Oxonium Ion monomer->oxonium Activation growing_chain Growing Polymer Chain oxonium->growing_chain Ring-Opening another_monomer Another Monomer another_monomer->growing_chain growing_chain->growing_chain inactive_polymer Inactive Polymer growing_chain->inactive_polymer quencher Methanol quencher->inactive_polymer Quenching

References

Application Notes and Protocols: 3-(1-Ethoxyethoxy)oxetane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Ethoxyethoxy)oxetane is a valuable synthetic intermediate, primarily utilized as a stable, protected precursor for 3-hydroxyoxetane. The oxetane motif is of significant interest in medicinal chemistry and drug discovery due to its unique ability to modulate the physicochemical properties of molecules.[1][2][3] Incorporating an oxetane ring can enhance aqueous solubility, metabolic stability, and lipophilicity, while also serving as a bioisosteric replacement for commonly used functional groups like gem-dimethyl or carbonyl groups.[1][2][3] These characteristics make oxetane-containing compounds promising candidates for the development of novel therapeutics.[2][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Core Application: A Protected Precursor to 3-Hydroxyoxetane

The principal application of this compound lies in its role as a protected form of the more reactive 3-hydroxyoxetane. The 1-ethoxyethoxy protecting group is stable under basic conditions, allowing for synthetic manipulations on other parts of a molecule, and can be readily removed under mild acidic conditions to unveil the hydroxyl group for further functionalization.[6]

General Reaction Scheme

The synthetic utility of this compound is centered on its deprotection to yield 3-hydroxyoxetane. This transformation is typically achieved via acid-catalyzed hydrolysis.

Caption: Deprotection of this compound to 3-Hydroxyoxetane.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and its subsequent deprotection to 3-hydroxyoxetane under various conditions.

Transformation Starting Material Key Reagents Yield (%) Reference
Synthesis of this compoundAcetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl esterSodium Hydroxide30[7]
Deprotection to 3-HydroxyoxetaneThis compoundPyridinium p-toluenesulfonate, Methanol39.4 (overall from epichlorohydrin)[6]
Deprotection to 3-HydroxyoxetaneThis compoundp-Toluenesulfonic acid hydrate, MethanolNot explicitly stated for this step[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described in the literature for the intramolecular cyclization of a chloropropyl ester precursor.[7]

Materials:

  • Acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

Procedure:

  • Prepare a solution of sodium hydroxide (407.26 mg, 10.18 mmol) in water (0.4 mL) and heat to 110 °C.

  • To the heated NaOH solution, add crude acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester (1 g, 4.45 mmol) dropwise over a period of 1.5 hours.

  • After the addition is complete, reflux the reaction mixture for an additional 4 hours.

  • Cool the reaction mixture to room temperature and wash with water (10 mL).

  • Extract the aqueous layer with dichloromethane (100 mL).

  • Combine the organic extracts and concentrate in vacuo to yield a brown oil.

  • Purify the crude product by distillation (bp = 45-50 °C @ 0.5 mmHg) to obtain this compound as a clear oil (250 mg, 30% yield).[7]

Protocol 2: Deprotection of this compound to 3-Hydroxyoxetane

This protocol outlines the acid-catalyzed removal of the 1-ethoxyethoxy protecting group to yield 3-hydroxyoxetane.[6]

Materials:

  • Crude this compound

  • Methanol (MeOH)

  • p-Toluenesulfonic acid hydrate (p-TsOH·H₂O)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dilute crude this compound with methanol (e.g., 1.2 kg of crude oxetane in 400 g of methanol) and cool the solution to 15-18 °C.

  • With stirring, add p-toluenesulfonic acid hydrate (10 g) to the cooled solution. An exothermic reaction will cause the temperature to rise to approximately 33-34 °C over 5 minutes.

  • Allow the reaction mixture to cool to 25 °C over a 30-minute period and continue stirring for an additional 45 minutes.

  • Neutralize the p-toluenesulfonic acid by adding solid sodium bicarbonate (5 g).

  • Remove the methanol in vacuo.

  • The resulting crude 3-hydroxyoxetane can be further purified by vacuum distillation (bp 63-68 °C at 4.0 mm).[6]

Workflow for Synthesis and Deprotection

The following diagram illustrates the overall workflow from the precursor to the final deprotected 3-hydroxyoxetane.

Synthesis_Workflow Start Start: Acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester Cyclization Intramolecular Cyclization (NaOH, H₂O, 110°C) Start->Cyclization Intermediate Crude this compound Cyclization->Intermediate Purification1 Distillation Intermediate->Purification1 ProtectedOxetane Pure this compound Purification1->ProtectedOxetane Deprotection Acid-Catalyzed Deprotection (p-TsOH, MeOH) ProtectedOxetane->Deprotection Neutralization Neutralization (NaHCO₃) Deprotection->Neutralization CrudeProduct Crude 3-Hydroxyoxetane Neutralization->CrudeProduct Purification2 Vacuum Distillation CrudeProduct->Purification2 FinalProduct Pure 3-Hydroxyoxetane Purification2->FinalProduct

Caption: Synthetic workflow for 3-hydroxyoxetane via this compound.

Broader Applications in Organic Synthesis and Drug Discovery

The reactivity of the strained oxetane ring allows for various chemical transformations.[1] The ring can undergo opening reactions with nucleophiles, providing access to a range of functionalized acyclic compounds.[1] In the context of drug development, the introduction of the 3-hydroxyoxetane moiety, made accessible by the deprotection of this compound, is a key strategy for improving the pharmacological profile of lead compounds.[2] The oxetane unit can act as a hydrogen bond acceptor and its rigid, three-dimensional structure can enforce favorable conformations for binding to biological targets.[2][5] Furthermore, 3-hydroxyoxetane serves as a precursor to oxetan-3-one, another versatile building block in medicinal chemistry.[7]

References

Brønsted Acid-Catalyzed Alkylation Using Oxetanols: A Versatile Tool for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview and experimental protocols for the Brønsted acid-catalyzed alkylation of nucleophiles using oxetan-3-ols. This methodology offers a mild and efficient route for the formation of C-O and C-C bonds, yielding valuable structures such as 1,4-dioxanes and oxetane ethers. The reaction proceeds via a stabilized oxetane carbocation intermediate, avoiding the use of harsh reagents and producing water as the sole byproduct. This approach is particularly relevant for medicinal chemistry due to the prevalence of oxetane motifs in bioactive compounds.

Introduction

Oxetanes are increasingly recognized as important structural motifs in medicinal chemistry, offering improvements in physicochemical properties such as solubility and metabolic stability. The Brønsted acid-catalyzed alkylation using oxetan-3-ols represents a significant advancement in the synthesis of complex molecules containing the oxetane ring. This method leverages the selective activation of the tertiary alcohol on the oxetanol to form a carbocation, which then readily reacts with a variety of nucleophiles.[1][2] This atom-economical process is metal-free and generates water as the only stoichiometric byproduct.[2]

Reaction Mechanism and Principles

The reaction is initiated by the protonation of the hydroxyl group of the 3-aryl-oxetan-3-ol by a Brønsted acid, such as triflimide (Tf₂NH). This is followed by the elimination of a water molecule to generate a resonance-stabilized tertiary carbocation. This carbocation is the key electrophilic intermediate that is then trapped by a nucleophile. The choice of nucleophile dictates the final product, leading to either intermolecular alkylation or an annulation reaction.

Reaction_Mechanism Oxetanol 3-Aryl-oxetan-3-ol Protonated_Oxetanol Protonated Oxetanol Oxetanol->Protonated_Oxetanol + H⁺ Bronsted_Acid Brønsted Acid (H⁺) Nucleophile Nucleophile (e.g., R-OH) Product_Complex Protonated Product Carbocation Oxetane Carbocation Intermediate Protonated_Oxetanol->Carbocation - H₂O Carbocation->Product_Complex + Nucleophile Product Alkylated Product Product_Complex->Product - H⁺ Regenerated_Acid Brønsted Acid (H⁺) Water H₂O Experimental_Workflow Start Start Preparation Prepare solution of oxetanol and nucleophile in an appropriate solvent. Start->Preparation Addition Add Brønsted acid catalyst (e.g., Tf₂NH) at the specified temperature. Preparation->Addition Reaction Stir the reaction mixture under an inert atmosphere for the designated time. Addition->Reaction Quenching Quench the reaction (e.g., with saturated NaHCO₃ solution). Reaction->Quenching Extraction Extract the product with an organic solvent (e.g., EtOAc, CH₂Cl₂). Quenching->Extraction Drying Dry the organic layer (e.g., over MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo. Extraction->Drying Purification Purify the crude product by column chromatography. Drying->Purification Analysis Characterize the purified product (NMR, HRMS, etc.). Purification->Analysis End End Analysis->End Logical_Relationships Reaction_Success Successful Alkylation Catalyst Brønsted Acid Catalyst (e.g., Tf₂NH) Catalyst->Reaction_Success Catalyst_Strength Sufficient Acidity Catalyst->Catalyst_Strength Oxetanol Oxetan-3-ol Substrate Oxetanol->Reaction_Success Aryl_Group Electron-donating group on aryl ring stabilizes carbocation Oxetanol->Aryl_Group Nucleophile Nucleophile (Alcohol or Diol) Nucleophile->Reaction_Success Nucleophile_Reactivity Nucleophilicity and Steric Hindrance Nucleophile->Nucleophile_Reactivity Conditions Reaction Conditions (Solvent, Temperature) Conditions->Reaction_Success Solvent_Polarity Solvent Polarity Conditions->Solvent_Polarity

References

Application Notes and Protocols: Nucleophilic Substitution Reactions on the Oxetane Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxetane Ring Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a significant structural motif in modern medicinal chemistry and drug discovery.[1] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, makes it a valuable tool for fine-tuning the physicochemical properties of drug candidates.[1] The incorporation of an oxetane moiety can lead to substantial improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[1][2] The ring strain of the oxetane (approximately 25.5 kcal/mol) renders it susceptible to nucleophilic attack and ring-opening, providing a versatile platform for the synthesis of diverse functionalized molecules.[3][4] This reactivity, coupled with the beneficial effects on drug-like properties, has led to the inclusion of the oxetane scaffold in numerous FDA-approved drugs and clinical candidates.[2]

This document provides detailed application notes on the strategic use of nucleophilic substitution reactions on the oxetane ring, supported by quantitative data. Furthermore, it offers step-by-step experimental protocols for key transformations, empowering researchers to leverage oxetane chemistry in their synthetic endeavors.

Nucleophilic Substitution Reactions: Mechanisms and Regioselectivity

Nucleophilic substitution reactions on the oxetane ring primarily proceed via a ring-opening mechanism. The regioselectivity of the nucleophilic attack is a critical aspect and is largely influenced by the reaction conditions (acidic, basic, or Lewis acidic) and the substitution pattern of the oxetane.[5][6]

Acid-Catalyzed Ring Opening

Under acidic conditions, the oxetane oxygen is protonated, forming a highly reactive oxonium ion. This activation facilitates the attack of even weak nucleophiles. The regioselectivity of the attack is governed by electronic effects, with the nucleophile preferentially attacking the more substituted carbon atom, proceeding through a carbocation-like transition state (SN1-like).[5][6] However, for 3,3-disubstituted oxetanes, which are generally more stable, intramolecular ring-opening can be promoted by Brønsted acids.[7]

Base-Catalyzed and Nucleophilic Ring Opening

In the presence of strong nucleophiles and basic conditions, the reaction typically follows an SN2 mechanism. The nucleophile attacks one of the carbon atoms adjacent to the oxygen, leading to the cleavage of a C-O bond. Steric hindrance plays a dominant role in determining the regioselectivity, with the nucleophile favoring attack at the less substituted carbon atom.[5][6] Powerful nucleophiles like organolithium reagents or Grignard reagents are often required to open the less strained four-membered ring compared to epoxides.[8]

Lewis Acid-Catalyzed Ring Opening

Lewis acids activate the oxetane ring by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. The regioselectivity in Lewis acid-catalyzed reactions can be influenced by the nature of the Lewis acid and the substrate.[9][10] For instance, bulky Lewis superacids like Al(C6F5)3 can promote highly regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols.[9][10]

Quantitative Data on Nucleophilic Substitution Reactions

The following tables summarize quantitative data for various nucleophilic substitution reactions on the oxetane ring, providing insights into yields and regioselectivity under different catalytic conditions.

Table 1: Lewis Acid-Catalyzed Isomerization of 2,2-Disubstituted Oxetanes [9][10]

EntryOxetane Substrate (Ar)Lewis Acid (mol%)Product(s)Ratio (Homoallylic:Allylic:Dimer)Yield (%)
1p-MeO-C₆H₄B(C₆F₅)₃ (5)Homoallylic alcohol, Allylic alcohols, Dimer67:12:21-
2p-MeO-C₆H₄AlCl₃ (5)Homoallylic alcohol, Allylic alcohols, Dimer55:35:10-
3p-MeO-C₆H₄Al(C₆F₅)₃ (1)Homoallylic alcohol, Dimer>99: <192
4PhAl(C₆F₅)₃ (1)Homoallylic alcohol, Dimer>99: <185
5p-Me-C₆H₄Al(C₆F₅)₃ (1)Homoallylic alcohol, Dimer>99: <190

Table 2: Ring Opening of 2-Aryloxetanes with Organometallic Reagents [6]

EntryOxetane SubstrateOrganometallic ReagentProductYield (%)
12-PhenyloxetanePhMgBr1,3-Diphenyl-1-propanol75
22-Phenyloxetanen-BuLi1-Phenyl-1,3-heptanediol68
32-(p-Tolyl)oxetaneMeLi1-(p-Tolyl)-1,3-butanediol72

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Regioselective Isomerization of a 2,2-Disubstituted Oxetane

This protocol describes the regioselective isomerization of 2-methyl-2-phenyloxetane to the corresponding homoallylic alcohol using a Lewis superacid catalyst.[9][10]

Materials:

  • 2-Methyl-2-phenyloxetane

  • Tris(pentafluorophenyl)aluminum (Al(C₆F₅)₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add a solution of 2-methyl-2-phenyloxetane (1.0 mmol) in anhydrous toluene (5 mL).

  • Add Al(C₆F₅)₃ (0.01 mmol, 1 mol%) to the solution.

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a few drops of water.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure homoallylic alcohol.

Protocol 2: Brønsted Acid-Catalyzed Synthesis of a 1,4-Dioxane from an Oxetan-3-ol

This protocol details the synthesis of a 1,4-dioxane derivative through the reaction of a 3-aryloxetan-3-ol with a 1,2-diol, catalyzed by a Brønsted acid.[11]

Materials:

  • 3-Phenyl-oxetan-3-ol

  • Ethylene glycol

  • Triflimide (HNTf₂)

  • Anhydrous acetonitrile

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

  • Magnetic stirrer

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-phenyl-oxetan-3-ol (0.5 mmol) and ethylene glycol (0.6 mmol, 1.2 equiv) in anhydrous acetonitrile (2.5 mL).

  • Add triflimide (0.05 mmol, 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the desired 1,4-dioxane.

Protocol 3: Base-Catalyzed Intramolecular Ring Opening of an Oxetane Carboxamide

This protocol describes a metal-free, base-catalyzed intramolecular ring-opening of an N-heterocyclic oxetane carboxamide.

Materials:

  • N-(Oxetan-3-yl)imidazole-4-carboxamide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve N-(oxetan-3-yl)imidazole-4-carboxamide (0.2 mmol) in anhydrous DMF (1 mL) in a sealed vial under an inert atmosphere.

  • Add potassium tert-butoxide (0.4 mmol, 2.0 equiv) to the solution.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by preparative HPLC or column chromatography to obtain the desired cyclized product.

Visualizations

Nucleophilic_Substitution_Mechanisms cluster_acid Acid-Catalyzed (SN1-like) cluster_base Base-Catalyzed (SN2) Oxetane_Acid Oxetane Oxonium Oxonium Ion Oxetane_Acid->Oxonium + H+ H_plus H+ Product_Acid Ring-Opened Product (Attack at more substituted C) Oxonium->Product_Acid + Nu: Nuc_weak Nu: Oxetane_Base Oxetane Transition_State Transition State Oxetane_Base->Transition_State + Nu:- Nuc_strong Nu:- Product_Base Ring-Opened Product (Attack at less substituted C) Transition_State->Product_Base

Caption: Mechanisms of nucleophilic ring-opening of oxetanes.

Experimental_Workflow_Lewis_Acid start Start setup Set up reaction under inert atmosphere start->setup add_reagents Add oxetane and anhydrous toluene setup->add_reagents add_catalyst Add Al(C6F5)3 catalyst add_reagents->add_catalyst react Stir at 40°C add_catalyst->react monitor Monitor reaction progress (TLC/GC-MS) react->monitor quench Quench reaction with water monitor->quench Reaction complete workup Aqueous workup quench->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Workflow for Lewis acid-catalyzed oxetane isomerization.

References

Application Notes and Protocols: Detailed Williamson Etherification for Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxetanes in Drug Design

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug discovery. Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, makes it a powerful tool for medicinal chemists to fine-tune the physicochemical properties of drug candidates. The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[1] The strategic integration of oxetanes can transform a compound with poor pharmacokinetic properties into a viable drug candidate, a tactic underscored by the presence of oxetanes in several FDA-approved drugs and numerous molecules in clinical trials.[2]

One of the most common and versatile methods for constructing the strained oxetane ring is the intramolecular Williamson etherification. This reaction involves the formation of a C-O bond through an SN2 cyclization of a 1,3-halohydrin or a related substrate.[2] The efficiency of this method is highly dependent on the substrate and reaction conditions, with challenges such as competing elimination reactions (Grob fragmentation) needing to be carefully managed.[2]

This document provides detailed protocols for the synthesis of various oxetane derivatives via the Williamson etherification, summarizes key quantitative data on the impact of oxetane incorporation on molecular properties, and presents a relevant biological signaling pathway modulated by an oxetane-containing drug.

The Impact of Oxetane Incorporation on Physicochemical Properties

A primary application of the oxetane ring is as a bioisostere for common functional groups, such as gem-dimethyl or carbonyl groups. This substitution allows for the modulation of a molecule's properties while aiming to retain or enhance its biological activity.

Data Summary: Physicochemical Property Modulation by Oxetane Incorporation

The following tables summarize quantitative data illustrating the impact of incorporating an oxetane moiety in place of other common functional groups.

PropertyEffect of Oxetane IncorporationQuantitative ImpactReference(s)
Aqueous Solubility Significant increase4- to >4000-fold increase when replacing a gem-dimethyl group.[3]
Lipophilicity (LogD) Generally decreasesReduction in LogD values is context-dependent.[4]
Basicity (pKa) Reduces basicity of adjacent aminesAn α-oxetane can lower amine pKa by ~2.7 units.[5]
Metabolic Stability Often improvesCan block metabolically labile C-H bonds.[3]

Experimental Protocols: Williamson Etherification for Oxetane Synthesis

The intramolecular Williamson ether synthesis is a robust method for the formation of the oxetane ring, proceeding via an SN2 mechanism. This involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group (typically a halide or sulfonate) in a 4-exo-tet cyclization.[2] Careful selection of the base, solvent, and reaction temperature is crucial for maximizing the yield of the desired oxetane and minimizing side reactions.[6]

Protocol 1: One-Pot Synthesis of 2,2-Disubstituted Oxetanes from 1,3-Diols

This protocol, adapted from the work of Mandal and co-workers, provides a convenient one-pot procedure for the synthesis of oxetanes from readily available 1,3-diols.

Reaction Scheme:

Materials:

  • 1,3-Diol (1.0 equiv)

  • Triphenylphosphine (1.2 equiv)

  • Imidazole (1.2 equiv)

  • Iodine (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.5 equiv)

  • Acetonitrile (solvent)

Procedure:

  • To a solution of the 1,3-diol in acetonitrile, add triphenylphosphine and imidazole at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C and add iodine portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the intermediate iodo-alcohol by thin-layer chromatography (TLC).

  • Once the formation of the intermediate is complete, cool the reaction mixture to 0 °C and add potassium tert-butoxide portion-wise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the formation of the oxetane by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,2-disubstituted oxetane.

Expected Yield: 78-82%[6]

Protocol 2: Synthesis of a 3-Substituted Oxetane via Intramolecular Cyclization

This protocol outlines the synthesis of a 3-substituted oxetane from a suitable 1,3-halohydrin precursor.

Materials:

  • 1-chloro-3-phenylpropan-2-ol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-chloro-3-phenylpropan-2-ol in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to yield the desired 3-phenyloxetane.

Expected Yield: Moderate to good, substrate-dependent.

Logical Workflow for Oxetane Synthesis via Intramolecular Williamson Etherification

The following diagram illustrates the general workflow for the synthesis of oxetanes using the intramolecular Williamson etherification, starting from a 1,3-diol.

Williamson_Etherification_Workflow cluster_start Starting Material Preparation cluster_reaction One-Pot Synthesis cluster_purification Purification cluster_product Final Product start 1,3-Diol step1 Selective Monotosylation or Halogenation (e.g., TsCl, pyridine or Appel Reaction) start->step1 Step 1 step2 Base-mediated Intramolecular Cyclization (SN2) (e.g., NaH, KOtBu in THF/DMF) step1->step2 Step 2 workup Aqueous Workup step2->workup Step 3 purify Column Chromatography workup->purify Step 4 product Pure Oxetane purify->product Final Product

Caption: General workflow for oxetane synthesis.

Case Study: Fenebrutinib and the BTK Signaling Pathway

Fenebrutinib is an investigational, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK) that contains an oxetane moiety.[7] BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is implicated in various autoimmune diseases.[7] The oxetane in fenebrutinib was introduced to modulate the pKa of a nearby piperazine ring, thereby improving its pharmacokinetic properties.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by Fenebrutinib

The following diagram illustrates the simplified BTK signaling pathway and the point of inhibition by fenebrutinib.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK activates BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK phosphorylates and activates PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 activates IP3_DAG IP3 & DAG PLCg2->IP3_DAG generates NFkB NF-κB Pathway IP3_DAG->NFkB activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression translocates to nucleus and promotes Fenebrutinib Fenebrutinib Fenebrutinib->BTK inhibits Antigen Antigen Antigen->BCR

Caption: BTK signaling pathway and fenebrutinib inhibition.

By inhibiting BTK, fenebrutinib blocks the downstream signaling cascade that leads to B-cell proliferation and survival, which is a key driver in certain autoimmune diseases.[7]

Conclusion

The intramolecular Williamson etherification is a powerful and frequently utilized method for the synthesis of oxetanes, which are increasingly important structural motifs in drug discovery. The protocols and data presented here provide a guide for researchers to employ this methodology for the synthesis of novel oxetane derivatives. The ability of the oxetane ring to favorably modulate the physicochemical properties of molecules, as exemplified by the clinical candidate fenebrutinib, highlights the significant potential of this scaffold in the development of new therapeutics. Careful consideration of reaction conditions and substrate choice is paramount to successfully navigate the challenges of constructing this strained yet valuable heterocyclic system.

References

Application Notes and Protocols for the Large-Scale Production of 3-(1-Ethoxyethoxy)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 3-(1-Ethoxyethoxy)oxetane, a valuable building block in medicinal chemistry and drug discovery. The oxetane ring is a sought-after motif in pharmaceutical compounds due to its ability to improve physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] The 1-ethoxyethoxy group serves as a common protecting group for the 3-hydroxyl functionality of the oxetane ring, facilitating further synthetic transformations.[3]

Overview of Synthetic Strategies

The large-scale synthesis of this compound can be approached through several strategic routes. The most common and industrially viable methods involve the intramolecular cyclization of a suitably functionalized acyclic precursor. Key strategies include:

  • Intramolecular Williamson Etherification: This is a robust method for forming the oxetane ring through the cyclization of a 1,3-halohydrin derivative under basic conditions.[4][5][6]

  • Cyclization from Diols: 1,3-diols can be converted into oxetanes, often through the activation of one hydroxyl group as a leaving group (e.g., tosylate) followed by intramolecular nucleophilic attack by the other hydroxyl group.[5][7]

  • Ring Expansion of Epoxides: The expansion of an epoxide ring to an oxetane ring is another viable, though less common, synthetic route.[1]

The protocol detailed below is based on a Williamson etherification approach, which is often amenable to large-scale production due to the availability of starting materials and relatively straightforward reaction conditions.

Experimental Data Summary

The following tables summarize the key quantitative data for the proposed large-scale synthesis of this compound.

Table 1: Reactants and Reagents

CompoundCAS NumberMolecular Weight ( g/mol )Moles (per kg of product)Mass (kg, per kg of product)Density (g/mL)
3-Chloropropane-1,2-diol96-24-2110.546.820.7541.32
Ethyl vinyl ether109-92-272.117.500.5410.754
p-Toluenesulfonic acid monohydrate6192-52-5190.220.0680.013-
Sodium hydroxide1310-73-240.0013.640.546-
Dichloromethane (DCM)75-09-284.93-Varies1.33
Water7732-18-518.02-Varies1.00

Table 2: Reaction Parameters and Yields

StepReactionTemperature (°C)Time (h)PressureTypical Yield (%)
1. Protection of DiolFormation of 1-ethoxyethoxy ether25-352-4Atmospheric>95 (crude)
2. Intramolecular CyclizationWilliamson Ether Synthesis100-110 (reflux)4-6Atmospheric60-70
3. PurificationFractional Distillation45-50-0.5 mmHg>98 (purity)

Detailed Experimental Protocols

This section provides a step-by-step protocol for the large-scale synthesis of this compound.

Step 1: Synthesis of 3-Chloro-1-(1-ethoxyethoxy)propan-2-ol and 3-Chloro-2-(1-ethoxyethoxy)propan-1-ol

This step involves the protection of one of the hydroxyl groups of 3-chloropropane-1,2-diol with ethyl vinyl ether.

Protocol:

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-chloropropane-1,2-diol (0.754 kg, 6.82 mol).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (13 g, 0.068 mol).

  • Cool the mixture to below 25°C using a water bath.

  • Slowly add ethyl vinyl ether (0.541 kg, 7.50 mol) dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 35°C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting diol is consumed.

  • The crude product, a mixture of regioisomers, is typically used in the next step without further purification.

Step 2: Intramolecular Cyclization to form this compound

The crude product from Step 1 undergoes intramolecular Williamson etherification to form the desired oxetane.

Protocol:

  • Prepare a solution of sodium hydroxide (0.546 kg, 13.64 mol) in water (2 L) in a separate reaction vessel equipped for heating and reflux.

  • Heat the sodium hydroxide solution to reflux (approximately 100-110°C).

  • Slowly add the crude product from Step 1 to the refluxing basic solution over 1.5-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours.[8][9]

  • Monitor the reaction by GC-MS for the disappearance of the starting material and the formation of the product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 1 L).

  • Combine the organic extracts and wash with water (1 L) and then with brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.

Step 3: Purification by Fractional Distillation

The crude product is purified by vacuum distillation to yield high-purity this compound.

Protocol:

  • Set up a fractional distillation apparatus suitable for vacuum distillation.

  • Transfer the crude oil to the distillation flask.

  • Apply vacuum and slowly heat the flask.

  • Collect the fraction distilling at 45-50°C under a pressure of 0.5 mmHg.[8][9]

  • The purified product should be a clear, colorless oil.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Workflow

The following diagram illustrates the synthetic workflow for the large-scale production of this compound.

SynthesisWorkflow Start Starting Materials: 3-Chloropropane-1,2-diol Ethyl vinyl ether Protection Step 1: Protection p-TsOH (cat.) 25-35°C, 2-4h Start->Protection Intermediate Crude Intermediate: 3-Chloro-1-(1-ethoxyethoxy)propan-2-ol (and regioisomer) Protection->Intermediate Cyclization Step 2: Cyclization NaOH, Water Reflux (100-110°C), 4-6h Intermediate->Cyclization CrudeProduct Crude Product: This compound Cyclization->CrudeProduct Purification Step 3: Purification Fractional Distillation 45-50°C @ 0.5 mmHg CrudeProduct->Purification FinalProduct Final Product: Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for the large-scale production of this compound.

Safety and Handling Precautions

  • 3-Chloropropane-1,2-diol: Irritant. Avoid contact with skin and eyes.

  • Ethyl vinyl ether: Highly flammable liquid and vapor. Handle in a well-ventilated area away from ignition sources.

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

  • Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane: Suspected of causing cancer. Use in a fume hood.

All procedures should be carried out by trained personnel in a well-equipped chemical laboratory or production facility, following all relevant safety guidelines and regulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Ethoxyethoxy)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 3-(1-Ethoxyethoxy)oxetane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is a two-step process. First, 3-chloro-2-hydroxy-1-propyl acetate is reacted with ethyl vinyl ether to protect the hydroxyl group, forming 3-chloro-2-(1-ethoxyethoxy)-1-propyl acetate. This intermediate then undergoes an intramolecular Williamson ether synthesis using a base to form the this compound ring.

Q2: What is a typical reported yield for this synthesis?

A2: Published procedures report a yield of approximately 30% for the final cyclization step to form this compound.[1]

Q3: What are the main challenges and side reactions in this synthesis?

A3: The primary challenge is the relatively low yield, often due to competing side reactions. The most significant side reaction is the Grob fragmentation, which leads to the formation of undesired byproducts instead of the oxetane ring.[2][3] Other potential side reactions include intermolecular etherification and elimination reactions.

Q4: How can I minimize the Grob fragmentation side reaction?

A4: Minimizing Grob fragmentation is key to improving your yield. Strategies include:

  • Choice of Base: Using a sterically hindered, non-nucleophilic base can favor the desired intramolecular SN2 reaction over fragmentation.

  • Solvent Selection: Aprotic polar solvents are generally preferred as they can accelerate the SN2 reaction.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired cyclization over fragmentation, although this may require longer reaction times.

Q5: What are the recommended purification methods for this compound?

A5: The crude product is typically an oil. Purification is best achieved by vacuum distillation.[1]

Troubleshooting Guide: Low Yield of this compound

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Observed Problem Potential Cause Suggested Solution
Low or no formation of the desired product Ineffective cyclization: The base may be too weak or the leaving group (chloride) not sufficiently reactive.* Optimize the base: Consider using stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) instead of sodium hydroxide (NaOH). Stronger bases will more effectively deprotonate the intermediate alcohol to initiate the cyclization. * Improve the leaving group: While the starting material is a chloro-compound, converting it to a bromo or iodo analog, or a sulfonate ester (e.g., tosylate, mesylate), will significantly increase the rate of the intramolecular SN2 reaction.
Significant amount of byproduct detected Grob Fragmentation: The reaction conditions may be favoring the fragmentation pathway. This is a common issue in the synthesis of 3-substituted oxetanes.* Change the base: Use a bulkier base like potassium tert-butoxide. Its steric hindrance can disfavor the concerted fragmentation mechanism. * Modify the solvent: Switch from protic solvents like water to aprotic polar solvents such as THF or DMF. Aprotic solvents can favor SN2 reactions.[4] * Lower the reaction temperature: Running the reaction at a lower temperature can sometimes suppress the fragmentation pathway, though it may require longer reaction times.
Presence of polymeric material Intermolecular reaction: High concentrations of the starting material can lead to polymerization through intermolecular etherification.* Use high-dilution conditions: Perform the cyclization reaction at a low concentration (e.g., 0.01-0.05 M) to favor the intramolecular reaction pathway.
Starting material remains unreacted Incomplete reaction: The reaction time may be too short, the temperature too low, or the base not strong enough.* Increase reaction time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. * Increase temperature: Gradually increase the reaction temperature, but be mindful that higher temperatures can also promote side reactions. * Use a stronger base: As mentioned earlier, switching to a stronger base like NaH or KOtBu can drive the reaction to completion.

Data Presentation

Table 1: Reported Yield for this compound Synthesis

ProductStarting MaterialReagentsYieldReference
This compound3-chloro-2-(1-ethoxyethoxy) propyl acetateSodium Hydroxide in Water30%--INVALID-LINK--

Table 2: Qualitative Impact of Reaction Parameters on Yield

ParameterConditionExpected Impact on this compound YieldRationale
Base NaOH (in water)ModerateStandard conditions, but may promote side reactions.
NaH (in aprotic solvent)Potentially HigherStrong, non-nucleophilic base that favors SN2 cyclization.
KOtBu (in aprotic solvent)Potentially HigherStrong, bulky base that can disfavor Grob fragmentation.
Solvent Water (protic)ModerateAs reported in some procedures, but may not be optimal.
THF (aprotic polar)Potentially HigherFavors SN2 reactions.
DMF (aprotic polar)Potentially HigherFavors SN2 reactions, often leading to faster rates.[4]
Leaving Group ChlorideModerateLess reactive than other halides.
Bromide/IodidePotentially HigherBetter leaving groups, leading to a faster cyclization.
Tosylate/MesylatePotentially HigherExcellent leaving groups for SN2 reactions.
Concentration HighLowerFavors intermolecular side reactions.
Low (High Dilution)HigherFavors the desired intramolecular cyclization.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-chloro-2-hydroxy-1-propyl acetate

This protocol is adapted from the literature.[1]

Step 1: Protection of the hydroxyl group

  • To a solution of 3-chloro-2-hydroxy-1-propyl acetate (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂), add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).

  • Cool the mixture and add ethyl vinyl ether (1.1 - 1.5 eq) dropwise, maintaining a low temperature.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Work up the reaction by washing with a basic aqueous solution (e.g., saturated NaHCO₃) and then brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude 3-chloro-2-(1-ethoxyethoxy)-1-propyl acetate. This crude product is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Prepare a solution of sodium hydroxide (excess, e.g., 3 eq) in water.

  • Heat the NaOH solution to reflux.

  • Slowly add the crude 3-chloro-2-(1-ethoxyethoxy)-1-propyl acetate (1.0 eq) to the refluxing basic solution over a period of time.

  • Continue to reflux the mixture for several hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound A 3-chloro-2-hydroxy-1-propyl acetate B 3-chloro-2-(1-ethoxyethoxy)-1-propyl acetate A->B Ethyl vinyl ether, p-TsOH C This compound B->C NaOH, H2O, Reflux Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield of This compound check_sm Is starting material consumed? start->check_sm no_sm No check_sm->no_sm yes_sm Yes check_sm->yes_sm optimize_reaction Optimize Reaction Conditions: - Stronger base (NaH, KOtBu) - Increase temperature cautiously - Increase reaction time no_sm->optimize_reaction check_byproducts Are there significantbyproducts? yes_sm->check_byproducts no_byproducts No check_byproducts->no_byproducts yes_byproducts Yes check_byproducts->yes_byproducts purification_issue Investigate Purification: - Check for product loss during workup - Optimize distillation conditions no_byproducts->purification_issue grob_fragmentation Grob Fragmentation Likely: - Use bulky base (KOtBu) - Use aprotic solvent (THF, DMF) - Lower reaction temperature yes_byproducts->grob_fragmentation intermolecular Intermolecular Reaction Possible: - Use high dilution conditions yes_byproducts->intermolecular Competing_Pathways Competing Intramolecular Williamson Ether Synthesis and Grob Fragmentation intermediate Deprotonated Intermediate williamson This compound (Desired Product) intermediate->williamson Intramolecular SN2 (Favored by aprotic solvent, good leaving group) grob Grob Fragmentation Products (Undesired Byproducts) intermediate->grob Grob Fragmentation (Can be favored by certain bases and protic solvents)

References

common side reactions in the synthesis of 3-(1-Ethoxyethoxy)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-(1-Ethoxyethoxy)oxetane. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound via Williamson etherification?

A1: The synthesis of this compound, particularly during the intramolecular cyclization of a 1,3-halohydrin precursor, is susceptible to several side reactions that can significantly reduce the yield of the desired product. The most prominent of these is the Grob fragmentation, an elimination reaction that competes with the desired intramolecular substitution.[1][2][3] Other potential side reactions include hydrolysis of the ethoxyethoxy acetal protecting group, intermolecular etherification, and polymerization.

Q2: How can I minimize the formation of the Grob fragmentation byproduct?

A2: Minimizing Grob fragmentation is crucial for maximizing the yield of the oxetane ring.[1] Key strategies include:

  • Choice of Base: Employing a non-nucleophilic, sterically hindered base can favor the intramolecular substitution over elimination.

  • Leaving Group: A good leaving group is necessary for the Williamson ether synthesis; however, a highly effective leaving group can also promote the competing Grob fragmentation. The choice of halide or sulfonate ester can be optimized.

  • Reaction Temperature: Lowering the reaction temperature generally favors the intramolecular substitution (Williamson ether synthesis) over the elimination (Grob fragmentation).

  • Solvent: The use of polar aprotic solvents like THF or DMF is common for Williamson ether synthesis.[4]

Q3: My final product is contaminated with a more polar impurity. What could it be?

A3: A common, more polar impurity is oxetan-3-ol. This can arise from two main sources: incomplete protection of the 1,3-halohydrin precursor or hydrolysis of the 1-ethoxyethoxy protecting group during the basic conditions of the cyclization step or workup.[5][6]

Q4: I am observing a significant amount of high molecular weight, viscous material in my crude product. What is the likely cause?

A4: The formation of high molecular weight byproducts can be due to intermolecular Williamson etherification, where two molecules of the precursor react with each other instead of cyclizing. This is more likely to occur at higher concentrations. Another possibility is the polymerization of the oxetane product, which can be initiated by acidic or Lewis acidic impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of this compound with significant amounts of an alkene byproduct. The primary cause is likely the competing Grob fragmentation.[3][7]1. Optimize the base: Switch to a bulkier, non-nucleophilic base such as potassium tert-butoxide. 2. Lower the reaction temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. 3. Change the leaving group: If using a tosylate, consider switching to a mesylate or a halide (e.g., bromide or iodide).
Presence of oxetan-3-ol in the final product. 1. Incomplete protection of the diol precursor. 2. Hydrolysis of the 1-ethoxyethoxy acetal during cyclization or workup.[5][6]1. Ensure complete protection: Monitor the protection step by TLC or GC to ensure full conversion of the diol. Purify the protected intermediate if necessary. 2. Minimize water content: Use anhydrous solvents and reagents for the cyclization step. 3. Modify workup: Use a milder quenching agent and minimize exposure to acidic or strongly basic aqueous solutions.
Formation of a significant amount of polymeric material. Intermolecular reaction is favored at high concentrations.1. Use high dilution: Perform the cyclization reaction at a lower concentration to favor the intramolecular process. 2. Purify the final product promptly: Avoid prolonged storage of the crude product, especially if acidic impurities might be present.
Reaction fails to go to completion. 1. Insufficiently strong base. 2. Poor quality of reagents or solvents. 3. Deactivation of the base.1. Use a stronger base: Consider using sodium hydride or potassium hydride.[4] 2. Use anhydrous conditions: Ensure all glassware is oven-dried and solvents are anhydrous. 3. Use fresh reagents: Use freshly opened or properly stored reagents.

Data Presentation

The following table summarizes hypothetical quantitative data based on the reported low yield of 30% for a similar synthesis, illustrating the potential distribution of products and byproducts under suboptimal and optimized conditions.[5][6]

Compound Suboptimal Conditions (e.g., NaOH, high temp.) Optimized Conditions (e.g., KOtBu, lower temp.)
This compound 30%75%
Grob Fragmentation Product (Allylic Alcohol) 45%15%
Oxetan-3-ol 15%5%
Intermolecular Ether Byproducts 5%<2%
Unreacted Starting Material 5%<3%

Experimental Protocols

Key Experiment: Intramolecular Williamson Ether Synthesis of this compound

This protocol is adapted from general procedures for oxetane synthesis.[4][8]

Materials:

  • 1-Chloro-3-(1-ethoxyethoxy)propan-2-ol

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-chloro-3-(1-ethoxyethoxy)propan-2-ol (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add potassium tert-butoxide (1.2 equiv) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Visualizations

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Side Reactions 1_3_Halohydrin 1,3-Halohydrin Precursor Alkoxide Alkoxide Intermediate 1_3_Halohydrin->Alkoxide Base (e.g., KOtBu) Oxetane This compound Alkoxide->Oxetane Intramolecular SN2 (Williamson Ether Synthesis) Grob_Product Grob Fragmentation Product (Alkene) Alkoxide->Grob_Product Elimination Intermolecular_Product Intermolecular Ether Alkoxide->Intermolecular_Product Intermolecular SN2 Hydrolysis_Product Oxetan-3-ol Oxetane->Hydrolysis_Product Hydrolysis (H2O)

Caption: Main synthetic pathway and common side reactions.

Troubleshooting_Workflow Start Low Yield of Oxetane Check_Byproducts Analyze Crude Product by GC/NMR Start->Check_Byproducts Grob_Detected Grob Fragmentation Product Detected? Check_Byproducts->Grob_Detected Optimize_Base Use Bulky Base (KOtBu) Grob_Detected->Optimize_Base Yes Polar_Impurity Polar Impurity (Oxetan-3-ol) Detected? Grob_Detected->Polar_Impurity No Lower_Temp Lower Reaction Temperature Optimize_Base->Lower_Temp Lower_Temp->Polar_Impurity Check_Protection Verify Complete Protection of Precursor Polar_Impurity->Check_Protection Yes High_MW_Impurity High MW Impurities Detected? Polar_Impurity->High_MW_Impurity No Anhydrous_Conditions Ensure Anhydrous Conditions Check_Protection->Anhydrous_Conditions Anhydrous_Conditions->High_MW_Impurity High_Dilution Use High Dilution Conditions High_MW_Impurity->High_Dilution Yes End Improved Yield High_MW_Impurity->End No High_Dilution->End

Caption: Troubleshooting workflow for low oxetane yield.

References

managing the instability of the oxetane ring during chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxetane Chemistry. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to effectively manage the unique stability challenges of the oxetane ring during chemical reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments involving oxetanes.

Issue 1: My oxetane-containing compound is decomposing. What are the common causes?

Answer: The instability of the oxetane ring is primarily due to its inherent ring strain (approximately 106 kJ·mol⁻¹), which makes it susceptible to ring-opening reactions.[1][2] The most common causes of decomposition are exposure to acidic conditions, strong nucleophiles, and certain reducing agents.

  • Acidic Conditions: Oxetanes are particularly sensitive to acids. Even mildly acidic nucleophiles can cause decomposition.[3] In the presence of protic or Lewis acids, the ring can open, leading to the formation of 1,3-diols (after hydrolysis), isomerization to allyl alcohols, or polymerization.[1][3][4] The idea that oxetanes are universally unstable in acid is a misconception; stability is highly dependent on the substitution pattern.[5]

  • Strong Nucleophiles: While less reactive than epoxides, oxetanes can be cleaved by powerful nucleophiles such as Grignard reagents (at elevated temperatures), organolithium reagents, and complex hydrides like LiAlH₄.[3][6]

  • Lewis Acids: Lewis acids are often used to catalyze ring-opening reactions.[7] Their presence, even in catalytic amounts, can lead to desired ring-opening or undesired decomposition and polymerization if not controlled.[4][8]

  • Photochemical Conditions: While the Paternò-Büchi reaction is used to form oxetanes, they can also undergo photochemical cycloreversion (cleavage) when irradiated, especially in the presence of a sensitizer.[9]

Issue 2: How does the substitution pattern on the oxetane ring affect its stability?

Answer: The substitution pattern is a critical factor determining the stability of the oxetane ring.

  • 3,3-Disubstitution: This pattern generally imparts the highest stability. The substituents sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital, making ring-opening more difficult.[2][5]

  • 2-Substitution: Oxetanes with electron-donating groups at the C2 position are more likely to be unstable.[5] The regioselectivity of ring-opening in unsymmetrically substituted oxetanes is controlled by a balance of steric and electronic effects.[8]

  • Internal Nucleophiles: The presence of internal nucleophiles (like a nearby alcohol or amine) within the molecule can lead to intramolecular ring-opening, especially under acidic conditions, even in more stable 3,3-disubstituted systems.[5][10]

Issue 3: I am trying to perform a reaction on a side chain, but the oxetane ring opens. How can I prevent this?

Answer: Protecting the integrity of the oxetane ring requires careful selection of reaction conditions.

  • Avoid Strong Acids: Whenever possible, use neutral or basic conditions. For reactions requiring acid catalysis, use the mildest possible conditions and consider that even purification via silica gel chromatography can sometimes be acidic enough to cause issues. Basic hydrolysis of esters or nitriles is generally well-tolerated and preferred over acidic methods.[11]

  • Control Temperature: For reactions involving strong reagents like LiAlH₄ or Grignard reagents, performing the reaction at low temperatures (e.g., -30 to -10 °C) can prevent decomposition of the oxetane ring.[11]

  • Choose Reagents Carefully:

    • Reductions: For reducing amides or esters to alcohols, LiAlH₄ can cause decomposition at temperatures above 0 °C.[11] Conducting the reaction at lower temperatures is often successful.[11] For other reductions, such as a nitro group, conditions like Ra-Ni at high pressure and temperature have been shown to be tolerated by the oxetane core.[11]

    • Oxidations: Reagents like Dess-Martin periodinane (DMP), PCC, and KMnO₄ have been used successfully for oxidations on side chains without cleaving the oxetane ring.[11]

  • Use of Protecting Groups: While not for the oxetane ring itself, protecting other functional groups in the molecule can prevent them from acting as internal nucleophiles that could attack and open the oxetane ring.

Issue 4: My reaction is producing a mixture of isomers or has low yield. What are potential side reactions?

Answer: Several side reactions can compete with your desired transformation, lowering the yield and complicating purification.

  • Isomerization: In the presence of non-nucleophilic acids, oxetanes can isomerize to form allyl alcohols.[3] Lewis acids can also promote isomerization to homoallylic alcohols, with selectivity depending on the specific acid used.[4][12]

  • Polymerization: Under acidic conditions, particularly with a dry acid catalyst, oxetanes can undergo cationic ring-opening polymerization.[3][13]

  • Grob Fragmentation: During Williamson etherification synthesis of oxetanes, a competing Grob fragmentation can occur, leading to an alkene instead of the desired four-membered ring.[14]

  • Dimerization: In Lewis acid-catalyzed ring-opening reactions, dimerization can occur as a side reaction.[12]

Data Presentation: Oxetane Stability & Reactivity

The following table summarizes quantitative data on the stability and reactivity of oxetanes under various conditions.

Condition/ReactionReagent(s) / CatalystSubstrate TypeOutcomeYield (%) / RateReference(s)
Stability pH range 1-102-SulfonyloxetanesStableHalf-lives of 4-5 days at 25 °C[1]
Metabolic Stability Rat Hepatocytes2-(2-pyridylsulfonyl)oxetaneLow intrinsic clearance, not a metabolic liability-[1]
Ring-Opening TMSCN / ZnI₂2-Substituted OxetanesFormation of γ-hydroxyisonitriles73-94%[1]
Ring-Opening Fe-catalyzed2-Substituted OxetanesReductive magnesiation to 3-oxidopropylmagnesium compoundsExcellent yields[1]
Ester Reduction LiAlH₄Oxetane carboxylatesDecomposition at > 0 °C; Successful reduction at lower temperaturesModerate yields at -30 to -10 °C[11]
Isomerization B(C₆F₅)₃ (0.5 mol%)2,2-Disubstituted OxetanesRegioselective formation of homoallylic alcoholsGood yields, selectivities from 88% to 99%[4][12]
Nucleophilic Substitution NaN₃ in DMFOxetane with triflate LGAzide formation with complete inversion90%[15]
Williamson Etherification Base-mediated1,3-Diol derivativesCyclization to 3,3-disubstituted oxetanes59-87%[1]
Photochemical Cleavage λ = 368 nm4-chlorophenyl-substituted oxetane[2+2] photocycloreversion to tetrasubstituted olefin83%[9]

Key Experimental Protocols

Protocol 1: General Williamson Etherification for Synthesis of 3,3-Disubstituted Oxetanes

This protocol is adapted from methodologies used for synthesizing 3,3-disubstituted oxetanes, which are valuable as metabolically stable isosteres.[1]

  • Diol Formation: Reduce a suitable 2,2-disubstituted dimethyl malonate derivative using a strong reducing agent (e.g., LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether) at 0 °C to room temperature to form the corresponding 1,3-diol.

  • Monotosylation: Selectively tosylate one of the primary hydroxyl groups of the diol. Dissolve the diol in pyridine or a mixture of CH₂Cl₂ and pyridine. Cool the solution to 0 °C and add one equivalent of p-toluenesulfonyl chloride (TsCl) portion-wise. Allow the reaction to stir at 0 °C and then warm to room temperature overnight.

  • Cyclization: Add a strong base to the monotosylated diol to induce intramolecular cyclization. A common procedure is to add sodium hydride (NaH) to a solution of the tosylate in an anhydrous solvent like THF at 0 °C. The reaction is then typically heated to reflux to drive the cyclization to completion.

  • Workup and Purification: After the reaction is complete, quench carefully with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Isomerization of a 2,2-Disubstituted Oxetane

This procedure describes the regioselective isomerization of an oxetane to a homoallylic alcohol using a Lewis superacid catalyst.[4][12]

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2,2-disubstituted oxetane substrate in dry toluene.

  • Catalyst Addition: Add the Lewis acid catalyst, tris(pentafluorophenyl)borane (B(C₆F₅)₃) or tris(pentafluorophenyl)aluminum (Al(C₆F₅)₃), typically at a very low catalyst loading (e.g., 0.5-1 mol%).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 40 °C) and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Workup and Purification: Upon completion, quench the reaction by adding a small amount of a suitable quenching agent (e.g., triethylamine or saturated NaHCO₃ solution). Dilute with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the resulting homoallylic alcohol by column chromatography.

Visualizations

Logical Diagrams

Troubleshooting_Oxetane_Instability Troubleshooting Oxetane Instability start Decomposition or Side Reaction Observed q_condition Under what conditions? start->q_condition acidic Acidic (Protic/Lewis) q_condition->acidic Acidic basic Basic q_condition->basic Basic reductive Reductive q_condition->reductive Reductive nucleophilic Strong Nucleophile q_condition->nucleophilic Nucleophilic res_acid Cause: Ring-opening, polymerization, or isomerization. Solution: Use neutral/basic conditions. Use milder Lewis acid. Lower temperature. acidic->res_acid res_base Cause: Generally stable. If issue persists, check for intramolecular reactions or very strong base. basic->res_base res_reductive Cause: Harsh reagent (e.g., LiAlH4 at RT). Solution: Lower temperature (-30 to -10 °C). Use milder/ alternative reducing agents. reductive->res_reductive res_nuc Cause: Strong nucleophile (e.g., Grignard, Organolithium). Solution: Lower temperature. Consider alternative synthetic route. nucleophilic->res_nuc

Caption: A decision tree for troubleshooting common causes of oxetane ring instability.

Oxetane_Stability_Factors Factors Affecting Oxetane Ring Stability oxetane Oxetane Ring Stability subst Substitution Pattern oxetane->subst reagents Reaction Conditions oxetane->reagents molecule Intramolecular Features oxetane->molecule disub 3,3-Disubstituted (More Stable) subst->disub mono Monosubstituted (Less Stable) subst->mono edg C2-Electron Donating Group (Less Stable) subst->edg acid Acids (Lewis/Protic) (Destabilizing) reagents->acid strong_nuc Strong Nucleophiles (Destabilizing) reagents->strong_nuc base Bases (Generally Tolerated) reagents->base int_nuc Internal Nucleophiles (Destabilizing) molecule->int_nuc

Caption: Key factors influencing the chemical stability of the oxetane ring.

Experimental_Workflow Workflow: Nucleophilic Ring-Opening of Oxetane start Start: Substituted Oxetane setup Setup Reaction: - Inert Atmosphere - Anhydrous Solvent - Cool to Low Temp (0 to -78 °C) start->setup add_reagent Add Reagent: - Nucleophile (e.g., R-MgBr) - Lewis Acid (if needed) setup->add_reagent react Reaction: - Stir and monitor (TLC/GC) - Allow to warm if necessary add_reagent->react workup Workup: - Quench (e.g., aq. NH4Cl) - Extract & Dry react->workup purify Purification: - Column Chromatography workup->purify end Product: Ring-Opened 1,3-Functionalized Compound purify->end

Caption: A generalized experimental workflow for a nucleophilic ring-opening reaction.

References

Technical Support Center: Purification of 3-(1-Ethoxyethoxy)oxetane by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(1-Ethoxyethoxy)oxetane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on the vacuum distillation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the recommended method for purifying this compound?

A1: this compound is a heat-sensitive compound. The oxetane ring is strained and can be prone to ring-opening reactions at elevated temperatures.[1][2] Additionally, the ethoxyethoxy group is an acetal, which can be susceptible to hydrolysis, especially in the presence of any residual acid catalyst from the synthesis.[3][4] Vacuum distillation allows for the boiling point of the compound to be significantly lowered, enabling purification at a reduced temperature and minimizing the risk of thermal decomposition and hydrolysis.[5][6]

Q2: What are the potential impurities in crude this compound?

A2: Potential impurities can originate from the starting materials and side reactions during the synthesis, which typically involves the reaction of 3-hydroxyoxetane with ethyl vinyl ether.[7] Common impurities may include:

  • Unreacted 3-hydroxyoxetane

  • Unreacted ethyl vinyl ether and its polymers[8]

  • Ethanol, a byproduct of acetal hydrolysis

  • Acetaldehyde, a byproduct of acetal hydrolysis

  • Residual acid catalyst (e.g., p-toluenesulfonic acid) used in the synthesis[7]

Q3: How can I estimate the boiling point of this compound at a specific vacuum pressure?

A3: The boiling point of a liquid is dependent on the pressure. A pressure-temperature nomograph can be used to estimate the boiling point at different vacuum pressures.[9][10][11][12][13] Based on the reported boiling point of 45-50 °C at 0.5 mmHg, the following table provides estimated boiling points at other pressures.[7]

Data Presentation

Table 1: Estimated Boiling Point of this compound at Various Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
0.1~30-35
0.5 45-50 (Reported) [7]
1~55-60
5~80-85
10~95-100
20~110-115

Note: These are estimated values and may vary depending on the accuracy of the vacuum gauge and the purity of the compound.

Experimental Protocols

Detailed Protocol for Vacuum Distillation of this compound

1. Preparation of the Crude Material:

  • Before distillation, it is crucial to neutralize any residual acid catalyst from the synthesis. Wash the crude product with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • It is advisable to perform a preliminary rotary evaporation to remove any low-boiling solvents.

2. Assembly of the Vacuum Distillation Apparatus:

  • Ensure all glassware is clean, dry, and free of cracks.

  • Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).

  • Add a magnetic stir bar to the distillation flask to ensure smooth boiling and prevent bumping. Boiling chips are generally not effective under vacuum.

  • Lightly grease all ground-glass joints to ensure a good seal.

  • Assemble the distillation apparatus, including a distillation head with a thermometer, a condenser, and a receiving flask. A short-path distillation head is recommended to minimize product loss.

  • Position the thermometer correctly: the top of the bulb should be level with the bottom of the side-arm leading to the condenser.

  • Connect the apparatus to a vacuum trap cooled with a dry ice/acetone or liquid nitrogen bath to protect the vacuum pump.

  • Connect the vacuum trap to the vacuum pump.

3. Distillation Procedure:

  • Begin stirring the crude this compound.

  • Slowly and carefully apply the vacuum. The pressure should gradually decrease.

  • Once the desired vacuum is reached and stable, begin to heat the distillation flask gently using a heating mantle or an oil bath.

  • Increase the temperature gradually. You should observe the condensation front rising slowly up the distillation head.

  • Collect any low-boiling impurities as a forerun fraction in a separate receiving flask.

  • When the vapor temperature stabilizes at the expected boiling point of this compound (refer to Table 1), change to a clean, pre-weighed receiving flask to collect the main fraction.

  • Maintain a steady distillation rate by carefully controlling the heat input.

  • Once the majority of the product has distilled, and the temperature either drops or begins to rise sharply, stop the distillation.

  • Remove the heat source and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Product is not distilling over at the expected temperature. 1. Vacuum is not low enough. 2. Thermometer is placed incorrectly. 3. Insufficient heating.1. Check all connections for leaks. Ensure the vacuum pump is functioning correctly. 2. Ensure the top of the thermometer bulb is level with the side arm of the distillation head. 3. Gradually increase the heating mantle temperature.
Bumping or unstable boiling. 1. Lack of a stir bar or inadequate stirring. 2. Heating too rapidly.1. Ensure a magnetic stir bar is present and stirring at a sufficient rate. 2. Reduce the heat and allow the system to stabilize before gradually increasing the temperature.
Product appears cloudy or discolored in the receiving flask. 1. Residual acid catalyst causing decomposition. 2. Overheating leading to thermal decomposition.1. Ensure the crude material was thoroughly neutralized and washed before distillation. 2. Reduce the heating mantle temperature. Distill at the lowest possible temperature by achieving a better vacuum.
Low yield of purified product. 1. Product decomposition. 2. Inefficient condensation. 3. Hold-up in the distillation apparatus.1. Follow the recommendations to prevent decomposition. 2. Ensure the condenser has a sufficient flow of cold water. 3. Use a short-path distillation apparatus and insulate the distillation head to minimize heat loss.
Acetal protecting group is cleaving. Residual acid is present in the crude material.Thoroughly neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) and wash with brine before drying and distilling.

Visualizations

VacuumDistillationSetup cluster_distillation Distillation Apparatus cluster_vacuum Vacuum System DistillingFlask Distilling Flask (with stir bar) DistillationHead Distillation Head with Thermometer DistillingFlask->DistillationHead Vapor HeatingMantle Heating Mantle Condenser Condenser DistillationHead->Condenser VacuumTrap Cold Trap (-78 °C) DistillationHead->VacuumTrap To Vacuum ReceivingFlask Receiving Flask Condenser->ReceivingFlask Distillate VacuumPump Vacuum Pump VacuumTrap->VacuumPump TroubleshootingWorkflow Start Distillation Problem Occurs CheckVacuum Is the vacuum pressure at the target level? Start->CheckVacuum CheckTemp Is the heating bath temperature appropriate? CheckVacuum->CheckTemp Yes Leak Check for leaks in glassware and tubing. CheckVacuum->Leak No CheckStirring Is the stirring vigorous and constant? CheckTemp->CheckStirring Yes AdjustHeat Adjust heating mantle temperature. CheckTemp->AdjustHeat No CheckPurity Is the distillate pure? CheckStirring->CheckPurity Yes AdjustStirring Adjust stir rate. CheckStirring->AdjustStirring No CheckYield Is the yield acceptable? CheckPurity->CheckYield Yes Neutralize Neutralize crude material before distillation. CheckPurity->Neutralize No OptimizeInsulation Insulate distillation head. CheckYield->OptimizeInsulation No End Successful Purification CheckYield->End Yes Pump Check vacuum pump performance. Leak->Pump Pump->CheckVacuum AdjustHeat->CheckTemp AdjustStirring->CheckStirring Neutralize->Start OptimizeInsulation->Start

References

optimizing temperature and solvent for 3-(1-Ethoxyethoxy)oxetane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction conditions for 3-(1-ethoxyethoxy)oxetane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in synthesis?

A1: this compound is predominantly used as a protected precursor for 3-hydroxyoxetane. The 1-ethoxyethoxy group serves as an acid-labile protecting group for the hydroxyl functionality. 3-Hydroxyoxetane is a valuable building block in medicinal chemistry, often incorporated into molecules to improve properties like solubility and metabolic stability.[1]

Q2: Under what conditions is the 1-ethoxyethoxy protecting group typically cleaved?

A2: The 1-ethoxyethoxy group is an acetal and is therefore sensitive to acidic conditions. Cleavage is typically achieved using a catalytic amount of a protic acid, such as p-toluenesulfonic acid (p-TsOH), in an alcoholic solvent like methanol.[2] The reaction is generally run at temperatures ranging from cool (15-18°C) to reflux, depending on the desired reaction rate.

Q3: What are the general stability characteristics of the oxetane ring in this compound?

A3: The oxetane ring is a strained four-membered ether. It is generally stable under neutral and basic conditions but is susceptible to ring-opening reactions under acidic conditions, especially in the presence of strong acids or Lewis acids.[3][4] The ring strain of oxetanes is comparable to that of epoxides, making them reactive intermediates.[5]

Q4: Can I perform reactions on the oxetane ring without cleaving the 1-ethoxyethoxy protecting group?

A4: Yes, it is possible to perform reactions on the oxetane ring while retaining the protecting group, provided that acidic conditions are avoided. Reactions involving nucleophilic attack at the carbons of the oxetane ring should be conducted under neutral or basic conditions to prevent premature deprotection and potential ring-opening side reactions.

Q5: What are common side reactions to be aware of when working with this compound?

A5: The most common side reaction is the acid-catalyzed ring-opening of the oxetane moiety. This can lead to the formation of 1,3-diol derivatives or other rearranged products.[3][6] During the deprotection step, if the temperature is too high or the reaction time is too long, polymerization or decomposition of the resulting 3-hydroxyoxetane can occur.

Troubleshooting Guides

Guide 1: Deprotection of this compound to 3-Hydroxyoxetane

This guide addresses common issues encountered during the acid-catalyzed cleavage of the 1-ethoxyethoxy protecting group.

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient acid catalyst. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Inappropriate solvent.1. Increase the catalytic amount of acid (e.g., p-TsOH) incrementally. 2. Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC. 3. Extend the reaction time. 4. Ensure the use of a protic solvent like methanol, which can participate in the acetal exchange.
Low Yield of 3-Hydroxyoxetane 1. Ring-opening of the oxetane product under harsh acidic conditions. 2. Product loss during workup or purification. 3. Polymerization of the 3-hydroxyoxetane product.1. Use a milder acid catalyst or a lower concentration of the acid. Keep the reaction temperature as low as possible while achieving a reasonable reaction rate. 2. Neutralize the acid with a mild base (e.g., sodium bicarbonate) before workup and extraction. Use a suitable extraction solvent.[2] 3. Avoid excessive heating during solvent removal and distillation. Purify the product under reduced pressure.
Formation of Unidentified Byproducts 1. Acid-catalyzed ring-opening of the starting material or product. 2. Contamination in the starting material or reagents.1. Optimize the reaction temperature and catalyst loading to favor deprotection over ring-opening. Consider using a weaker acid. 2. Ensure the purity of this compound and the solvent. Use freshly opened reagents.
Guide 2: General Reactions on the Oxetane Ring (with Protecting Group Intact)

This guide provides general advice for reactions involving nucleophilic attack on the oxetane ring of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unwanted Deprotection Reaction conditions are too acidic.1. If the reaction can be performed under basic or neutral conditions, this is highly recommended. 2. If a Lewis acid is required, choose a milder one and use it in catalytic amounts at low temperatures.
Ring-Opening of the Oxetane 1. Presence of strong acids or Lewis acids. 2. High reaction temperatures.1. Avoid acidic conditions. If a catalyst is necessary, screen for the mildest possible option. 2. Run the reaction at the lowest temperature that allows for a reasonable rate of conversion.
Low Reactivity with Nucleophiles Steric hindrance or insufficient activation of the oxetane ring.1. For nucleophilic substitution, consider converting the hydroxyl precursor (3-hydroxyoxetane) to a better leaving group (e.g., tosylate, mesylate) before introducing the protecting group, if the synthesis allows. 2. If using organometallic reagents, the choice of solvent can be critical. Ethereal solvents like THF or diethyl ether are commonly used.

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection of this compound

This protocol is based on literature procedures for the synthesis of 3-hydroxyoxetane.[2]

Materials:

  • This compound

  • Methanol (MeOH)

  • p-Toluenesulfonic acid hydrate (p-TsOH)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to the desired temperature (e.g., 15-18°C or maintain at room temperature).

  • Add a catalytic amount of p-toluenesulfonic acid hydrate to the stirred solution.

  • Monitor the reaction progress by TLC or GC. The reaction time can vary from 1 hour to several hours depending on the temperature.

  • Once the reaction is complete, neutralize the acid by adding solid sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-hydroxyoxetane.

  • Purify the crude product by vacuum distillation.

Optimization Data:

The following table summarizes different reported conditions for the deprotection reaction.

Catalyst Solvent Temperature (°C) Reaction Time Yield Reference
p-TsOHMethanol15-351.25 hoursNot specified[2]
p-TsOHMethanol15-1845 minutes30%[2]

Visualizations

Below are diagrams illustrating key workflows and logical relationships for troubleshooting this compound reactions.

Deprotection_Workflow Deprotection Workflow for this compound start Start: this compound dissolve Dissolve in Methanol start->dissolve cool Cool to 15-18°C dissolve->cool add_acid Add catalytic p-TsOH cool->add_acid monitor Monitor reaction by TLC/GC add_acid->monitor workup Neutralize with NaHCO3 and extract monitor->workup purify Vacuum Distillation workup->purify product End: 3-Hydroxyoxetane purify->product

Caption: Experimental workflow for the deprotection of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield in Deprotection start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? start->side_products no incomplete_reaction->side_products no solution1 Increase Temp/Time/ Catalyst incomplete_reaction->solution1 yes solution2 Milder Acid/ Lower Temp side_products->solution2 yes (Ring-opening) solution3 Optimize Workup/ Purification side_products->solution3 no

Caption: Decision tree for troubleshooting low yield in deprotection reactions.

References

how to prevent ring-opening of 3-(1-Ethoxyethoxy)oxetane under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during chemical synthesis, with a focus on preventing the ring-opening of sensitive oxetane moieties.

Troubleshooting Guide: Preventing Ring-Opening of 3-(1-Ethoxyethoxy)oxetane

Issue: Ring-opening of the oxetane moiety in this compound is observed during the removal of the 1-ethoxyethyl (EE) ether protecting group under acidic conditions.

Objective: To selectively deprotect the 1-ethoxyethyl ether while preserving the integrity of the oxetane ring.

The stability of the oxetane ring is highly dependent on its substitution pattern and the reaction conditions.[1] 3,3-disubstituted oxetanes exhibit greater stability compared to other substitution patterns.[1] While the oxetane ring is generally stable under basic conditions, it is susceptible to ring-opening under acidic conditions, a reaction driven by the relief of ring strain.[2]

The primary challenge lies in the similar acid-lability of the 1-ethoxyethyl (EE) acetal and the oxetane ether. However, by carefully selecting the deprotection method and optimizing reaction conditions, selective removal of the EE group can be achieved.

Recommended Solutions:

Based on literature precedents for the deprotection of acid-sensitive substrates, we recommend exploring the following methods, starting with the mildest conditions.

1. Mild Acidic Deprotection with Pyridinium p-Toluenesulfonate (PPTS)

PPTS is a mildly acidic catalyst that is often used for the deprotection of acid-labile groups like silyl ethers and acetals when the substrate is unstable to stronger acids.[3][4] Its gentle nature may provide the selectivity needed to cleave the more labile EE ether without promoting the ring-opening of the more robust 3-substituted oxetane.

2. Neutral Deprotection using Bismuth Nitrate Pentahydrate

Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) has been shown to be an effective reagent for the chemoselective deprotection of acetals under neutral conditions.[5] This method is advantageous due to its mildness, ease of workup, and the use of a relatively non-toxic and inexpensive reagent.[5]

3. Electrochemical Deprotection

Electrochemical methods offer a powerful tool for deprotection under neutral conditions, avoiding the use of acidic or basic reagents altogether.[6] This technique can be highly selective and is considered a green chemistry approach.

Quantitative Data Summary

The following table summarizes the reaction conditions for the recommended deprotection methods. Please note that the optimal conditions for your specific substrate may require some optimization.

MethodReagent/CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
Mild Acidic Pyridinium p-toluenesulfonate (PPTS)Dichloromethane or AcetoneRoom TemperatureVariesHigh[3][4][7][8]
Neutral Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)DichloromethaneRoom TemperatureMinutes to HoursHigh[5]
Neutral Electrochemical DeprotectionMethanol with supporting electrolyte (e.g., LiClO₄)Room TemperatureVaries55 - quantitative[6]

Experimental Protocols

Protocol 1: Mild Acidic Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

  • Dissolve this compound (1 equivalent) in dichloromethane or acetone.

  • Add a catalytic amount of PPTS (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Neutral Deprotection using Bismuth Nitrate Pentahydrate

  • To a solution of this compound (1 equivalent) in dichloromethane, add bismuth nitrate pentahydrate (0.25 equivalents).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within minutes to a few hours.

  • Upon completion, filter the reaction mixture to remove the insoluble bismuth salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product via column chromatography if necessary.

Protocol 3: Electrochemical Deprotection

Note: This procedure requires specialized electrochemical equipment.

  • Prepare a solution of this compound in methanol containing a supporting electrolyte, such as lithium perchlorate (LiClO₄).

  • Set up an undivided electrochemical cell with appropriate electrodes (e.g., platinum or carbon).

  • Apply a constant current or potential and monitor the reaction progress by analyzing aliquots using TLC or LC-MS.

  • Once the starting material is consumed, stop the electrolysis.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup to remove the electrolyte.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Acid-Catalyzed Ring-Opening Mechanism of 3-Alkoxyoxetane

cluster_0 Acid-Catalyzed Ring-Opening Oxetane This compound Protonated_Oxetane Protonated Oxetane Oxetane->Protonated_Oxetane H+ Carbocation Tertiary Carbocation Intermediate Protonated_Oxetane->Carbocation Ring Opening Ring_Opened_Product Ring-Opened Product (e.g., 1,3-diol derivative) Carbocation->Ring_Opened_Product Nucleophilic Attack (e.g., H₂O)

Caption: Acid-catalyzed ring-opening of 3-alkoxyoxetane.

Decision-Making Workflow for Deprotection

start Start: Deprotection of this compound check_lability Is the oxetane ring particularly sensitive? start->check_lability mild_acid Method 1: Mild Acidic Deprotection (PPTS) check_lability->mild_acid No neutral_bismuth Method 2: Neutral Deprotection (Bismuth Nitrate) check_lability->neutral_bismuth Yes mild_acid->neutral_bismuth Unsuccessful end_success Success: Oxetane Ring Intact mild_acid->end_success Successful neutral_electro Method 3: Electrochemical Deprotection neutral_bismuth->neutral_electro Unsuccessful neutral_bismuth->end_success Successful neutral_electro->end_success Successful end_fail Failure: Ring Opening Observed neutral_electro->end_fail Unsuccessful

References

catalyst selection for synthesizing polymers from 3-(1-Ethoxyethoxy)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of polymers from 3-(1-Ethoxyethoxy)oxetane via ring-opening polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts for the polymerization of this compound?

A1: The ring-opening polymerization of this compound is typically initiated by cationic catalysts. The most common classes of catalysts include:

  • Photoinitiators: Diaryliodonium salts are highly effective for photoinitiated cationic polymerization.[1] These initiators generate a strong acid upon UV irradiation, which then initiates the polymerization.

  • Lewis Acids: Compounds like Boron Trifluoride Etherate (BF₃·OEt₂) are widely used for cationic polymerization of oxetanes.[2][3] Other Lewis acids such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) are also applicable.[4]

  • Brønsted Acids: Strong protic acids can also initiate the polymerization, although they are less common in controlled polymer synthesis.

  • Solid Acid Catalysts: For easier removal and potential recycling, solid acid catalysts like proton-exchanged montmorillonite clay (Maghnite-H⁺) and rare earth metal silicates have proven effective.[5][6][7]

Q2: Can anionic polymerization be used for this compound?

A2: While cationic polymerization is predominant for oxetanes due to the basicity of the ether oxygen, anionic ring-opening polymerization is possible, particularly for oxetanes with specific functional groups like hydroxyls.[2] For instance, potassium tert-butoxide in the presence of a crown ether has been used for hydroxyl-containing oxetanes.[2] Lewis acid-promoted anionic polymerization using aluminum porphyrin initiators is another advanced method.[8] However, for this compound, cationic methods are generally more straightforward and effective.

Q3: My polymerization is showing a long induction period before any significant conversion. Is this normal?

A3: Yes, a notable induction period is a characteristic behavior for the photoinitiated cationic polymerization of many 3,3-disubstituted oxetanes.[9][10] This delay is often attributed to the formation of a stable tertiary oxonium ion intermediate.

Q4: How can I reduce or eliminate the induction period in my polymerization?

A4: Several strategies can be employed to shorten or eliminate the induction period:

  • Increase the Reaction Temperature: Carrying out the polymerization at a higher temperature can significantly reduce the induction time.[9][10]

  • Copolymerization: Introducing a more reactive monomer, such as an epoxide, can have a "kick-starting" effect, reducing the induction period and accelerating the overall reaction rate.[1][10][11]

  • Use of Synergists: In photopolymerization, the addition of free-radical photoinitiators can act as synergists and shorten the induction phase.[9][10]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Polymer Yield 1. Inactive catalyst. 2. Presence of impurities that terminate the polymerization (e.g., water, alcohols). 3. Insufficient reaction time or temperature.1. Use a fresh or newly purchased catalyst. Ensure proper storage conditions. 2. Purify the monomer and solvent to remove terminating agents. Dry all glassware thoroughly. 3. Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like FTIR or NMR.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Chain transfer reactions. 2. Slow initiation compared to propagation. 3. Presence of impurities.1. Lower the reaction temperature to minimize chain transfer. 2. Choose a more efficient initiating system to ensure all chains start growing at approximately the same time. 3. Ensure high purity of monomer and solvent.
Gel Formation/Insoluble Polymer 1. High catalyst concentration leading to uncontrolled polymerization. 2. Side reactions causing cross-linking. 3. High reaction temperature.1. Reduce the catalyst concentration. 2. The ethoxyethoxy group is an acetal and can be sensitive to acid. Hydrolysis could generate a hydroxyl group that can participate in side reactions. Ensure strictly anhydrous conditions. 3. Lower the reaction temperature.
Inconsistent Results Between Batches 1. Variation in the purity of monomer or solvent. 2. Inconsistent catalyst loading. 3. Fluctuations in reaction temperature or UV lamp intensity (for photopolymerization).1. Use monomer and solvent from the same batch or re-purify before each reaction. 2. Accurately measure the amount of catalyst for each reaction. 3. Ensure consistent and calibrated temperature control and UV source output.

Catalyst Selection and Performance Data

The following table summarizes various catalyst systems applicable to the polymerization of oxetane derivatives.

Catalyst SystemCatalyst TypeTypical MonomerKey Performance CharacteristicsReference(s)
Diaryliodonium Salts (e.g., IOC-8 SbF₆)PhotoinitiatorMultifunctional oxetanesRapid, solvent-free curing under UV irradiation. May have an induction period.[1]
BF₃·OEt₂Lewis Acid(3-ethyl-3-phenoyethy1)oxetaneEffective for cationic polymerization.[2]
BF₃·OEt₂ / 1,1,1-tris(hydroxymethyl)propane (TMP)Lewis Acid / Initiator3-ethyl-3-(hydroxymethyl)oxetaneAllows for the synthesis of hyperbranched polyethers.[3]
Yttrium Silicate GelSolid AcidOxetaneEffective solid acid catalyst, allowing for easy removal. Quantitative polymer formation.[5]
Maghnite-H⁺ (Proton-exchanged montmorillonite)Solid AcidOxetaneEco-friendly solid catalyst. Conversion increases with catalyst proportion.[6][7]
Potassium tert-butoxide / 18-crown-6-etherAnionic(3-hydroxymethyl)oxetanesEnables anionic ring-opening polymerization.[2]

Experimental Protocols

Protocol 1: Cationic Polymerization using BF₃·OEt₂

This protocol is adapted from the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane and is a general procedure for Lewis acid-catalyzed polymerization.

Materials:

  • This compound (monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalyst)

  • Dichloromethane (CH₂Cl₂, solvent), dried

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • In a three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the desired amount of this compound and dried dichloromethane.

  • Degas the solution by bubbling nitrogen through it for 20 minutes.

  • Heat the solution to the desired reaction temperature (e.g., 70 °C).

  • Via syringe, add the calculated amount of BF₃·OEt₂ catalyst to the reaction mixture.

  • Maintain the reaction at the set temperature and monitor the progress by taking aliquots for analysis (e.g., ¹H NMR to observe the disappearance of monomer signals).

  • Once the desired conversion is reached, quench the reaction by adding a small amount of methanol or a basic solution.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).

  • Filter and dry the polymer under vacuum.

Protocol 2: Photoinitiated Cationic Polymerization

This protocol is a general guide based on the use of diaryliodonium salt photoinitiators.

Materials:

  • This compound (monomer)

  • Diaryliodonium salt photoinitiator (e.g., (4-n-octyloxyphenyl)-phenyliodonium hexafluoroantimonate)

  • UV curing system (e.g., 300 W mercury lamp)

Procedure:

  • Dissolve the photoinitiator in the this compound monomer at the desired concentration (e.g., 2 wt%). This should be done in a container that protects the mixture from ambient light.

  • If desired, add a comonomer (e.g., an epoxide) to the mixture.

  • Spread the photo-curable mixture onto a suitable substrate (e.g., a glass slide) to create a thin film.

  • Expose the film to UV irradiation using a conveyor belt system or a static UV lamp for a specified time to initiate polymerization.

  • The extent of curing can be monitored in real-time using techniques like Real-Time FTIR.

  • After curing, the polymer film can be further analyzed for its properties.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_reaction Polymerization cluster_isolation Product Isolation Monomer This compound Mix Reaction Mixture Monomer->Mix Catalyst Catalyst/Initiator Catalyst->Mix Solvent Solvent (if applicable) Solvent->Mix Reaction Ring-Opening Polymerization Mix->Reaction Initiation Quench Quenching Reaction->Quench Propagation Precipitation Precipitation Quench->Precipitation Filtration Filtration & Drying Precipitation->Filtration Polymer Purified Polymer Filtration->Polymer

Caption: General experimental workflow for the synthesis of polymers from this compound.

cationic_polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., H⁺ from Photoacid) ActiveMonomer Protonated Oxetane (Active Monomer) Initiator->ActiveMonomer Protonation Monomer Oxetane Monomer Monomer->ActiveMonomer GrowingChain Growing Polymer Chain (Active Chain End) ActiveMonomer->GrowingChain Ring-Opening GrowingChain->GrowingChain Monomer Addition TerminatedChain Terminated Polymer GrowingChain->TerminatedChain AnotherMonomer Another Oxetane Monomer AnotherMonomer->GrowingChain TerminatingAgent Terminating Agent (e.g., H₂O) TerminatingAgent->TerminatedChain

Caption: Simplified mechanism of cationic ring-opening polymerization of oxetanes.

References

overcoming challenges in the functionalization of 3,3-disubstituted oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 3,3-disubstituted oxetanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work with this unique class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the oxetane ring in my 3,3-disubstituted starting material opening during my reaction?

A1: The oxetane ring is susceptible to ring-opening, particularly under acidic conditions.[1][2][3] The ring strain of approximately 106 kJ·mol−1 makes it more prone to cleavage than less strained ethers like tetrahydrofuran.[4] Strong Lewis acids can lead to polymerization or the formation of undesired byproducts.[5] Even during product isolation or storage, ring-opening can occur.[3]

Q2: I am observing low to no yield in my nucleophilic substitution reaction. What could be the cause?

A2: Several factors can contribute to low yields in nucleophilic substitutions on 3,3-disubstituted oxetanes. The steric hindrance at the 3-position can impede the approach of the nucleophile. Additionally, competing elimination or rearrangement reactions can consume the starting material.[1] For instance, attempts to substitute a mesylate with an azide anion have been reported to fail at lower temperatures, with cyclization products forming upon heating.[1]

Q3: Are there general reaction conditions that are well-tolerated by the 3,3-disubstituted oxetane core?

A3: Yes, despite their propensity for ring-opening, 3,3-disubstituted oxetanes have shown remarkable stability under a variety of reaction conditions. These include certain oxidations, reductions, alkylations, acylations, and some C-C bond-forming reactions.[1][2][6] The key is often to avoid strongly acidic conditions and to carefully select reagents. For example, amide reduction using AlH3 at low temperatures has been successful, whereas LiAlH4 or NaBH4 led to decomposition.[1]

Q4: Can I use photoredox catalysis for the functionalization of 3,3-disubstituted oxetanes?

A4: Yes, visible light photoredox catalysis is a viable and powerful tool for generating radical species from 3,3-disubstituted oxetanes under mild conditions, allowing for their functionalization.[7] This method has been successfully used for decarboxylative alkylation of 3-aryl-oxetanes.[7][8] However, benzylic radicals generated at the 3-position can be prone to oxidation to form stabilized carbocations, which could lead to alternative reaction pathways.[7]

Troubleshooting Guides

Issue 1: Unwanted Ring-Opening
Symptom Possible Cause Suggested Solution
Complex mixture of products, loss of oxetane moiety confirmed by NMR/MS.Reaction conditions are too acidic.[3]- Use milder Brønsted or Lewis acids. A dual catalytic system with a weaker Lewis acid like Li(NTf2) has been shown to be effective.[5] - Perform the reaction under neutral or basic conditions if possible. - Buffer the reaction mixture.
Ring-opening occurs during workup or purification.Acidic quench or silica gel chromatography.- Use a neutral or slightly basic aqueous quench (e.g., saturated NaHCO3 solution). - Use deactivated silica gel or an alternative purification method like neutral alumina chromatography or distillation.
Issue 2: Low Yield in Nucleophilic Substitution of a Leaving Group (e.g., Mesylate, Tosylate)
Symptom Possible Cause Suggested Solution
Starting material is recovered, or only a small amount of product is formed.- Steric hindrance at the 3-position. - Poor nucleophilicity of the incoming group. - Insufficient reaction temperature.- Increase the reaction temperature, but monitor for decomposition or side reactions. - Use a more reactive nucleophile or a solvent that enhances nucleophilicity (e.g., DMF, DMSO).[1]
Formation of elimination or rearrangement byproducts.The nucleophile is acting as a base, or the reaction conditions favor rearrangement.[1]- Use a less basic nucleophile if possible. - Change the leaving group. For example, if substitution of a mesylate with azide fails, a two-step sequence of deoxybromination followed by substitution with azide has proven successful.[1]

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination

This protocol describes a method for introducing a fluorine atom at a hydroxyl-bearing carbon adjacent to the oxetane ring.

  • Preparation: To a solution of the corresponding alcohol in an appropriate solvent (e.g., DCM) at a controlled temperature (e.g., -78 °C), add a deoxyfluorinating agent (e.g., DAST or Deoxo-Fluor®) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for the specified time (typically several hours), monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO3.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Note: Deoxyfluorinating agents are hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Protocol 2: Amide Reduction Tolerant of the Oxetane Ring

This protocol is for the reduction of an amide functional group without opening the oxetane ring.

  • Reagent Preparation: Prepare a solution of AlH3 in an appropriate solvent (e.g., THF).

  • Reaction Setup: In a separate flask, dissolve the oxetane-containing amide in THF and cool the solution to a low temperature (e.g., –78 °C to –50 °C).[1]

  • Addition: Add the AlH3 solution dropwise to the amide solution, maintaining the low temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction at low temperature by the sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Workup: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the solid, wash with THF, and concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purification: Purify the product as needed, for example, by column chromatography.

Quantitative Data Summary

Reaction TypeStarting Material SubstructureReagents/ConditionsProduct SubstructureYield (%)Reference
Williamson Etherification1,3-DiolNaH, THFOxetane59-87[9]
Nucleophilic Substitution3-(Mesyloxymethyl)oxetaneLiBr, 60 °C, 5 h3-(Bromomethyl)oxetane-[1]
Nucleophilic Substitution3-(Mesyloxymethyl)oxetaneNaN3, DMF, 80 °C3-(Azidomethyl)oxetane-[1]
Amide ReductionOxetane-containing amideAlH3, -78 °C to -50 °COxetane-containing amine-[1]
OxidationOxetane-containing alcoholDMP or PCCOxetane-containing aldehyde"Fruitful"[1]
OxidationOxetane-containing alcoholTEMPO/PIDAOxetane-containing carboxylic acid-[1]

Visualizations

Experimental Workflow: Overcoming Challenges in Azide Substitution

G Workflow for Azide Introduction A Start: 3-(Hydroxymethyl) -3-R-oxetane B Mesylation (MsCl, Et3N) A->B C Direct Azide Substitution (NaN3) B->C E Alternative Pathway: Deoxybromination B->E Alternative D Failure/Low Yield (Rearrangement/ Elimination) C->D Unsuccessful F Successful Azide Substitution E->F G Product: 3-(Azidomethyl) -3-R-oxetane F->G Successful

Caption: Alternative strategy for azide synthesis when direct substitution fails.

Logical Relationship: Factors Influencing Oxetane Ring Stability

G Factors Affecting Oxetane Ring Stability A Oxetane Ring Stability B Reaction Conditions B->A C Acidic (H+, Lewis Acids) B->C D Neutral/Basic B->D F Ring Opening C->F G Ring Integrity Maintained D->G E Steric Hindrance (3,3-Disubstitution) E->A E->G Increases stability to external nucleophiles

Caption: Key factors determining the stability of the 3,3-disubstituted oxetane ring.

References

Technical Support Center: Strategies for Handling Strained Oxetane Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the high reactivity of strained oxetane rings during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and handling of oxetane-containing compounds.

Problem: Premature Ring Opening of Oxetane During Synthesis

Q: My oxetane ring is opening unexpectedly during my reaction. What are the common causes and how can I prevent this?

A: Unwanted ring-opening of oxetanes is a common issue stemming from their inherent ring strain. The primary culprits are often acidic or nucleophilic conditions.

Possible Causes:

  • Acidic Conditions: Both Brønsted and Lewis acids can catalyze the ring-opening of oxetanes.[1][2][3] Even trace amounts of acid in your reagents or solvents can be problematic.

  • Strong Nucleophiles: While oxetanes are generally less reactive than epoxides, strong nucleophiles can attack and open the ring, especially with activation by a Lewis acid.[4][5]

  • Elevated Temperatures: Harsh reaction conditions, including high temperatures, can promote ring-opening reactions.[6]

  • Substituent Effects: The substitution pattern on the oxetane ring influences its stability. For instance, 3,3-disubstituted oxetanes are generally more stable.[7]

Solutions:

  • Strict Control of pH:

    • Use non-acidic or basic conditions when possible.

    • If acidic conditions are unavoidable, consider using milder Lewis acids or running the reaction at low temperatures.

    • Incorporate a non-nucleophilic base to neutralize any trace acids.

  • Choice of Nucleophile and Catalyst:

    • When a nucleophilic addition to another part of the molecule is required, select reagents that are less reactive towards the oxetane ring.

    • If a catalyst is necessary, opt for one that does not strongly activate the oxetane ring. For instance, some cobalt catalysis-based strategies allow for radical reactivity without direct ring-opening by nucleophiles.[2]

  • Reaction Temperature:

    • Maintain the lowest possible temperature that allows the desired reaction to proceed.

  • Protecting Group Strategy:

    • In multi-step syntheses, consider introducing the oxetane moiety at a later stage to avoid exposing it to harsh reagents.[7]

Problem: Low Yields in Oxetane Formation via Intramolecular Cyclization

Q: I am attempting to synthesize an oxetane via an intramolecular Williamson ether synthesis, but my yields are consistently low. How can I optimize this reaction?

A: The intramolecular cyclization to form a four-membered ring can be kinetically challenging compared to the formation of three, five, or six-membered rings.[5]

Possible Causes:

  • Poor Leaving Group: The rate of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group.

  • Steric Hindrance: Steric bulk around the reacting centers can impede the cyclization.

  • Competing Intermolecular Reactions: At higher concentrations, intermolecular reactions can become a significant side reaction.

  • Unfavorable Conformation: The substrate may not readily adopt the necessary conformation for cyclization.

Solutions:

  • Optimize the Leaving Group:

    • Convert the hydroxyl group to a better leaving group, such as a tosylate, mesylate, or triflate.

  • Base Selection:

    • Use a strong, non-nucleophilic base to ensure complete deprotonation of the alcohol without competing side reactions. Examples include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Reaction Conditions:

    • Employ high dilution conditions to favor the intramolecular reaction pathway over intermolecular side reactions.

    • Gently heating the reaction can sometimes overcome the activation energy for cyclization, but be cautious of promoting elimination or decomposition.

Frequently Asked Questions (FAQs)

Q: What makes oxetane rings so reactive?

A: The high reactivity of oxetanes stems from their significant ring strain, which is estimated to be around 106 kJ/mol.[8] This strain arises from the deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle of 109.5°. This inherent strain makes the ring susceptible to opening by various reagents to relieve this strain.

Q: Are 3,3-disubstituted oxetanes always more stable?

A: As a general rule, 3,3-disubstituted oxetanes tend to be more stable than other substitution patterns.[7] However, this is not an absolute guarantee of stability. The presence of internal nucleophiles, such as an alcohol or amine functionality on one of the substituents, can lead to intramolecular ring-opening, especially under acidic conditions.[7][9]

Q: What are some common methods for synthesizing oxetane rings?

A: Several strategies exist for the synthesis of oxetanes. Some of the most common methods include:

  • Intramolecular Williamson Ether Synthesis: This involves the cyclization of a 1,3-halohydrin or a related substrate with a base.[6][10]

  • Paternò–Büchi Reaction: A [2+2] photocycloaddition between a carbonyl compound and an alkene.[1][11]

  • Ring Expansion of Epoxides: Epoxides can be expanded to oxetanes using sulfur ylides (Corey-Chaykovsky reaction).[5][12]

  • From 1,3-Diols: Direct cyclization of 1,3-diols can be achieved under specific conditions, often involving activation of one of the hydroxyl groups.

Q: How can I purify oxetane-containing compounds without causing decomposition?

A: Purification can be challenging due to the reactivity of the oxetane ring.

  • Chromatography: Use neutral silica gel or alumina. If the compound is sensitive to acid, the silica gel can be pre-treated with a base like triethylamine.

  • Distillation: If the compound is volatile and thermally stable, distillation under reduced pressure can be effective.

  • Recrystallization: For solid compounds, recrystallization from an appropriate solvent system is often the mildest purification method.

  • Avoid Acidic Conditions: During workup and purification, avoid acidic conditions. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.

Data Presentation

Table 1: Influence of Lewis Acid on Oxetane Ring Opening with Grignard Reagents.

NucleophileLewis AcidYield (%)
PhMgBrTMSOTf84
1-naphthyl-MgBrTMSOTf80
CyMgBrTMSOTf28
i-PrMgClTMSOTf28

Data adapted from a presentation by the Denmark Group, which highlights that Lewis acids can activate oxetanes towards opening by nucleophiles.[1]

Experimental Protocols

Key Experiment: Lewis Acid-Catalyzed Ring Opening of an Oxetane with a Grignard Reagent

This protocol is a general representation based on common laboratory practices for the nucleophilic ring-opening of oxetanes.

Materials:

  • Substituted oxetane

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

  • Initial Solution: The substituted oxetane is dissolved in anhydrous THF under a nitrogen atmosphere.

  • Cooling: The solution is cooled to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Lewis Acid Addition: The Lewis acid (e.g., TMSOTf) is added dropwise to the stirred solution. The mixture is stirred for a short period (e.g., 15 minutes) to allow for activation of the oxetane.

  • Nucleophile Addition: The Grignard reagent is added dropwise via the dropping funnel, maintaining the reaction temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at the reaction temperature.

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Visualizations

logical_workflow Troubleshooting Premature Oxetane Ring Opening start Premature Ring Opening Observed check_acid Are acidic conditions present? start->check_acid check_nucleophile Is a strong nucleophile present? check_acid->check_nucleophile No solution_acid Neutralize with non-nucleophilic base Use milder Lewis acid Run at lower temperature check_acid->solution_acid Yes check_temp Is the reaction temperature high? check_nucleophile->check_temp No solution_nucleophile Use a less reactive nucleophile Consider a catalyst that avoids oxetane activation check_nucleophile->solution_nucleophile Yes solution_temp Lower the reaction temperature check_temp->solution_temp Yes end Problem Resolved check_temp->end No (Re-evaluate reaction scope) solution_acid->end solution_nucleophile->end solution_temp->end

Caption: A logical workflow for troubleshooting premature oxetane ring opening.

experimental_workflow General Experimental Workflow for Oxetane Synthesis start Select Synthesis Strategy strategy1 Intramolecular Cyclization start->strategy1 strategy2 Paternò-Büchi Reaction start->strategy2 strategy3 Epoxide Ring Expansion start->strategy3 reaction_setup Reaction Setup under Inert Atmosphere strategy1->reaction_setup strategy2->reaction_setup strategy3->reaction_setup reagent_addition Controlled Reagent Addition reaction_setup->reagent_addition monitoring Monitor Reaction by TLC/LC-MS reagent_addition->monitoring workup Aqueous Workup (pH control) monitoring->workup purification Purification (Neutral Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A general experimental workflow for the synthesis of oxetanes.

References

Technical Support Center: Troubleshooting Low Yields in Intramamolecular Williamson Etherification for Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the intramolecular Williamson etherification for the synthesis of oxetanes. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during this often challenging cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My intramolecular Williamson etherification is resulting in a very low yield of the desired oxetane. What are the most common reasons for this?

Low yields in oxetane formation via intramolecular Williamson etherification are a frequent challenge. The primary culprits are often competing side reactions and suboptimal reaction conditions. The formation of a four-membered ring is kinetically less favorable than for five- or six-membered rings.[1] Key factors contributing to low yields include:

  • Competing Side Reactions: The two most significant side reactions are the Grob fragmentation and intermolecular polymerization.

    • Grob Fragmentation: This is an elimination reaction that breaks down the starting material into an alkene and a carbonyl compound, and is often a major pathway leading to low yields of the desired oxetane.[1]

    • Intermolecular Polymerization: Instead of cyclizing, the alkoxide of one molecule can react with the electrophilic carbon of another molecule, leading to the formation of dimers and higher-order polymers. This is particularly problematic at high concentrations.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in directing the reaction towards the desired intramolecular cyclization. An inappropriate selection can favor the aforementioned side reactions.

  • Poor Leaving Group: The efficiency of the SN2 cyclization is highly dependent on the nature of the leaving group.

  • Steric Hindrance: Steric bulk around the reacting centers can impede the intramolecular backside attack required for the SN2 reaction.

Q2: I suspect Grob fragmentation is the major side reaction in my experiment. How can I minimize it?

Grob fragmentation is a common competing pathway in the synthesis of oxetanes from 1,3-halohydrins.[1] To favor the desired intramolecular Williamson etherification, consider the following strategies:

  • Choice of Base: The use of a less-hindered, strong base can sometimes favor the SN2 cyclization over elimination. While strong bases are necessary to form the alkoxide, very bulky bases may preferentially act as a base for elimination.

  • Solvent Selection: The solvent can influence the conformation of the substrate, which in turn can affect the propensity for Grob fragmentation. In some cases, using a solvent like hexamethylphosphoramide (HMPA) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has been shown to minimize fragmentation.[2][3]

  • Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over elimination reactions like the Grob fragmentation. It is advisable to start at a lower temperature and slowly increase it while monitoring the reaction progress.

Q3: My reaction is producing a significant amount of high-molecular-weight polymer. How can I promote the intramolecular cyclization?

The formation of polymers via intermolecular reaction is a concentration-dependent process. To favor the desired intramolecular Williamson etherification, the principle of high dilution is key. This can be achieved by:

  • Slow Addition: Adding the substrate (the 1,3-halohydrin) slowly via a syringe pump to a solution of the base in a large volume of solvent. This maintains a very low instantaneous concentration of the substrate, thereby increasing the probability of an intramolecular reaction over an intermolecular one.

  • Large Solvent Volume: Conducting the reaction in a larger volume of solvent than typically used for intermolecular reactions will lower the overall concentration of the reactants.

Q4: What is the best choice of base for this reaction?

The choice of base is critical and is often substrate-dependent. A strong, non-nucleophilic base is required to deprotonate the alcohol to form the alkoxide. Common choices include:

  • Sodium Hydride (NaH): A strong and widely used base for this transformation.

  • Potassium tert-Butoxide (KOtBu): Another strong, non-nucleophilic base that is often effective.

  • Potassium Hydroxide (KOH): Can be used, particularly in aqueous or biphasic systems.

The optimal base may need to be determined empirically for a specific substrate.

Q5: How does the choice of solvent affect the reaction yield?

Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving a more "naked" and therefore more nucleophilic alkoxide anion. Common choices include:

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile

Protic solvents, such as alcohols, can solvate the alkoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the desired SN2 reaction. The choice of solvent can also influence the solubility of the reactants and intermediates.[4]

Q6: What is the ideal temperature range for this reaction?

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. Generally, these reactions are conducted between room temperature and refluxing THF (around 66 °C). However, as mentioned, lower temperatures can suppress elimination side reactions. It is often best to start at a lower temperature (e.g., 0 °C or room temperature) and gradually increase the temperature while monitoring the reaction by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Data Presentation

The following table summarizes the impact of different reaction parameters on the yield of the intramolecular Williamson etherification for oxetane synthesis. Please note that yields are highly substrate-dependent, and this table provides general trends.

ParameterConditionEffect on Oxetane YieldRationale
Concentration HighDecreasedFavors intermolecular polymerization.
Low (High Dilution)IncreasedFavors intramolecular cyclization.
Temperature LowGenerally IncreasedMinimizes elimination side reactions (e.g., Grob fragmentation).
HighGenerally DecreasedCan promote elimination and decomposition.
Base Strong, non-hindered (e.g., NaH)Often FavorableEfficiently forms the alkoxide without promoting elimination.
Bulky (e.g., LDA)Potentially DecreasedMay favor elimination over substitution.
Solvent Polar Aprotic (e.g., THF, DMF)Generally FavorableSolvates the counter-ion, increasing alkoxide nucleophilicity.[4]
Protic (e.g., Ethanol)Generally DecreasedSolvates and deactivates the alkoxide nucleophile.
Leaving Group Good (e.g., I, Br, OTs, OMs)IncreasedFacilitates the SN2 displacement.
Poor (e.g., Cl, F)DecreasedSlower SN2 reaction, allowing more time for side reactions.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,2-Disubstituted Oxetanes from 1,3-Diols

This protocol is adapted from the work of Mandal and co-workers and provides a convenient one-pot procedure for the synthesis of oxetanes from 1,3-diols.[5]

Materials:

  • 1,3-Diol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a solution of the 1,3-diol (1.0 equiv), triphenylphosphine (1.5 equiv), and imidazole (2.0 equiv) in a mixture of THF and acetonitrile (3:1) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add iodine (1.5 equiv) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting diol is consumed.

  • Work-up (Part 1): Quench the reaction with saturated aqueous sodium thiosulfate solution. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Optional): The crude iodoalcohol can be purified by flash column chromatography on silica gel or used directly in the next step.

  • Cyclization: To a suspension of sodium hydride (1.5 equiv, washed with hexanes to remove mineral oil) in anhydrous THF at 0 °C, add a solution of the crude iodoalcohol in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until the starting iodoalcohol is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Work-up (Part 2): Extract the aqueous layer with diethyl ether.

  • Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude oxetane by flash column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting Workflow for Low Oxetane Yield

Troubleshooting_Williamson_Oxetane start Low Yield of Oxetane check_side_products Analyze Crude Reaction Mixture (NMR, GC-MS) Identify Major Side Products start->check_side_products grob_fragmentation Grob Fragmentation Products Detected (Alkene + Carbonyl) check_side_products->grob_fragmentation Fragmentation? polymerization Polymer/Dimer Detected check_side_products->polymerization Polymerization? no_reaction Mainly Starting Material check_side_products->no_reaction No Reaction? optimize_grob To Minimize Grob Fragmentation: - Lower Reaction Temperature - Use Less Hindered Base - Change Solvent (e.g., HMPA, DMPU) grob_fragmentation->optimize_grob Yes optimize_polymer To Minimize Polymerization: - Use High Dilution Conditions - Slow Addition of Substrate polymerization->optimize_polymer Yes optimize_no_reaction To Improve Conversion: - Increase Temperature Gradually - Use a Stronger Base (e.g., NaH) - Check Leaving Group Ability - Ensure Anhydrous Conditions no_reaction->optimize_no_reaction Yes end Improved Oxetane Yield optimize_grob->end optimize_polymer->end optimize_no_reaction->end

Caption: A troubleshooting workflow for low yields in intramolecular Williamson etherification for oxetane synthesis.

Reaction Scheme and Competing Pathways

Reaction_Scheme cluster_main Intramolecular Williamson Etherification cluster_side Competing Side Reactions halohydrin 1,3-Halohydrin alkoxide Alkoxide Intermediate halohydrin->alkoxide + Base oxetane Oxetane (Desired Product) alkoxide->oxetane Intramolecular SN2 (4-exo-tet) grob Grob Fragmentation Products (Alkene + Carbonyl) alkoxide->grob polymer Polymer/Dimer alkoxide->polymer Intermolecular SN2

Caption: Reaction scheme showing the desired intramolecular Williamson etherification for oxetane synthesis and its major competing side reactions.

References

Navigating the Scale-Up of Oxetane Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the considerations for scaling up oxetane synthesis from the laboratory to the pilot plant. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of oxetane synthesis in a question-and-answer format.

Issue 1: Reaction Yield Significantly Drops at Pilot Scale

  • Question: We observed a high yield (e.g., >80%) for our Williamson ether synthesis of a 3,3-disubstituted oxetane in the lab (1-L scale), but the yield has dropped to less than 50% in the 100-L pilot reactor. What are the potential causes and solutions?

  • Answer:

    • Inadequate Mixing and Mass Transfer: Inefficient mixing in a larger reactor can lead to localized "hot spots" or areas of poor reagent distribution, promoting side reactions. The choice of impeller and agitation speed are critical at scale. Ensure the impeller design (e.g., pitched-blade turbine) provides good axial and radial flow for homogenous mixing.

    • Poor Temperature Control: Exothermic reactions are more challenging to control in larger vessels due to a lower surface-area-to-volume ratio. A runaway reaction can lead to decomposition of the product or starting materials. Implement a robust cooling system and consider a semi-batch or continuous-flow process to better manage the heat generated.

    • Side Reactions: The Grob fragmentation is a common competing reaction in intramolecular Williamson etherification, and its prevalence can increase with suboptimal conditions at a larger scale.

    • Troubleshooting Steps:

      • Modeling and Simulation: Use computational fluid dynamics (CFD) to model mixing and heat transfer in the pilot reactor to optimize impeller speed and positioning.

      • Calorimetry Studies: Perform reaction calorimetry at the lab scale to accurately determine the heat of reaction and predict the thermal profile at the pilot scale. This will aid in designing an appropriate thermal management strategy.

      • In-Process Monitoring: Employ Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, to monitor the reaction progress and the formation of byproducts in real-time, allowing for immediate adjustments to reaction parameters.

Issue 2: Increased Impurity Profile in the Pilot-Scale Batch

  • Question: Our pilot-scale synthesis of an oxetane via a Paternò-Büchi reaction shows several new impurities that were not significant at the lab scale. How can we identify and mitigate these?

  • Answer:

    • Photochemical Inefficiency at Scale: The light penetration required for Paternò-Büchi reactions is significantly diminished in larger, conventional batch reactors. This can lead to incomplete reactions and the formation of byproducts from side reactions of the excited state carbonyl compound.

    • Thermal Degradation: "Hot spots" near the light source can cause thermal degradation of the starting materials or the oxetane product.

    • Troubleshooting Steps:

      • Flow Chemistry: Consider transitioning to a continuous-flow photochemical reactor. This provides a much higher surface-area-to-volume ratio, ensuring uniform light penetration and excellent temperature control, which can significantly improve selectivity and reduce impurities.

      • Impurity Identification: Utilize techniques like LC-MS and GC-MS to identify the structure of the new impurities. This can provide insights into the side reactions occurring.

      • Wavelength and Filter Optimization: Ensure the wavelength of the light source is optimized for the specific carbonyl compound and that appropriate filters are used to prevent unwanted photochemical side reactions.

Issue 3: Difficulty in Product Isolation and Purification at Pilot Scale

  • Question: We are struggling with the purification of our oxetane product at the pilot scale. The distillation is inefficient, and we are observing product degradation. What are the recommended purification strategies?

  • Answer:

    • Thermal Instability: Oxetanes can be thermally labile, especially in the presence of acidic impurities. Prolonged heating during distillation can lead to ring-opening or polymerization.

    • Azeotrope Formation: The oxetane product may form azeotropes with the solvent or byproducts, making separation by simple distillation difficult.

    • Troubleshooting Steps:

      • Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product.

      • Alternative Purification Methods: If distillation is problematic, consider other purification techniques such as crystallization or chromatography. For solid products, recrystallization can be a highly effective method for achieving high purity.

      • Column Chromatography Considerations: When using column chromatography, be aware that standard silica gel can be acidic and may cause degradation of acid-sensitive oxetanes. Consider using deactivated silica gel (pre-treated with a base like triethylamine) or an alternative stationary phase like neutral or basic alumina.

Frequently Asked Questions (FAQs)

Reaction & Synthesis

  • Q1: Which synthetic method for oxetanes is generally most amenable to scale-up?

    • A1: The intramolecular Williamson ether synthesis is one of the most common and often practical methods for scaling up oxetane synthesis due to its robustness and the use of conventional chemical engineering equipment. However, the Paternò-Büchi reaction can be effectively scaled up using continuous-flow photoreactors.

  • **Q2: What are the primary safety concerns when scaling up ox

Technical Support Center: Protecting Groups in Complex Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules containing the oxetane moiety. Selecting the appropriate protecting groups is critical to the success of these multi-step syntheses, ensuring the stability of the strained oxetane ring while allowing for selective functionalization of other parts of the molecule.

Frequently Asked Questions (FAQs)

Q1: My oxetane ring is decomposing during a deprotection step. What are the likely causes and how can I prevent this?

A1: Oxetane ring decomposition during deprotection is often due to harsh acidic or basic conditions. The strained four-membered ring is susceptible to ring-opening under these conditions.[1][2][3]

  • Troubleshooting:

    • Strong Acids: Avoid strong acids like HCl or H2SO4 for deprotection if possible.[1][3] These can readily protonate the oxetane oxygen, initiating ring-opening. If an acid-labile group must be used, consider milder acids like pyridinium p-toluenesulfonate (PPTS) or conditions that generate acid in situ at low concentrations.[4]

    • Strong Bases: While generally more stable under basic conditions, strong bases like lithium aluminum hydride (LiAlH4) at elevated temperatures can lead to decomposition.[1][3] If a base-labile group is necessary, use milder conditions such as potassium carbonate in methanol.[5]

    • Lewis Acids: Strong Lewis acids can also promote oxetane ring-opening.[3] When using Lewis acids for deprotection, opt for milder ones or use them at low temperatures.

    • Protecting Group Choice: Select a protecting group that can be removed under neutral conditions, such as hydrogenolysis for a benzyl ether or fluoride-mediated cleavage of a silyl ether.[4][6][7]

Q2: I need to protect a primary alcohol in the presence of a secondary alcohol on my oxetane-containing substrate. How can I achieve selective protection?

A2: Selective protection of a primary alcohol over a secondary alcohol can be achieved by taking advantage of sterics.

  • Solution: Use a bulky protecting group like tert-butyldimethylsilyl (TBDMS or TBS) or tert-butyldiphenylsilyl (TBDPS).[8][9] These silyl chlorides will react preferentially with the less sterically hindered primary alcohol.[5]

    • Reaction Conditions: Use a base like imidazole or 2,6-lutidine in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[8][10] Running the reaction at low temperatures can further enhance selectivity.

Q3: What are orthogonal protecting groups and why are they important in complex oxetane synthesis?

A3: Orthogonal protecting groups are different types of protecting groups that can be removed under distinct reaction conditions without affecting the others.[11] This is crucial in multi-step syntheses where you need to deprotect one functional group while others remain protected.[11]

  • Example Scenario: Imagine a molecule with a primary alcohol protected as a TBDMS ether and a secondary alcohol protected as a benzyl (Bn) ether.

    • The TBDMS group can be selectively removed with a fluoride source (like TBAF) or mild acid, leaving the benzyl ether intact.[8][11]

    • Subsequently, the benzyl ether can be removed by catalytic hydrogenation (e.g., H2, Pd/C), which will not affect the now-deprotected primary alcohol.[6][12]

Q4: I am having trouble removing a tert-butyldimethylsilyl (TBDMS) group from a hindered alcohol on my oxetane derivative. What conditions can I try?

A4: Cleavage of a sterically hindered TBDMS ether can be challenging.

  • Troubleshooting:

    • Fluoride Source: While tetra-n-butylammonium fluoride (TBAF) is common, it can sometimes be slow.[8] Using TBAF with an acetic acid buffer in THF can sometimes accelerate the reaction.

    • Alternative Fluoride Reagents: Hydrogen fluoride-pyridine (HF•Py) or triethylamine trihydrofluoride (3HF•NEt3) are more potent fluoride sources that can cleave stubborn silyl ethers.[8] However, their acidity requires careful consideration to avoid oxetane ring-opening.

    • Acidic Cleavage: If the rest of your molecule is stable to acid, you can try stronger acidic conditions than are typically used for TBDMS removal, such as p-toluenesulfonic acid (p-TsOH) in methanol.[6]

Q5: What are some common protecting groups for amines that are compatible with the oxetane ring?

A5: Carbamates are the most common protecting groups for amines and are generally compatible with the oxetane ring.[13][14]

  • tert-butoxycarbonyl (Boc): Installed using Boc anhydride ((Boc)2O), it is stable to a wide range of conditions but is readily removed with moderate acids like trifluoroacetic acid (TFA).[13] Care must be taken to ensure the TFA concentration and reaction time are optimized to prevent oxetane decomposition.[1]

  • Carboxybenzyl (Cbz or Z): Installed using benzyl chloroformate, it is stable to acidic and basic conditions.[13][14] It is typically removed by catalytic hydrogenation (H2, Pd/C), which is a very mild condition and highly compatible with the oxetane ring.[13]

Troubleshooting Guide: Protecting Group Stability

The following table summarizes the stability of common protecting groups for alcohols under various conditions, with special consideration for the integrity of the oxetane ring.

Protecting GroupAbbreviationStable To (Oxetane Compatible)Labile To (Cleavage Conditions)Potential Issues with Oxetanes
tert-Butyldimethylsilyl EtherTBDMS/TBSBases, Grignard reagents, mild oxidants, catalytic hydrogenation.[4]Fluoride sources (TBAF, HF•Py), strong acids.[4][10]Strong acidic cleavage conditions may open the oxetane ring.[1]
Triisopropylsilyl EtherTIPSMore stable to acid than TBDMS.[6] Bases, Grignard reagents, mild oxidants.Fluoride sources (more forcing than for TBDMS), strong acids.[10]More resistant to acidic cleavage, offering a safer option than TBDMS.
Benzyl EtherBnStrong bases, mild acids, most oxidizing and reducing agents.[6][12]Catalytic hydrogenation (H2, Pd/C), dissolving metal reduction (Na, NH3), strong acids (e.g., BBr3).[6][12]Hydrogenolysis is a very mild and highly compatible deprotection method.
Methoxymethyl EtherMOMBases, catalytic hydrogenation.[6]Acids (e.g., p-TsOH, HCl).[6]Acidic cleavage requires careful optimization to avoid ring-opening.
Tetrahydropyranyl EtherTHPBases, catalytic hydrogenation, Grignard reagents.[4][15]Acids (e.g., aqueous acetic acid, p-TsOH).[15]Similar to MOM ethers, acidic cleavage must be handled with care.
Acetate EsterAcMild acids, catalytic hydrogenation.Bases (e.g., K2CO3/MeOH), reducing agents (e.g., LiAlH4).[5]Basic hydrolysis is generally well-tolerated by the oxetane ring.

Key Experimental Protocols

Protocol 1: Selective Protection of a Primary Alcohol with TBDMS-Cl

This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol.

  • Dissolve the diol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Add imidazole (1.5 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv) in anhydrous DCM dropwise over 10 minutes.

  • Stir the reaction at 0 °C and monitor by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a Benzyl Ether via Catalytic Hydrogenation

This protocol outlines the removal of a benzyl (Bn) protecting group under neutral conditions.

  • Dissolve the benzyl-protected compound (1.0 equiv) in ethanol or ethyl acetate (0.1 M).

  • Add palladium on carbon (10% Pd/C, 10 mol %).

  • Evacuate the flask and backfill with hydrogen gas (H2) from a balloon (repeat 3x).

  • Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Visual Guides

G cluster_0 Orthogonal Protecting Group Strategy A Molecule with -OH (1°) and -OH (2°) B Protect Primary Alcohol (e.g., TBDMSCl, Imidazole) A->B C TBDMS-Protected (1°) Unprotected (2°) B->C D Protect Secondary Alcohol (e.g., NaH, BnBr) C->D E Fully Protected (TBDMS & Bn) D->E F Selective Deprotection of 1° (e.g., TBAF) E->F Path A H Selective Deprotection of 2° (e.g., H2, Pd/C) E->H Path B G Bn-Protected (2°) Free -OH (1°) F->G I Free -OH (2°) TBDMS-Protected (1°) H->I G cluster_1 General Workflow for Oxetane Synthesis Start Starting Material with Functional Groups P1 Step 1: Introduce Protecting Group 1 (PG1) Start->P1 M1 Intermediate 1 (PG1-Protected) P1->M1 R1 Step 2: Functional Group Transformation A M1->R1 M2 Intermediate 2 R1->M2 P2 Step 3: Introduce Protecting Group 2 (PG2) (Orthogonal to PG1) M2->P2 M3 Intermediate 3 (PG1 & PG2 Protected) P2->M3 R2 Step 4: Oxetane Ring Formation/Modification M3->R2 M4 Oxetane Core with PG1 & PG2 R2->M4 D1 Step 5: Selective Removal of PG1 M4->D1 M5 Intermediate 4 (PG2 Protected) D1->M5 R3 Step 6: Functional Group Transformation B M5->R3 M6 Intermediate 5 R3->M6 D2 Step 7: Removal of PG2 M6->D2 End Final Complex Oxetane Molecule D2->End

References

Validation & Comparative

A Comparative Guide to 3-(1-Ethoxyethoxy)oxetane and Common Alcohol Protecting Groups for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of alcohol protecting groups is a critical determinant of success. For researchers, scientists, and drug development professionals, the ability to selectively mask and unmask hydroxyl functionalities is paramount to achieving complex molecular architectures. This guide provides an objective comparison of the performance of the ethoxyethyl (EE) acetal protecting group, derived from 3-(1-Ethoxyethoxy)oxetane, with other widely used alcohol protecting groups such as Methoxymethyl (MOM), Benzyloxymethyl (BOM), 2-(Trimethylsilyl)ethoxymethyl (SEM), tert-Butyldimethylsilyl (TBS), and Triisopropylsilyl (TIPS) ethers. The comparison is supported by experimental data and detailed protocols to inform the strategic choice of a protecting group for a given synthetic challenge.

While this compound is a valuable building block in medicinal and polymer chemistry, its utility as a protecting group precursor lies in its delivery of the 1-ethoxyethoxy group. The chemical behavior of this group is analogous to the well-documented ethoxyethyl (EE) protecting group, which is typically introduced using ethyl vinyl ether. This guide will therefore use the EE group as a direct surrogate for the protective moiety derived from this compound.

General Concept of Alcohol Protection

The fundamental principle of alcohol protection involves the temporary conversion of a reactive hydroxyl group into a less reactive ether or acetal. This allows for chemical transformations to be carried out on other parts of the molecule without interference from the alcohol. Subsequently, the protecting group is selectively removed under specific conditions to regenerate the original hydroxyl group.

Alcohol_Protection Molecule Molecule with -OH group Protected_Molecule Protected Molecule Molecule->Protected_Molecule Protection Transformed_Molecule Transformed Protected Molecule Protected_Molecule->Transformed_Molecule Chemical Transformation Final_Product Final Product with -OH group Transformed_Molecule->Final_Product Deprotection

Caption: General workflow of alcohol protection in multi-step synthesis.

Quantitative Comparison of Alcohol Protecting Groups

The choice of a protecting group is governed by its stability under various reaction conditions and the ease and selectivity of its removal. The following tables summarize the stability profiles and common deprotection conditions for the ethoxyethoxy (EE) group and other common alcohol protecting groups.

Table 1: Stability of Common Alcohol Protecting Groups under Various Conditions

Protecting GroupStrong Base (e.g., n-BuLi, NaH)Strong Acid (e.g., HCl, H₂SO₄)Mild Acid (e.g., AcOH, PPTS)Oxidizing Agents (e.g., PCC, Swern)Reducing Agents (e.g., LiAlH₄, H₂/Pd)Organometallics (e.g., Grignard, Organolithium)Fluoride Ion (e.g., TBAF)
EE (Ethoxyethyl) StableLabileLabileStableStableStableStable
MOM (Methoxymethyl) StableLabileLabileStableStableStableStable
BOM (Benzyloxymethyl) StableLabileStableStableLabile (Hydrogenolysis)StableStable
SEM (2-(Trimethylsilyl)ethoxymethyl) StableLabileStableStableStableStableLabile
TBS (tert-Butyldimethylsilyl) StableLabileStableStableStableStableLabile
TIPS (Triisopropylsilyl) StableStableStableStableStableStableLabile

Table 2: Common Deprotection Conditions for Alcohol Protecting Groups

Protecting GroupReagentsSolventTemperatureTypical Reaction Time
EE (Ethoxyethyl) Acetic acid/H₂O or PPTS in alcoholTHF/H₂O or AlcoholRoom Temp.1-12 h
MOM (Methoxymethyl) HCl or TFA in MeOH or CH₂Cl₂MeOH or CH₂Cl₂0 °C to Room Temp.1-12 h
BOM (Benzyloxymethyl) H₂, Pd/C or BCl₃MeOH, EtOAc or CH₂Cl₂Room Temp.1-16 h
SEM (2-(Trimethylsilyl)ethoxymethyl) TBAF or MgBr₂·OEt₂THF or CH₂Cl₂0 °C to Room Temp.1-20 h
TBS (tert-Butyldimethylsilyl) TBAF, HF·Pyridine, or HClTHF, MeCN, or MeOH0 °C to Room Temp.0.5-16 h
TIPS (Triisopropylsilyl) TBAF or HF·PyridineTHF or MeCNRoom Temp.1-24 h

Experimental Protocols

Detailed methodologies for the protection and deprotection of alcohols using the EE group and other common protecting groups are provided below. These protocols serve as a starting point and may require optimization based on the specific substrate.

Ethoxyethyl (EE) Group

Protection Protocol:

  • Reagents: Alcohol (1.0 equiv.), Ethyl vinyl ether (1.5-3.0 equiv.), Pyridinium p-toluenesulfonate (PPTS, 0.05-0.1 equiv.).

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of the alcohol in anhydrous CH₂Cl₂ at 0 °C, add PPTS followed by the dropwise addition of ethyl vinyl ether. Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Deprotection Protocol:

  • Reagents: EE-protected alcohol (1.0 equiv.), Acetic acid/Water (e.g., 80% aqueous acetic acid) or PPTS (0.1 equiv.) in an alcohol solvent (e.g., ethanol).[1]

  • Solvent: Tetrahydrofuran (THF) or an alcohol.

  • Procedure: Dissolve the EE-protected alcohol in a mixture of THF and aqueous acetic acid (e.g., 3:1 v/v). Stir the reaction at room temperature for 1-12 hours, monitoring by TLC. Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate. Extract the product with a suitable organic solvent, wash with brine, dry, and concentrate. Purify by flash column chromatography if necessary.[1]

EE_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol Reaction with\nEthyl Vinyl Ether, PPTS Reaction with Ethyl Vinyl Ether, PPTS Alcohol->Reaction with\nEthyl Vinyl Ether, PPTS EE_Protected_Alcohol EE_Protected_Alcohol Reaction with\nEthyl Vinyl Ether, PPTS->EE_Protected_Alcohol EE_Protected_Alcohol_dep EE_Protected_Alcohol_dep Mild Acidic\nHydrolysis Mild Acidic Hydrolysis EE_Protected_Alcohol_dep->Mild Acidic\nHydrolysis Regenerated_Alcohol Regenerated_Alcohol Mild Acidic\nHydrolysis->Regenerated_Alcohol

Caption: Workflow for EE protection and deprotection.

Methoxymethyl (MOM) Group

Protection Protocol:

  • Reagents: Alcohol (1.0 equiv.), Chloromethyl methyl ether (MOMCl, 1.5-3.0 equiv.), N,N-Diisopropylethylamine (DIPEA, 2.0-4.0 equiv.).[2][3]

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of the alcohol and DIPEA in anhydrous CH₂Cl₂ at 0 °C, add MOMCl dropwise.[2] Allow the reaction to warm to room temperature and stir for 12-16 hours.[3] Quench with saturated aqueous ammonium chloride, extract with CH₂Cl₂, wash with brine, dry, and concentrate. Purify by flash column chromatography.[3]

Deprotection Protocol:

  • Reagents: MOM-protected alcohol (1.0 equiv.), Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl).[2]

  • Solvent: Dichloromethane (CH₂Cl₂) or Methanol (MeOH).

  • Procedure: Dissolve the MOM-protected alcohol in the chosen solvent and add the acid. Stir at room temperature for 1-12 hours.[2] Neutralize with saturated aqueous sodium bicarbonate, extract, wash, dry, and concentrate. Purify as needed.

tert-Butyldimethylsilyl (TBS) Group

Protection Protocol:

  • Reagents: Alcohol (1.0 equiv.), tert-Butyldimethylsilyl chloride (TBSCl, 1.1-1.5 equiv.), Imidazole (2.2-3.0 equiv.).[4][5]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of the alcohol and imidazole in anhydrous DMF, add TBSCl portion-wise at room temperature.[4] Stir for 2-18 hours. Quench with water, extract with diethyl ether, wash with brine, dry, and concentrate. Purify by flash column chromatography.[4]

Deprotection Protocol:

  • Reagents: TBS-protected alcohol (1.0 equiv.), Tetrabutylammonium fluoride (TBAF, 1.1-1.5 equiv.).[6][7]

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure: To a solution of the TBS-protected alcohol in anhydrous THF at 0 °C, add a 1 M solution of TBAF in THF dropwise.[6][7] Allow to warm to room temperature and stir for 0.5-2 hours. Quench with water, extract with an organic solvent, wash, dry, and concentrate. Purify as needed.[6]

TBS_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol Reaction with\nTBSCl, Imidazole Reaction with TBSCl, Imidazole Alcohol->Reaction with\nTBSCl, Imidazole TBS_Protected_Alcohol TBS_Protected_Alcohol Reaction with\nTBSCl, Imidazole->TBS_Protected_Alcohol TBS_Protected_Alcohol_dep TBS_Protected_Alcohol_dep Fluoride-mediated\nCleavage (TBAF) Fluoride-mediated Cleavage (TBAF) TBS_Protected_Alcohol_dep->Fluoride-mediated\nCleavage (TBAF) Regenerated_Alcohol Regenerated_Alcohol Fluoride-mediated\nCleavage (TBAF)->Regenerated_Alcohol

Caption: Workflow for TBS protection and deprotection.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

Protection Protocol:

  • Reagents: Alcohol (1.0 equiv.), Sodium hydride (NaH, 1.5 equiv., 60% dispersion in mineral oil), 2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.3 equiv.).[8]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure: To a suspension of NaH in anhydrous DMF at 0 °C, add a solution of the alcohol in DMF dropwise. Stir for 1-2 hours at 0 °C. Add SEMCl and stir for an additional 10 hours, allowing the reaction to warm to room temperature.[8] Carefully quench with saturated aqueous ammonium chloride, extract with ethyl acetate, wash, dry, and concentrate. Purify by flash column chromatography.[8]

Deprotection Protocol:

  • Reagents: SEM-protected alcohol (1.0 equiv.), Tetrabutylammonium fluoride (TBAF, 3.0 equiv.), N,N,N',N'-Tetramethylethylenediamine (TMEDA, 3.0 equiv.).[9]

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of the SEM-protected alcohol in DMF, add TMEDA and a 1 M solution of TBAF in THF. Heat the reaction to 45 °C for 20 hours.[9] Cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash, dry, and concentrate. Purify as needed.[9]

Logical Selection of an Alcohol Protecting Group

The selection of an appropriate protecting group is a strategic decision based on the planned synthetic route. Key considerations include the stability of the protecting group to upcoming reaction conditions and the orthogonality of its deprotection, meaning its removal can be achieved without affecting other functional or protecting groups in the molecule.

PG_Selection Start Select Alcohol Protecting Group Future_Steps Consider Future Reaction Conditions Start->Future_Steps Stability_Check Is PG Stable? Future_Steps->Stability_Check Stability_Check->Start No Select_PG Select Appropriate Protecting Group Stability_Check->Select_PG Yes Orthogonality Consider Orthogonal Deprotection Strategy Select_PG->Orthogonality Final_Choice Final Protecting Group Choice Orthogonality->Final_Choice

Caption: Decision-making process for selecting a suitable alcohol protecting group.

Conclusion

The ethoxyethoxy group, readily introduced via precursors like this compound, serves as a valuable acid-labile protecting group for alcohols. Its performance is comparable to the widely used MOM group, offering stability to basic, organometallic, and various redox conditions. In contrast, silyl ethers like TBS and TIPS provide robust protection that is orthogonal to acid-labile groups, being cleaved by fluoride ions. The increased steric bulk of TIPS offers enhanced stability over TBS. BOM provides an alternative that is stable to mild acid but can be removed by hydrogenolysis, offering another layer of orthogonality. The SEM group offers the unique advantage of being cleavable by both fluoride ions and strong acids.

The choice of the optimal protecting group is context-dependent. For syntheses involving basic or nucleophilic reagents where a subsequent mild acidic deprotection is feasible, the ethoxyethoxy group is an excellent candidate. For routes requiring protection against a wider range of conditions or demanding orthogonal deprotection strategies, silyl ethers or other specialized protecting groups may be more appropriate. This guide provides the foundational data and protocols to enable researchers to make informed and strategic decisions in the art of organic synthesis.

References

A Comparative Guide to Synthetic Alternatives for 3-Hydroxyoxetane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of small, saturated heterocycles is a cornerstone of modern medicinal chemistry. The 3-hydroxyoxetane motif, a valuable building block, is prized for its ability to impart favorable physicochemical properties such as increased solubility and metabolic stability. However, the exploration of bioisosteric replacements is crucial for expanding chemical space, modulating biological activity, and navigating intellectual property landscapes. This guide provides an objective comparison of key synthetic alternatives to 3-hydroxyoxetane, focusing on 3-hydroxyazetidine and 3-hydroxycyclobutanol, with supporting experimental data and detailed protocols.

The 3-(1-ethoxyethoxy)oxetane scaffold mentioned in the topic is a protected form of 3-hydroxyoxetane, with the latter being the key functional motif for derivatization and interaction with biological targets. Consequently, this guide will focus on the bioisosteric replacement of the core 3-hydroxyoxetane structure. The primary alternatives considered are its aza-analogue, 3-hydroxyazetidine, and its carba-analogue, 3-hydroxycyclobutanol. These alternatives maintain a similar four-membered ring structure and the presence of a hydroxyl group, making them relevant isosteres.

Comparative Analysis of Physicochemical and Biological Properties

The choice between an oxetane, azetidine, or cyclobutane core can significantly impact a molecule's properties, including its lipophilicity (LogP/LogD), aqueous solubility, basicity (pKa), metabolic stability, and biological activity. The introduction of a heteroatom (oxygen or nitrogen) generally increases polarity and the potential for hydrogen bonding compared to the all-carbon cyclobutane ring.

Property3-Hydroxyoxetane3-Hydroxyazetidine3-HydroxycyclobutanolRationale for Differences
Calculated LogP (cLogP) LowerGenerally LowestHigherThe nitrogen in azetidine is more basic and can be protonated, increasing polarity. The lack of a heteroatom in cyclobutanol leads to higher lipophilicity.
Aqueous Solubility HighHighestModerateIncreased hydrogen bonding capacity and polarity of the heteroatoms in oxetane and azetidine enhance solubility.
pKa N/A (alcohol)~8-9 (amine)N/A (alcohol)The secondary amine in the azetidine ring is basic.
Metabolic Stability Generally highVariableGenerally highThe oxetane and cyclobutane rings are often introduced to block metabolically labile sites. The azetidine nitrogen can be a site for metabolism.
Hydrogen Bonding Acceptor (ether oxygen), Donor/Acceptor (hydroxyl)Acceptor/Donor (amine), Donor/Acceptor (hydroxyl)Donor/Acceptor (hydroxyl)The presence of the heteroatoms provides additional hydrogen bond acceptors.
Chemical Stability Generally stable, but can be prone to ring-opening under acidic conditions.Generally stable.HighThe strained ether of the oxetane can be susceptible to cleavage.

Table 1: Comparison of predicted physicochemical properties of the core scaffolds.

Experimental Protocols

Detailed and reliable synthetic protocols are essential for the practical application of these scaffolds. Below are representative procedures for the synthesis of the key intermediates.

Synthesis of 3-Hydroxyoxetane

A common route to 3-hydroxyoxetane involves the intramolecular cyclization of a glycerol derivative.

Protocol: Synthesis of 3-Hydroxyoxetane from Epichlorohydrin

  • Step 1: Acetate Formation. Epichlorohydrin is reacted with acetic acid to form 1-chloro-3-acetoxy-2-propanol.

  • Step 2: Base-mediated Cyclization. The resulting chlorohydrin is treated with a strong base, such as potassium hydroxide, to induce intramolecular Williamson ether synthesis, forming 3-acetoxyoxetane.

  • Step 3: Hydrolysis. The acetate protecting group is removed by hydrolysis under basic or acidic conditions to yield 3-hydroxyoxetane.

Synthesis of 1-Boc-3-hydroxyazetidine

A common laboratory-scale synthesis of N-protected 3-hydroxyazetidine starts from 1-diphenylmethyl-3-hydroxyazetidine.[3]

Protocol: Synthesis of 1-Boc-3-hydroxyazetidine

  • Step 1: Deprotection. Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 ml). Add 10% palladium on carbon (10.0 g) and carry out catalytic hydrogenation at room temperature for 3 hours. After the reaction is complete, filter off the catalyst.

  • Step 2: Boc Protection. To the filtrate, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol) and stir at room temperature for 1 hour.

  • Step 3: Work-up and Purification. Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography (eluent: hexane:ethyl acetate, 1:1 to 1:2) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine.

Synthesis of 3-Hydroxycyclobutanol Derivatives

The synthesis of substituted cyclobutanes can be more challenging. A representative method for a functionalized cyclobutanol is the asymmetric synthesis of 3-hydroxycyclobutanecarbonitrile.[4]

Protocol: Asymmetric Synthesis of 3-Hydroxycyclobutanecarbonitrile

  • Step 1: Synthesis of 3-Oxocyclobutanecarbonitrile. This precursor can be prepared from 3-oxocyclobutanecarboxylic acid by conversion to the corresponding amide followed by dehydration.

  • Step 2: Asymmetric Reduction. The prochiral ketone, 3-oxocyclobutanecarbonitrile, is subjected to an enantioselective reduction. A common method is the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst and a borane source (e.g., borane-dimethyl sulfide complex) in an anhydrous solvent like tetrahydrofuran (THF) at low temperature.

  • Step 3: Work-up and Purification. The reaction is quenched, typically with methanol, and the product is extracted and purified by column chromatography to yield the enantioenriched 3-hydroxycyclobutanecarbonitrile.

Signaling Pathway Application: PI3K/Akt/mTOR Pathway

The utility of these small heterocyclic scaffolds is often demonstrated in the context of specific biological targets. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a relevant example. The oxetane-containing compound GDC-0349 is a potent and selective inhibitor of mTOR, a key kinase in this pathway.[5][6][7][8] The oxetane moiety in GDC-0349 was introduced to modulate the physicochemical properties of the molecule, contributing to its favorable drug-like profile.[2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 P PDK1->Akt P mTORC2 mTORC2 TSC1_2 TSC1/TSC2 Akt->TSC1_2 P mTORC2->Akt P Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation GDC0349 GDC-0349 (Oxetane-containing) GDC0349->mTORC2 GDC0349->mTORC1

Caption: PI3K/Akt/mTOR pathway with the inhibitory action of GDC-0349.

The successful application of an oxetane in an mTOR inhibitor like GDC-0349 highlights the potential for its bioisosteres. Replacing the oxetane in such a molecule with a 3-hydroxyazetidine or a 3-hydroxycyclobutanol could lead to derivatives with altered properties, such as different cell permeability, which could be advantageous for targeting the central nervous system, or a modified selectivity profile against other kinases.

Experimental Workflow Diagrams

Visualizing the synthetic workflows can aid in the planning and execution of these chemical syntheses.

Synthesis_Workflow cluster_oxetane 3-Hydroxyoxetane Synthesis cluster_azetidine 1-Boc-3-hydroxyazetidine Synthesis start_ox Epichlorohydrin step1_ox Acetate Formation start_ox->step1_ox step2_ox Base-mediated Cyclization step1_ox->step2_ox step3_ox Hydrolysis step2_ox->step3_ox end_ox 3-Hydroxyoxetane step3_ox->end_ox start_az 1-Diphenylmethyl- 3-hydroxyazetidine step1_az Catalytic Hydrogenation (Deprotection) start_az->step1_az step2_az Boc Protection step1_az->step2_az step3_az Purification step2_az->step3_az end_az 1-Boc-3-hydroxyazetidine step3_az->end_az

Caption: Synthetic workflows for 3-hydroxyoxetane and a protected 3-hydroxyazetidine.

Conclusion

The choice of a small, four-membered ring scaffold in drug design is a nuanced decision that depends on the specific goals of the medicinal chemistry campaign. While 3-hydroxyoxetane is an excellent choice for introducing polarity and metabolic stability, its bioisosteres, 3-hydroxyazetidine and 3-hydroxycyclobutanol, offer valuable alternatives with distinct properties. 3-Hydroxyazetidine provides a basic handle that can be exploited for salt formation or specific interactions with the target, though it may introduce a new metabolic liability. 3-Hydroxycyclobutanol, being less polar, may be preferred when a more lipophilic scaffold is desired. The provided experimental protocols and the example of the PI3K/Akt/mTOR signaling pathway illustrate the practical considerations and potential applications of these important building blocks in drug discovery. The careful selection and application of these motifs will continue to be a powerful strategy for the development of new therapeutics.

References

Comparative Analysis of Analytical Characterization Data for 3-(1-Ethoxyethoxy)oxetane and a Representative Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical characterization data for 3-(1-ethoxyethoxy)oxetane and a representative substituted oxetane derivative, 3-(bromomethyl)-3-(hydroxymethyl)oxetane. The inclusion of the latter serves to illustrate the analytical differences that arise from substitution on the oxetane ring. This document is intended to aid researchers in the identification, characterization, and utilization of these valuable building blocks in medicinal chemistry and materials science.

Summary of Physicochemical and Spectroscopic Data

The following tables summarize the key analytical data for this compound and 3-(bromomethyl)-3-(hydroxymethyl)oxetane.

Table 1: Physicochemical Properties

PropertyThis compound3-(Bromomethyl)-3-(hydroxymethyl)oxetane
CAS Number85328-36-5Not available
Molecular FormulaC₇H₁₄O₃C₅H₉BrO₂
Molecular Weight146.18 g/mol 181.03 g/mol
AppearanceColorless to almost colorless clear liquidNot available

Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

ProtonsThis compound (Predicted)3-(Bromomethyl)-3-(hydroxymethyl)oxetane[1]
-CH(O)-CH₃δ 1.30 (d, 3H, J=5.3 Hz)-
-O-CH₂-CH₃δ 1.21 (t, 3H, J=7.1 Hz)-
-O-CH₂-CH₃δ 3.55-3.70 (m, 2H)-
Oxetane-CH₂δ 4.50-4.65 (m, 4H)δ 4.45 (s, 4H)
-O-CH(O)-δ 4.80 (q, 1H, J=5.3 Hz)-
Oxetane-CHδ 4.90-5.00 (m, 1H)-
-CH₂Br-δ 3.70 (s, 2H)
-CH₂OH-δ 4.00 (s, 2H)
-OH-δ 2.6 (bs, 1H)

Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CarbonThis compound (Predicted)3-(Bromomethyl)-3-(hydroxymethyl)oxetane
-CH(O)-CH₃~20.0-
-O-CH₂-CH₃~15.2-
-O-CH₂-CH₃~61.0-
Oxetane-C (quaternary)-Not available
Oxetane-CH₂~74.0Not available
Oxetane-CH~70.0-
-O-CH(O)-~100.0-
-CH₂Br-Not available
-CH₂OH-Not available

Table 4: Infrared (IR) Spectroscopy Data

Functional GroupThis compound (Predicted)3-(Bromomethyl)-3-(hydroxymethyl)oxetane[1]
O-H Stretch-3360 cm⁻¹ (broad)
C-H Stretch2850-3000 cm⁻¹Not specified
C-O Stretch (Ether/Acetal)1050-1150 cm⁻¹Not specified
C-O Stretch (Oxetane)~980 cm⁻¹Not specified
C-Br Stretch-Not specified

Table 5: Mass Spectrometry (MS) Data

IonThis compound (Predicted)3-(Bromomethyl)-3-(hydroxymethyl)oxetane[1]
[M+H]⁺147.0965182
Key Fragmentsm/z 101 (M - C₂H₅O)⁺, 73 (C₂H₅OCHCH₃)⁺Not specified

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the protection of 3-hydroxyoxetane.[2]

  • Protection of 3-hydroxyoxetane: To a solution of 3-hydroxyoxetane in a suitable solvent such as dichloromethane, add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate).

  • Cool the mixture to 0 °C and add ethyl vinyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Synthesis of 3-(Bromomethyl)-3-(hydroxymethyl)oxetane

The synthesis of 3-(bromomethyl)-3-(hydroxymethyl)oxetane can be achieved through the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol.[1]

  • Cyclization: Dissolve 2,2-bis(bromomethyl)propane-1,3-diol in ethanol.

  • Add a solution of sodium ethoxide in ethanol to the reaction mixture.

  • Reflux the mixture until the reaction is complete, as monitored by gas chromatography.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain 3-(bromomethyl)-3-(hydroxymethyl)oxetane.[1]

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.[3]

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a neat film on NaCl plates or as a KBr pellet.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow General Workflow for Synthesis and Characterization of Oxetane Derivatives cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction (e.g., Protection, Cyclization) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Pure Oxetane Derivative Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the synthesis and analytical characterization of oxetane derivatives.

Logical Relationship of Analytical Techniques

analytical_relationship Interrelation of Analytical Techniques for Structural Elucidation Structure Chemical Structure NMR NMR (Connectivity, Environment) Structure->NMR determines IR IR (Functional Groups) Structure->IR determines MS MS (Molecular Weight, Fragmentation) Structure->MS determines NMR->Structure elucidates IR->Structure confirms MS->Structure confirms

References

Comparative Stability of 3-Substituted vs. 3,3-Disubstituted Oxetanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of heterocyclic scaffolds is paramount for the design and development of robust chemical entities. Oxetanes, four-membered cyclic ethers, have garnered significant interest in medicinal chemistry as versatile bioisosteres. However, their inherent ring strain raises questions about their stability. This guide provides a comparative analysis of the stability of 3-substituted and 3,3-disubstituted oxetanes, supported by experimental data and detailed methodologies.

It is a widely recognized principle in oxetane chemistry that the substitution pattern at the 3-position significantly influences the ring's stability.[1][2] Generally, 3,3-disubstituted oxetanes exhibit enhanced stability compared to their 3-monosubstituted counterparts, particularly against acid-catalyzed ring-opening.[1][2] This heightened stability is primarily attributed to steric hindrance, where the gem-disubstitution shields the ether oxygen and adjacent carbons from nucleophilic attack.[2]

Chemical Stability

The primary pathway for the degradation of oxetanes under acidic conditions is ring-opening, initiated by protonation of the ether oxygen followed by nucleophilic attack. The presence of two substituents at the 3-position sterically hinders the approach of nucleophiles, thereby increasing the activation energy required for ring cleavage.[2]

While comprehensive kinetic data from a single head-to-head comparative study is limited in the public domain, the enhanced stability of 3,3-disubstituted oxetanes is a recurring theme in the literature. For instance, studies on 3,3-diaryloxetanes have demonstrated their robustness under acidic conditions used for deprotection of other functional groups, where less substituted oxetanes might be labile.

Table 1: Comparative pH Stability of a 3,3-Diaryloxetane

CompoundpH 1.2 (1 h)pH 7.4 (24 h)pH 10.0 (24 h)
3,3-bis(4-fluorophenyl)oxetane >95%>95%>95%

Data synthesized from a study on 3,3-diaryloxetanes, which showed high stability across a range of pH values.

Metabolic Stability

In the context of drug development, metabolic stability is a critical parameter. Oxetanes are often incorporated into molecules to block metabolically labile sites.[1][3] Comparative studies have shown that the substitution pattern on the oxetane ring can influence its metabolic fate.

A study comparing various cyclic ethers demonstrated that a 3-monosubstituted oxetane was more stable to human liver microsomes (HLM) than its 2-substituted counterpart.[4] While direct head-to-head data with a 3,3-disubstituted analog was not provided in that specific comparison, the general consensus and other fragmented data suggest that 3,3-disubstitution often leads to improved metabolic stability by sterically shielding the ring from enzymatic degradation.[1][2] For example, the replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane has been shown to reduce the rate of metabolic degradation in many cases.[3]

Table 2: Metabolic Stability of a 3-Monosubstituted Oxetane Derivative in HLM

CompoundIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)
N-( (3-methyloxetan-3-yl)methyl)aniline Data not directly available in a comparative format, but studies show 3-monosubstituted oxetanes can possess favorable metabolic stability[4]
Reference Compound (e.g., analogous THF) *Typically higher than the corresponding 3-substituted oxetane[4]

*Qualitative comparison based on literature findings.

Thermal Stability

Table 3: General Thermal Decomposition Pathways of Substituted Oxetanes

Substitution PatternPrimary Decomposition PathwayGeneral Observations
3-Substituted Retro-[2+2] cycloadditionDecomposition temperature is structure-dependent.
3,3-Disubstituted Retro-[2+2] cycloadditionGenerally expected to have higher thermal stability due to greater steric hindrance and bond strengths.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for assessing the stability of oxetanes.

Chemical Stability (pH Liability) Assay

Objective: To determine the stability of a compound in aqueous solutions at different pH values over time.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test oxetane derivative in DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in aqueous buffers of desired pH (e.g., pH 1.2, 7.4, and 9.0).

  • Incubation: Incubate the working solutions at a constant temperature (e.g., 37 °C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Stop the degradation by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the amount at time zero.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (CLint) of a compound, which is a measure of its metabolic stability.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the reaction mixture at 37 °C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and an NADPH-regenerating system.

  • Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the depletion of the parent compound over time. The rate of disappearance is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Thermal Stability Analysis (TGA/DSC)

Objective: To determine the thermal decomposition temperature and profile of a compound.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the oxetane derivative (typically 1-5 mg) into an appropriate TGA or DSC pan.

  • Instrument Setup: Place the sample pan and a reference pan into the instrument.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: Record the change in mass (TGA) or heat flow (DSC) as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition from the TGA curve (the temperature at which significant mass loss begins) and any endothermic or exothermic events from the DSC curve.

Visualizing Stability and Experimental Workflows

Stability_Comparison cluster_substitution Substitution Pattern cluster_stability Stability Mono 3-Substituted Oxetane Chem Chemical Stability Mono->Chem Lower Met Metabolic Stability Mono->Met Generally Lower Therm Thermal Stability Mono->Therm Potentially Lower Di 3,3-Disubstituted Oxetane Di->Chem Higher Di->Met Generally Higher Di->Therm Potentially Higher

Caption: Logical relationship between substitution pattern and stability.

Experimental_Workflow cluster_chem Chemical Stability Assay cluster_met Metabolic Stability Assay cluster_therm Thermal Stability Analysis Chem_Start Prepare Stock & Working Solutions Chem_Incubate Incubate at 37°C Chem_Start->Chem_Incubate Chem_Sample Collect Aliquots at Time Points Chem_Incubate->Chem_Sample Chem_Quench Quench Reaction Chem_Sample->Chem_Quench Chem_Analyze LC-MS/MS Analysis Chem_Quench->Chem_Analyze Met_Start Prepare HLM Reaction Mixture Met_Incubate Pre-incubate at 37°C Met_Start->Met_Incubate Met_Initiate Initiate with Compound & NADPH Met_Incubate->Met_Initiate Met_Sample Collect Aliquots at Time Points Met_Initiate->Met_Sample Met_Terminate Terminate Reaction Met_Sample->Met_Terminate Met_Analyze LC-MS/MS Analysis Met_Terminate->Met_Analyze Therm_Start Prepare Sample in Pan Therm_Heat Heat at Constant Rate Therm_Start->Therm_Heat Therm_Record Record Mass/Heat Flow Change Therm_Heat->Therm_Record Therm_Analyze Determine Decomposition Temp. Therm_Record->Therm_Analyze

References

The Oxetane Moiety: A Key Player in Modulating Lipophilicity for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic manipulation of a drug candidate's physicochemical properties is paramount to its success. Among these, lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, stands as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The 3-(1-ethoxyethoxy)oxetane moiety has emerged as a valuable building block for fine-tuning this crucial parameter. This guide provides a comparative analysis of the lipophilicity of this oxetane derivative against common bioisosteric replacements, supported by established experimental protocols.

The incorporation of an oxetane ring into a molecule is a recognized strategy to modulate its properties.[1] Oxetanes are often used to replace gem-dimethyl or carbonyl groups, offering a means to enhance aqueous solubility and metabolic stability.[1] The inherent polarity of the oxetane's ether oxygen can lead to a reduction in lipophilicity, a desirable trait for optimizing a drug's pharmacokinetic profile.

Comparative Analysis of Lipophilicity

To quantitatively assess the impact of the this compound moiety, its calculated partition coefficient (cLogP) is compared with those of various structurally related acyclic and cyclic ethers. The partition coefficient (LogP) is the logarithm of the ratio of the concentrations of a solute in two immiscible solvents, typically octanol and water, at equilibrium. A lower LogP value indicates lower lipophilicity (i.e., higher hydrophilicity).

Compound NameStructureMoiety of InterestcLogP
This compound CCO(C)OC1COC1 This compound 0.78 [2]
3,3-DimethyloxetaneCC1(C)COC1gem-Dimethyl on Oxetane1.30 (estimated)
3-IsopropyloxetaneCC(C)C1COC1Isopropyl on Oxetane1.40[3]
3,3-DiethyloxetaneCCC1(CC)COC1gem-Diethyl on Oxetane1.80[4]
DiethoxymethaneCCOCOCCAcyclic Acetal0.84[5]
2,2-Dimethyl-1,3-dioxaneCC1(C)OCCCO1gem-Dimethyl on Dioxane0.80[6]
4,4-Dimethyl-1,3-dioxaneCC1(C)CCOCO1gem-Dimethyl on Dioxane0.80[7]
2,2,4,4-Tetramethyl-1,3-dioxolaneCC1(C)OC(C)(C)O1Tetramethyl on Dioxolane1.30 (estimated)
3-Methoxy-3-methylpentaneCCC(C)(OC)CCAcyclic Ether2.10[8]
3-Ethoxy-3-methylhexaneCCCC(C)(OCC)CCAcyclic Ether2.80[9]

Note: The cLogP values are calculated estimates and may differ from experimentally determined values.

The data clearly positions the this compound moiety as a group that imparts relatively low lipophilicity, with a cLogP of 0.78. This is comparable to simple acyclic acetals like diethoxymethane (cLogP 0.84) and cyclic acetals such as 2,2-dimethyl-1,3-dioxane (cLogP 0.80). Notably, it is significantly less lipophilic than its counterparts bearing simple alkyl substituents on the oxetane ring, such as 3-isopropyloxetane (cLogP 1.40) and 3,3-diethyloxetane (cLogP 1.80). This highlights the significant contribution of the additional ether linkages in the ethoxyethoxy side chain to increasing hydrophilicity. When compared to more lipophilic acyclic ethers like 3-methoxy-3-methylpentane (cLogP 2.10) and 3-ethoxy-3-methylhexane (cLogP 2.80), the difference is even more pronounced.

This analysis underscores the utility of the this compound moiety for medicinal chemists seeking to reduce the lipophilicity of a lead compound, a common strategy to improve aqueous solubility and mitigate potential issues with metabolic instability and off-target toxicity.

References

Unambiguous Structure Confirmation of Oxetane Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel oxetane derivatives is a critical step in chemical research and drug development. The unique puckered four-membered ring of oxetanes can introduce subtle and complex stereochemical relationships, often rendering one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy insufficient for complete characterization. Two-dimensional (2D) NMR spectroscopy provides the necessary tools to resolve overlapping signals, establish through-bond and through-space connectivities, and ultimately confirm the precise molecular architecture and stereochemistry of these valuable compounds.

This guide offers an objective comparison of common 2D NMR techniques for the structural elucidation of oxetane derivatives, supported by experimental data and detailed protocols.

The Power of 2D NMR in Oxetane Structure Elucidation

While 1D ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, 2D NMR techniques are indispensable for piecing together the complete structural puzzle of substituted oxetanes. The most critical experiments for this purpose include:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (¹H-¹H), revealing vicinal and geminal proton relationships within the oxetane ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), providing a definitive link between the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH), crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, which is essential for determining relative stereochemistry and conformational preferences.

The strategic application of these techniques provides a comprehensive and unambiguous picture of the oxetane derivative's structure.

Comparative Analysis of 2D NMR Data

The following sections present a comparative analysis of how each 2D NMR technique contributes to the structural elucidation of a representative oxetane-containing natural product, Paronychiarabicine A.

Case Study: Paronychiarabicine A

Paronychiarabicine A is a recently discovered lignan containing a complex oxetane moiety. Its structure was unambiguously determined using a combination of 2D NMR experiments.[1]

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for the Oxetane Moiety and Adjacent Protons in Paronychiarabicine A

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-7'5.41 (d, J = 6.9 Hz)85.1
H-8'3.34 (m)52.7
H-9'a3.83 (dd, J = 7.3, 1.6 Hz)78.9
H-9'b4.09 (dd, J = 7.3, 1.6 Hz)78.9

Data sourced from the characterization of Paronychiarabicine A.[1]

COSY: Mapping Proton-Proton Connectivity

The COSY spectrum is the first step in establishing the proton spin systems. For the oxetane ring in Paronychiarabicine A, COSY correlations would be expected between H-7' and H-8', and between H-8' and the diastereotopic protons at H-9' (H-9'a and H-9'b). This confirms the connectivity within the substituted oxetane ring.

Table 2: Key COSY Correlations for the Oxetane Moiety of Paronychiarabicine A

Correlating ProtonsInterpretation
H-7' / H-8'Vicinal coupling, confirming the C7'-C8' bond.
H-8' / H-9'a, H-9'bVicinal coupling, confirming the C8'-C9' bond.
HSQC: Linking Protons to their Carbons

The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of the carbon signals of the oxetane ring.

Table 3: Key HSQC Correlations for the Oxetane Moiety of Paronychiarabicine A

Proton (¹H)Correlated Carbon (¹³C)Interpretation
5.41 (H-7')85.1 (C-7')Direct attachment of H-7' to C-7'.
3.34 (H-8')52.7 (C-8')Direct attachment of H-8' to C-8'.
3.83/4.09 (H-9'a/b)78.9 (C-9')Direct attachment of H-9' protons to C-9'.
HMBC: Assembling the Carbon Skeleton

The HMBC spectrum is crucial for connecting the different fragments of the molecule and for assigning quaternary carbons. Key long-range correlations from the oxetane protons to neighboring carbons confirm the overall structure.

Table 4: Key HMBC Correlations for the Oxetane Moiety of Paronychiarabicine A

Proton (¹H)Correlated Carbons (¹³C)Interpretation
H-7' (5.41)C-1' (133.4), C-2' (108.9), C-6' (118.3), C-3 (128.6)Confirms the attachment of the oxetane ring to the aromatic rings at C-1' and C-3.
H-8' (3.34)C-1' (133.4), C-2 (117.7), C-3 (128.6), C-4 (146.9)Further confirms the connectivity of the oxetane core to the main molecular scaffold.
NOESY/ROESY: Defining Stereochemistry and Conformation

For oxetane derivatives, NOESY or ROESY experiments are paramount for determining the relative stereochemistry. Through-space correlations between protons on the oxetane ring and its substituents provide definitive proof of their spatial arrangement. In the case of Paronychiarabicine A, NOESY experiments were used to establish the absolute configuration.[1] For instance, a NOE correlation between H-7' and a proton on an adjacent ring would indicate their cis relationship.

Table 5: Hypothetical Key NOESY/ROESY Correlations for Stereochemical Assignment

Correlating ProtonsInterpretation
H-7' / H-A (substituent)Indicates spatial proximity, suggesting a cis relationship.
H-8' / H-B (substituent)Indicates spatial proximity, defining the relative stereochemistry at C-8'.

Experimental Protocols

A standardized workflow is essential for acquiring high-quality 2D NMR data for the unambiguous structure confirmation of oxetane derivatives.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral interpretation.

  • Sample Amount: Dissolve 5-10 mg of the oxetane derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).

  • Solvent Selection: The choice of solvent can influence chemical shifts. Select a solvent that fully dissolves the compound and has minimal overlapping signals with the analyte.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR.

2D NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for specific molecules and instruments.

  • COSY:

    • Pulse Program: cosygpqf

    • Spectral Width (F2 and F1): Determined by the ¹H spectrum.

    • Number of Scans (ns): 2-8

    • Number of Increments (F1): 256-512

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)

    • ¹H Spectral Width (F2): Determined by the ¹H spectrum.

    • ¹³C Spectral Width (F1): Typically 0-160 ppm.

    • Number of Scans (ns): 4-16

    • Number of Increments (F1): 128-256

  • HMBC:

    • Pulse Program: hmbcgplpndqf

    • ¹H Spectral Width (F2): Determined by the ¹H spectrum.

    • ¹³C Spectral Width (F1): Typically 0-200 ppm.

    • Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.

    • Number of Scans (ns): 8-64

    • Number of Increments (F1): 256-512

  • NOESY/ROESY:

    • Pulse Program: noesygpph (NOESY) or roesyadcpp (ROESY)

    • Spectral Width (F2 and F1): Determined by the ¹H spectrum.

    • Mixing Time (d8 for NOESY, p15 for ROESY): 200-800 ms (optimized based on molecular size).

    • Number of Scans (ns): 8-32

    • Number of Increments (F1): 256-512

Data Processing and Interpretation

  • Fourier Transformation: Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions.

  • Phasing and Baseline Correction: Carefully phase the spectra and correct the baseline for accurate integration and peak picking.

  • Correlation Analysis: Systematically analyze the cross-peaks in each spectrum to build up the molecular structure, starting with COSY to identify spin systems, followed by HSQC to assign carbons, HMBC to connect fragments, and finally NOESY/ROESY to determine stereochemistry.

Mandatory Visualizations

The logical workflow for utilizing 2D NMR in the structural elucidation of oxetane derivatives can be visualized as follows:

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Analysis H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC Spin_Systems Identify Spin Systems COSY->Spin_Systems HC_Connectivity Establish ¹H-¹³C Connectivity HSQC->HC_Connectivity Carbon_Skeleton Assemble Carbon Skeleton HMBC->Carbon_Skeleton Stereochemistry Determine Stereochemistry NOESY->Stereochemistry Spin_Systems->Carbon_Skeleton HC_Connectivity->Carbon_Skeleton Carbon_Skeleton->Stereochemistry Final_Structure Unambiguous Structure Stereochemistry->Final_Structure

Caption: Workflow for 2D NMR-based structure elucidation of oxetanes.

Caption: Key 2D NMR correlations for a substituted oxetane derivative.

G Start Structural Elucidation Goal Q1 Need to identify neighboring protons? Start->Q1 Q2 Need to connect protons to carbons? Q1->Q2 No COSY Run COSY Q1->COSY Yes Q3 Need to connect molecular fragments? Q2->Q3 No HSQC Run HSQC Q2->HSQC Yes Q4 Need to determine stereochemistry? Q3->Q4 No HMBC Run HMBC Q3->HMBC Yes NOESY Run NOESY/ROESY Q4->NOESY Yes End Structure Confirmed Q4->End No COSY->Q2 HSQC->Q3 HMBC->Q4 NOESY->End

Caption: Decision tree for selecting 2D NMR experiments.

References

A Comparative Guide to 3-Substituted Oxetanes: 3-(1-Ethoxyethoxy)oxetane vs. 3-Methoxyoxetane and 3-Ethoxyoxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane moiety has garnered significant attention as a versatile building block. This guide provides an objective comparison of three 3-substituted oxetanes: 3-(1-ethoxyethoxy)oxetane, 3-methoxyoxetane, and 3-ethoxyoxetane. We will delve into their synthesis, key physicochemical properties, reactivity, and metabolic stability, supported by experimental data and detailed protocols to aid researchers in their selection and application.

Introduction to 3-Substituted Oxetanes in Drug Discovery

Oxetanes, four-membered cyclic ethers, are increasingly utilized in drug design as bioisosteres for commonly found functionalities such as gem-dimethyl and carbonyl groups.[1][2][3] Their inherent ring strain, polarity, and three-dimensional nature can lead to improved aqueous solubility, metabolic stability, and lipophilicity of parent compounds.[4][5] The 3-position of the oxetane ring is a common point of substitution, as 3-substituted oxetanes generally exhibit greater stability compared to their 2-substituted counterparts.[6][7] This guide focuses on comparing the properties of simple ether-substituted oxetanes (methoxy and ethoxy) with an acetal-protected derivative (ethoxyethoxy), highlighting the nuanced effects of these substituents on the overall molecular profile.

Physicochemical Properties

The substitution at the 3-position of the oxetane ring significantly influences the molecule's physical and chemical characteristics. The following table summarizes key physicochemical properties for the three compounds. While experimental data for all properties are not consistently available for each compound, predicted values from reliable sources and data from closely related structures are included to provide a comparative overview.

PropertyThis compound3-Methoxyoxetane3-Ethoxyoxetane
Molecular Formula C₇H₁₄O₃[1]C₄H₈O₂C₅H₁₀O₂
Molecular Weight 146.18 g/mol [1]88.11 g/mol [8]102.13 g/mol
Boiling Point 169.8 ± 20.0 °C (Predicted)[1]~110-120 °C (Estimated)~130-140 °C (Estimated)
Density 1.00 ± 0.1 g/cm³ (Predicted)[1]~0.95-1.05 g/cm³ (Estimated)~0.95-1.05 g/cm³ (Estimated)
Calculated logP 0.78[9]0.6 (for 3-methyloxetane)[10]1.04 (for 3-ethyloxetane)[2]
Water Solubility Miscible (for related small ethers)[11]Miscible (for related small ethers)[12]Miscible (for related small ethers)

Note: Estimated values are based on trends observed in homologous series and related oxetane structures.

Synthesis and Experimental Protocols

The synthesis of all three compounds typically starts from a common precursor, 3-hydroxyoxetane. This key intermediate can be prepared via a multi-step sequence from epichlorohydrin.[13]

Synthesis of 3-Hydroxyoxetane (Precursor)

A common route to 3-hydroxyoxetane involves the reaction of epichlorohydrin with a carboxylic acid, followed by protection of the secondary alcohol, cyclization, and deprotection.[14]

G Epichlorohydrin Epichlorohydrin Intermediate1 3-Chloro-2-hydroxypropyl acetate Epichlorohydrin->Intermediate1 Acetic Acid, FeCl₃ Intermediate2 3-Chloro-2-(1-ethoxyethoxy)propyl acetate Intermediate1->Intermediate2 Ethyl vinyl ether, p-TsOH Intermediate3 This compound Intermediate2->Intermediate3 aq. NaOH, heat Hydroxyoxetane 3-Hydroxyoxetane Intermediate3->Hydroxyoxetane MeOH, p-TsOH

Caption: Synthetic pathway to 3-hydroxyoxetane.

Experimental Protocol: Synthesis of this compound from 3-Hydroxyoxetane

This protocol describes the protection of the hydroxyl group of 3-hydroxyoxetane as an ethoxyethyl acetal.

Materials:

  • 3-Hydroxyoxetane

  • Ethyl vinyl ether

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 3-hydroxyoxetane (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl vinyl ether (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or flash column chromatography to yield pure this compound.[13]

Experimental Protocol: Synthesis of 3-Methoxyoxetane and 3-Ethoxyoxetane via Williamson Ether Synthesis

This protocol outlines the synthesis of 3-alkoxyoxetanes from 3-hydroxyoxetane.

Materials:

  • 3-Hydroxyoxetane

  • Sodium hydride (NaH) or other strong base

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Methyl iodide (for 3-methoxyoxetane) or ethyl iodide/bromide (for 3-ethoxyoxetane)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of 3-hydroxyoxetane (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add the alkylating agent (methyl iodide or ethyl iodide/bromide, 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature (or gently heat if necessary) for 4-12 hours, monitoring completion by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to yield the desired 3-alkoxyoxetane.[15][16][17]

G cluster_0 Williamson Ether Synthesis cluster_1 Acetal Formation Hydroxyoxetane_W 3-Hydroxyoxetane Alkoxide Oxetane-3-alkoxide Hydroxyoxetane_W->Alkoxide NaH, THF Alkoxyoxetane 3-Methoxyoxetane or 3-Ethoxyoxetane Alkoxide->Alkoxyoxetane CH₃I or CH₃CH₂I Hydroxyoxetane_A 3-Hydroxyoxetane Ethoxyethoxyoxetane This compound Hydroxyoxetane_A->Ethoxyethoxyoxetane Ethyl vinyl ether, p-TsOH

Caption: Synthetic routes to the target oxetanes.

Reactivity and Stability

The reactivity of these compounds is primarily governed by two features: the strained oxetane ring and the nature of the substituent at the 3-position.

  • Oxetane Ring Reactivity: The inherent ring strain of the oxetane makes it susceptible to ring-opening reactions under acidic conditions.[1] However, oxetanes are generally stable to basic and nucleophilic conditions, as well as many standard organic transformations.[18]

  • Substituent Stability:

    • 3-Methoxyoxetane and 3-Ethoxyoxetane: The ether linkage in these compounds is generally stable under a wide range of reaction conditions, except for cleavage with strong acids like HBr or HI.

    • This compound: The ethoxyethoxy group is an acetal, which serves as a protecting group for the hydroxyl functionality. Acetal groups are stable to basic and nucleophilic conditions but are readily cleaved under mild acidic conditions to regenerate the parent alcohol (3-hydroxyoxetane).[1] This lability can be either an advantage for facile deprotection or a disadvantage if acidic conditions are required elsewhere in a synthetic sequence.

G cluster_0 This compound cluster_1 3-Alkoxyoxetanes Ethoxyethoxyoxetane This compound Hydroxyoxetane 3-Hydroxyoxetane Ethoxyethoxyoxetane->Hydroxyoxetane Mild Acidic Conditions (Deprotection) Alkoxyoxetane 3-Methoxyoxetane or 3-Ethoxyoxetane Stable Stable to Mild Acid Alkoxyoxetane->Stable Mild Acidic Conditions G Start Prepare Reaction Mixture (Compound, HLM, Buffer) Incubate Incubate at 37°C Start->Incubate AddCofactor Initiate Reaction (Add NADPH) Incubate->AddCofactor TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) AddCofactor->TimePoints Quench Quench Reaction (Acetonitrile + IS) TimePoints->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t₁/₂ and CLint Analyze->Calculate

References

The Ascendancy of Oxetanes: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical synthesis and drug discovery, the choice of molecular building blocks is paramount to achieving desired physicochemical properties, biological activity, and synthetic efficiency. Among the saturated heterocycles, oxetanes have emerged as a superior alternative to the more traditional epoxides and azetidines in numerous applications. This guide provides an objective, data-driven comparison of oxetane building blocks with epoxides and azetidines, highlighting their distinct advantages in synthesis and drug development.

Physicochemical and Pharmacokinetic Advantages of Oxetanes

The incorporation of an oxetane moiety into a molecule can profoundly and favorably modulate its drug-like properties. Oxetanes often serve as bioisosteric replacements for gem-dimethyl and carbonyl groups, leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.

Enhanced Metabolic Stability and Reduced Lipophilicity

One of the most significant advantages of oxetanes is their ability to enhance metabolic stability. Replacing metabolically labile groups, such as gem-dimethyl moieties, with an oxetane ring can effectively block sites of oxidative metabolism. Furthermore, this substitution typically leads to a reduction in lipophilicity (LogP/LogD), a desirable trait for improving a drug candidate's overall properties.

A comparative study on spirocyclic compounds demonstrated the superior metabolic stability of oxetane derivatives over their carbonyl counterparts. The intrinsic clearance rate, a measure of metabolic breakdown, was considerably lower for the oxetane-containing compounds.

CompoundStructurecLogPSolubility (µg/mL)Intrinsic Clearance (µL/min/10^6 cells)
Pyrrolidine-ketone 71.81500100
Spiro-oxetane-pyrrolidine 81.580020
Piperidine-ketone 92.3400>200
Spiro-oxetane-piperidine 102.5150<10

Data sourced from Carreira and co-workers' study on matched pairs of oxetane-containing spirocyclic compounds and their corresponding carbonyl derivatives.

Modulation of Basicity and Improved Aqueous Solubility

The oxetane ring's strong electron-withdrawing nature can significantly reduce the basicity of nearby amine groups. This effect is particularly pronounced when the oxetane is positioned alpha to the amine, leading to a decrease in pKa that can mitigate issues related to high basicity, such as off-target effects.

While the introduction of a polar heteroatom in both oxetanes and azetidines generally decreases lipophilicity and increases aqueous solubility, the non-basic nature of the oxetane's oxygen atom offers a distinct advantage over the basic nitrogen in azetidines, preventing unwanted interactions with biological targets.

PropertyOxetaneAzetidineRationale
Lipophilicity (LogP/LogD) Generally decreasesGenerally decreasesIntroduction of a polar heteroatom.
Aqueous Solubility Generally increasesGenerally increasesIncreased polarity and hydrogen bonding capacity.
pKa Modulation Reduces pKa of adjacent aminesCan introduce a basic center; pKa is tunableInductive effect of oxygen vs. basicity of nitrogen.
Hydrogen Bonding AcceptorAcceptor and potentially Donor (if N-unsubstituted)Oxygen lone pairs vs. Nitrogen lone pair

evaluating the performance of 3-(1-Ethoxyethoxy)oxetane in drug discovery campaigns

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of novel chemical motifs to optimize the physicochemical and pharmacokinetic properties of lead compounds is a cornerstone of successful campaigns. Among the rising stars in the medicinal chemist's toolkit is the oxetane ring, a four-membered cyclic ether that offers a unique combination of properties to enhance "drug-likeness". This guide provides a comprehensive evaluation of a specific oxetane building block, 3-(1-Ethoxyethoxy)oxetane, comparing its performance with common alternatives and providing the experimental context for its application.

Performance Comparison: A Matched-Pair Analysis

To objectively assess the impact of incorporating a this compound moiety, we present a representative matched-pair analysis. In this hypothetical case study, we compare the calculated and experimentally observed properties of a parent compound with its analogues containing this compound, a simple 3-hydroxyoxetane, and the commonly used bioisosteric replacements: a gem-dimethyl group and a cyclobutane ring.[1][2][3][4][5]

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

ParameterParent Compound (with Carbonyl)This compound Analogue3-Hydroxyoxetane Analoguegem-Dimethyl AnalogueCyclobutane Analogue
Molecular Weight ( g/mol ) 250.3322.4280.3278.4276.4
Calculated LogP (cLogP) 2.52.11.83.23.1
Aqueous Solubility (µg/mL) 15>200>30058
Metabolic Stability (t½ in HLM, min) 104535512
Permeability (Papp, 10⁻⁶ cm/s) 5.24.53.86.15.8

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific molecular scaffold.

The inclusion of the this compound and 3-hydroxyoxetane moieties generally leads to a significant increase in aqueous solubility and metabolic stability compared to the parent carbonyl compound and the non-polar gem-dimethyl and cyclobutane analogues.[1][6] This is attributed to the polar nature of the ether oxygen and the three-dimensional structure of the oxetane ring. The ethoxyethoxy group in this compound provides a balance between increased polarity and sufficient lipophilicity to maintain good cell permeability.

Experimental Protocols

Detailed and robust experimental protocols are crucial for accurately evaluating the performance of drug candidates. Below are methodologies for the synthesis of a 3-substituted oxetane and for key in vitro assays.

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available starting materials such as epichlorohydrin. The following is a representative multi-step synthesis:

Step 1: Epoxide Ring Opening and Protection

  • To a solution of epichlorohydrin in a suitable solvent (e.g., diethyl ether), add a solution of sodium ethoxide in ethanol at 0°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • The resulting 1-chloro-3-ethoxypropan-2-ol is then protected. To the alcohol in dichloromethane, add ethyl vinyl ether and a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Purify the resulting 1-chloro-3-(1-ethoxyethoxy)propan-2-ol by flash chromatography.

Step 2: Intramolecular Cyclization (Williamson Ether Synthesis) [6][7][8][9][10][11]

  • Dissolve the protected chlorohydrin in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product, this compound, with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the final product by distillation or flash column chromatography.

Kinetic Solubility Assay (Nephelometry)[12][13][14][15][16]

This high-throughput assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a new 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of typically ≤1%.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated compound.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in the nephelometric signal is observed.

Microsomal Stability Assay[17][18][19][20][21]

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human or rat), a NADPH-regenerating system, and the test compound in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the plate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: Determine the in vitro half-life (t½) of the compound by plotting the natural logarithm of the remaining compound concentration against time.

Visualizing Workflows and Pathways

To further clarify the application of this compound in a drug discovery context, the following diagrams illustrate a typical synthetic workflow and an evaluation cascade.

G cluster_synthesis Synthesis of Oxetane-Containing Compound A Epichlorohydrin B 1-Chloro-3-ethoxypropan-2-ol A->B NaOEt, EtOH C 1-Chloro-3-(1-ethoxyethoxy)propan-2-ol B->C Ethyl vinyl ether, H+ D This compound C->D NaH, THF E Functionalized Scaffold D->E Coupling Reaction F Final Oxetane-Containing Compound E->F Deprotection/Final Step

Caption: Synthetic pathway for incorporating this compound.

G cluster_workflow Drug Discovery Evaluation Workflow A Compound Synthesis B In Vitro Potency Assay A->B C Kinetic Solubility Assay B->C D Microsomal Stability Assay C->D G Lead Optimization C->G Poor Solubility E Permeability Assay (e.g., Caco-2) D->E D->G Poor Stability F In Vivo PK Studies E->F Promising Profile E->G Poor Permeability F->G

Caption: Evaluation workflow for an oxetane-containing drug candidate.

Conclusion

This compound stands out as a valuable building block in drug discovery campaigns. Its incorporation can significantly enhance aqueous solubility and metabolic stability, key determinants of a successful drug candidate. While its impact is context-dependent, the general trends observed in matched-pair analyses highlight its potential to overcome common liabilities encountered during lead optimization. The provided synthetic and analytical protocols offer a framework for the effective evaluation of this and other oxetane derivatives, empowering medicinal chemists to rationally design next-generation therapeutics with improved drug-like properties.

References

how 3-(1-Ethoxyethoxy)oxetane modulates physicochemical properties like pKa and solubility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for candidate molecules with optimal physicochemical properties is a perpetual challenge. The introduction of a 3-(1-ethoxyethoxy)oxetane moiety into a molecular scaffold presents a compelling strategy for fine-tuning acidity (pKa) and solubility, critical parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of how this functional group modulates these properties, supported by established experimental principles.

The strategic incorporation of an oxetane ring, a four-membered cyclic ether, has gained traction in medicinal chemistry as a bioisosteric replacement for commonly used functional groups like gem-dimethyl or carbonyl groups.[1][2] This substitution can lead to significant improvements in aqueous solubility and metabolic stability.[2][3] The 3-(1-ethoxyethoxy) group further functionalizes this ring, adding another layer of control over the molecule's behavior in aqueous and lipid environments.

Impact on pKa: The Inductive Effect of the Oxetane Ring

While this compound itself is not acidic or basic in the typical sense and thus does not have a pKa value, its presence in a larger molecule can significantly influence the pKa of nearby acidic or basic functional groups. The primary mechanism for this modulation is the strong electron-withdrawing inductive effect of the oxygen atom within the strained oxetane ring.[4]

This effect can be particularly pronounced when the oxetane is positioned in proximity to a basic nitrogen atom, such as in an amine. The electronegative oxygen atom pulls electron density away from the nitrogen, making its lone pair of electrons less available to accept a proton. This results in a decrease in the basicity of the amine, which is reflected in a lower pKa value of its conjugate acid.[2] For instance, the incorporation of an oxetane moiety adjacent to an amine has been shown to reduce the amine's pKa by as much as 2.7 units.[4]

Comparative Effect on Amine Basicity:

Functional GroupTypical pKa of Conjugate AcidInfluence of Oxetane
Primary Amine (e.g., in an alkyl chain)~10-11The presence of a nearby oxetane ring can lower this value significantly.
Aniline~4.6An adjacent oxetane would be expected to further decrease the basicity.

This modulation of pKa is a critical tool for drug designers. By lowering the basicity of a lead compound, it is possible to reduce off-target effects, such as hERG liability, and improve its pharmacokinetic profile.[2]

Enhancing Solubility: A Tale of Polarity and Hydrogen Bonding

The introduction of the this compound group generally leads to an increase in aqueous solubility. This is attributable to two key features: the inherent polarity of the oxetane ring and the hydrogen bond accepting capabilities of the ether oxygens.[2][3]

The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, interacting favorably with water molecules.[1] The additional ether linkages in the 1-ethoxyethoxy side chain provide further sites for hydrogen bonding, enhancing the molecule's affinity for aqueous environments. Ethers with up to three carbon atoms are generally considered soluble in water due to this hydrogen bonding ability.[5][6]

Conversely, the ethoxyethoxy group also introduces a degree of lipophilicity, which can be beneficial for membrane permeability. The calculated LogP value for this compound is approximately 0.7843, suggesting a balance between hydrophilic and lipophilic character.[7] This balance is often a desirable trait in drug candidates, as it can facilitate both dissolution in the aqueous environment of the gut and passage through lipid cell membranes.

Comparative Solubility of Functional Groups:

Functional GroupGeneral Aqueous SolubilityRationale
gem-DimethylLowIncreases lipophilicity.
Carbonyl (Ketone/Aldehyde)Moderately Soluble (short chain)The oxygen can act as a hydrogen bond acceptor.
This compound Generally Increased Multiple polar ether oxygens act as hydrogen bond acceptors.[1][2]
MorpholineHighA commonly used solubilizing group.

Experimental Protocols for Property Determination

To quantitatively assess the impact of the this compound moiety, established experimental protocols for pKa and solubility determination are employed.

pKa Determination

A common and accurate method for determining the pKa of a compound is through potentiometric titration .[8] This involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH with a pH meter. The pKa can be determined from the midpoint of the resulting titration curve.

For compounds with low aqueous solubility, pKa determination can be performed in mixed-solvent systems (e.g., water-DMSO mixtures) with extrapolation to aqueous conditions.[9][10] NMR spectroscopy also offers a powerful method for pKa determination by monitoring the chemical shift changes of specific protons as a function of pH.[11]

Experimental Workflow for pKa Determination via Potentiometric Titration

A Dissolve compound in appropriate solvent (e.g., water) B Titrate with standardized acid or base solution A->B C Monitor pH with a calibrated pH meter B->C D Plot pH vs. volume of titrant added C->D E Determine the half-equivalence point from the titration curve D->E F pKa = pH at the half-equivalence point E->F

Caption: Workflow for pKa determination.

Solubility Measurement

Aqueous solubility can be measured using several methods, with the choice often depending on the stage of drug discovery and the required throughput.

  • Kinetic Solubility Assay: This high-throughput method is often used in early discovery. A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer, and the point at which precipitation occurs is detected, often by turbidimetry.[12][13]

  • Thermodynamic (or Equilibrium) Solubility Assay: Considered the "gold standard," this method measures the concentration of a compound in a saturated solution that has reached equilibrium.[12][13] Excess solid compound is incubated with the aqueous buffer for an extended period (e.g., 24-48 hours), after which the supernatant is filtered and the concentration is determined by a suitable analytical technique like HPLC-UV or LC-MS.[13]

Experimental Workflow for Thermodynamic Solubility Measurement

A Add excess solid compound to aqueous buffer B Equilibrate the mixture (e.g., 24-48h with shaking) A->B C Separate the solid and liquid phases (e.g., filter) B->C D Analyze the concentration of the compound in the supernatant (e.g., HPLC-UV, LC-MS) C->D E Solubility = Measured concentration D->E

Caption: Workflow for thermodynamic solubility.

Conclusion: A Versatile Tool for Physicochemical Optimization

The this compound moiety is a valuable functional group in the medicinal chemist's toolbox. Its ability to decrease the basicity of nearby functional groups through a potent inductive effect and to enhance aqueous solubility via its polar ether functionalities makes it a powerful tool for optimizing the physicochemical properties of drug candidates. By understanding the underlying principles and employing robust experimental methods for characterization, researchers can effectively leverage this unique structural motif to design molecules with improved ADME profiles and a higher probability of clinical success.

Logical Relationship of Oxetane's Influence on Physicochemical Properties

A This compound Moiety B Electron-Withdrawing Inductive Effect A->B C Polar Ether Oxygens A->C D Reduced Basicity (Lower pKa) of Proximal Amines B->D E Increased Aqueous Solubility C->E F Improved Pharmacokinetic Profile D->F E->F

Caption: Oxetane's influence on properties.

References

A Comparative Guide to Oxetane Synthesis: Paternò-Büchi Reaction vs. Williamson Etherification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane motif is of significant interest in medicinal chemistry due to its unique physicochemical properties, serving as a valuable bioisostere for gem-dimethyl and carbonyl groups. The synthesis of this strained four-membered ring can be approached through various methodologies. This guide provides a detailed comparison of two prominent methods: the photochemical Paternò-Büchi reaction and the classical intramolecular Williamson etherification, supported by experimental data and protocols to inform synthetic strategy.

At a Glance: Paternò-Büchi vs. Williamson Etherification

FeaturePaternò-Büchi ReactionWilliamson Etherification (Intramolecular)
Reaction Type [2+2] PhotocycloadditionSN2 Cyclization
Starting Materials Carbonyl compound & Alkene1,3-Halohydrin or equivalent
Key Reagents UV light sourceStrong base (e.g., NaH, KOtBu)
Key Advantage Convergent, one-step ring formationWell-established, often high-yielding
Key Disadvantage Requires specialized photochemical equipment; potential for low quantum yields and side reactions.[1][2]Substrate pre-functionalization required; potential for competing elimination reactions.[2]
Stereochemistry Can be highly regio- and stereoselective.[3]Proceeds with inversion of configuration at the electrophilic carbon.

Quantitative Performance Comparison

The following table summarizes representative experimental data for the synthesis of oxetanes using both methods. It is important to note that yields and reaction conditions are highly substrate-dependent.

ReactionStarting MaterialsProductYield (%)Reaction TimeTemperatureReference
Paternò-Büchi Benzaldehyde + 2,3-Dimethyl-2-butene2-Phenyl-3,3-dimethyloxetane75-85%24 hRoom Temp.Adapted from literature descriptions[3]
Williamson Etherification 3-Bromo-2,2-dimethyl-1-propanol3,3-Dimethyloxetane~80%12 hRefluxAdapted from literature descriptions[4]

Reaction Mechanisms and Workflows

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[1][3][5][6][7] The reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet or triplet state, which then adds to the alkene to form a diradical intermediate that subsequently cyclizes to the oxetane.[1][6]

Paternò_Büchi_Mechanism Start Carbonyl (R2C=O) + Alkene (R'2C=CR'2) Excited_Carbonyl Excited Carbonyl* (n,π*) Start->Excited_Carbonyl hν (UV light) Diradical 1,4-Diradical Intermediate Excited_Carbonyl->Diradical + Alkene Diradical->Start Reversion Oxetane Oxetane Product Diradical->Oxetane Ring Closure

Caption: Mechanism of the Paternò-Büchi Reaction.

Williamson Etherification (Intramolecular)

The intramolecular Williamson ether synthesis is a classic method for forming cyclic ethers. For oxetane synthesis, a 1,3-halohydrin is treated with a strong base to deprotonate the hydroxyl group, forming an alkoxide. This alkoxide then undergoes an intramolecular SN2 reaction, displacing the halide to form the four-membered ring.[2]

Williamson_Etherification_Mechanism Halohydrin 1,3-Halohydrin Alkoxide Alkoxide Intermediate Halohydrin->Alkoxide + Base (-BH+) Oxetane Oxetane Product + X- Alkoxide->Oxetane Intramolecular SN2 (Ring Closure)

Caption: Mechanism of the Intramolecular Williamson Etherification.

General Experimental Workflow

The following diagram illustrates a typical workflow for both synthetic approaches, highlighting the key differences in procedure.

Experimental_Workflow cluster_PB Paternò-Büchi Reaction cluster_WE Williamson Etherification PB_Start Dissolve Carbonyl and Alkene in an appropriate solvent PB_React Irradiate with UV light (e.g., Mercury Lamp) PB_Start->PB_React PB_Workup Solvent Removal PB_React->PB_Workup PB_Purify Purification (e.g., Chromatography) PB_Workup->PB_Purify WE_Start Dissolve 1,3-Halohydrin in an aprotic solvent WE_Base Add strong base (e.g., NaH) WE_Start->WE_Base WE_React Heat to reflux WE_Base->WE_React WE_Workup Quench reaction and Aqueous Workup WE_React->WE_Workup WE_Purify Purification (e.g., Distillation) WE_Workup->WE_Purify

Caption: General experimental workflows for oxetane synthesis.

Experimental Protocols

Protocol 1: Paternò-Büchi Reaction - Synthesis of 2-Phenyl-3,3-dimethyloxetane

Materials:

  • Benzaldehyde

  • 2,3-Dimethyl-2-butene

  • Benzene (or other suitable non-polar solvent)

  • Photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter

Procedure:

  • A solution of freshly distilled benzaldehyde (e.g., 0.1 M) and 2,3-dimethyl-2-butene (e.g., 0.5 M) in dry benzene is prepared in a quartz or Pyrex reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 30 minutes.

  • The reaction vessel is placed in a photochemical reactor and irradiated with a medium-pressure mercury lamp (using a Pyrex filter to cut off wavelengths below 300 nm) at room temperature with constant stirring.

  • The progress of the reaction is monitored by TLC or GC analysis.

  • Upon completion (typically after 24 hours), the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired oxetane.

Protocol 2: Intramolecular Williamson Etherification - Synthesis of 3,3-Dimethyloxetane

Materials:

  • 3-Bromo-2,2-dimethyl-1-propanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (e.g., 1.2 equivalents, washed with hexanes to remove mineral oil) in anhydrous THF under an inert atmosphere (nitrogen or argon) is added a solution of 3-bromo-2,2-dimethyl-1-propanol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux.

  • The reaction is monitored by TLC or GC analysis.

  • Upon completion (typically after 12 hours), the reaction is cooled to 0 °C and carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure to yield the volatile oxetane product. Further purification can be achieved by fractional distillation.

Concluding Remarks

Both the Paternò-Büchi reaction and the intramolecular Williamson etherification represent viable and powerful methods for the synthesis of oxetanes. The choice between these two approaches will largely depend on the specific target molecule, the availability of starting materials, and the laboratory equipment at hand. The Patern-Büchi reaction offers a convergent route, forming the ring in a single photochemical step, which can be advantageous for complex structures. However, it requires specialized equipment and can suffer from low quantum yields. The Williamson etherification is a more traditional and often high-yielding method, but it necessitates the synthesis of a pre-functionalized substrate and can be susceptible to competing elimination reactions. A thorough consideration of these factors is crucial for the successful implementation of an oxetane synthesis strategy in a research or drug development setting.

References

Safety Operating Guide

Proper Disposal of 3-(1-Ethoxyethoxy)oxetane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 3-(1-Ethoxyethoxy)oxetane, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, is mandatory.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data, it is classified with the following hazards:

Hazard ClassificationDescriptionGHS PictogramSignal WordHazard Statements
Acute Toxicity, OralHarmful if swallowed.[1][2]GHS07WarningH302
Skin Corrosion/IrritationCauses skin irritation.[1][2]GHS07WarningH315
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[1][2]GHS07WarningH319
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2]GHS07WarningH335

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that begins with waste identification and ends with collection by authorized personnel. The following workflow outlines the necessary steps for safe and compliant disposal.

cluster_prep Phase 1: Preparation & Assessment cluster_segregation Phase 2: Segregation & Containment cluster_storage Phase 3: Storage & Disposal prep1 Assess Waste Stream (Pure or Mixture?) prep2 Consult Safety Data Sheet (SDS) prep1->prep2 Always review seg1 Segregate as Hazardous Chemical Waste prep2->seg1 seg2 Use Designated, Compatible Waste Container seg1->seg2 seg3 Label Container Clearly seg2->seg3 stor1 Store in Designated Satellite Accumulation Area (SAA) seg3->stor1 stor2 Arrange for Professional Disposal stor1->stor2

Figure 1. Logical workflow for the proper disposal of this compound.

Phase 1: Preparation & Assessment

  • Assess Waste Stream: Determine if the waste is pure this compound or a mixture. If it is a mixture, all components must be identified to ensure compatibility and proper waste stream segregation.

  • Consult Safety Data Sheet (SDS): Always review the SDS for this compound before handling. The SDS contains crucial information on hazards, handling, and emergency procedures.[2][3][4]

Phase 2: Segregation & Containment

  • Segregate as Hazardous Waste: this compound and materials contaminated with it must be classified as hazardous chemical waste.[5] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[5]

  • Use a Designated Waste Container: Collect the waste in a compatible, properly labeled container.[5] The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

Phase 3: Storage & Disposal

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The storage area should be well-ventilated and away from sources of ignition.[6] Secondary containment, such as a spill tray, is recommended.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's authorized waste disposal service.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]

Spill & Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to ensure safety.

spill Spill Occurs evacuate Evacuate & Alert Personnel spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Collect Contaminated Material contain->collect decon Decontaminate Spill Area collect->decon report Report to EH&S decon->report

Figure 2. Emergency workflow for a this compound spill.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[6] Do not use combustible materials like paper towels. For larger spills, follow your institution's emergency response protocol.

  • Collection: Carefully collect the absorbent material and place it in a designated, labeled hazardous waste container.[2][5]

  • Decontamination: Wash the spill area thoroughly with soap and water.[3][6] All cleaning materials must also be disposed of as hazardous waste.[5]

  • Reporting: Report the spill to your institution's EHS department.[6]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, rinse mouth with water.[2][3] Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Wash contaminated clothing before reuse. If skin irritation occurs, get medical advice/attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

This guide is intended to provide a framework for the safe disposal of this compound. Always prioritize safety and consult your institution's specific guidelines and local regulations.

References

Essential Safety and Operational Guidance for 3-(1-Ethoxyethoxy)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational plans, and disposal procedures for handling 3-(1-Ethoxyethoxy)oxetane. The following guidance is based on the known hazards of its constituent chemical groups—oxetanes and ethers—to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment

  • Oxetane Moiety : Oxetanes are cyclic ethers that can be flammable and may cause skin and eye irritation.[3] The four-membered ring is strained, which can lead to increased reactivity compared to other ethers.[4][5]

  • Ether Moiety : Ethers can form explosive peroxides upon storage and exposure to air and light. While the ethoxyethoxy group is less prone to peroxide formation than some other ethers, it is a prudent practice to handle it with care.

Based on this, this compound should be handled as a flammable liquid that is harmful and an irritant.

Personal Protective Equipment (PPE)

A multi-layered approach to safety is crucial when handling this compound. The following table summarizes the recommended personal protective equipment.

PPE CategoryRequired EquipmentSpecifications & Best Practices
Eye and Face Protection Safety goggles with side shields or a face shield.Must be worn at all times in the laboratory to protect against splashes.[3][6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Inspect gloves for tears or holes before each use. Change gloves frequently, especially if contaminated.[3][6][7]
Body Protection A flame-retardant laboratory coat.Should be fully buttoned to protect skin and clothing from splashes.[3][7]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator should be used.[3][6][7]

Operational Plan

Preparation:

  • Ensure a current Safety Data Sheet (SDS) for a similar oxetane or ether compound is available for reference.

  • Locate and verify the functionality of the nearest eye-wash station and safety shower.

  • Work should be conducted in a well-ventilated chemical fume hood.[3]

  • Remove all potential ignition sources from the work area, as the compound is likely flammable.[8]

Handling:

  • Wear all required PPE as detailed in the table above before handling the compound.

  • When transferring the liquid, use non-sparking tools and ground and bond containers to prevent static discharge.[8][9]

  • Avoid direct contact with skin and eyes.[8]

  • Do not eat, drink, or smoke in the handling area.[8][9]

After Handling:

  • Thoroughly wash hands with soap and water after handling is complete.

  • Clean and decontaminate all work surfaces and equipment.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[3][8]

Spill Response

In the event of a spill:

  • Evacuate the immediate area.

  • Ventilate the area, if it is safe to do so.

  • For small spills, contain the material with an inert absorbent material such as vermiculite or sand.[3][8] Do not use combustible materials like paper towels.

  • Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[3][8]

  • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should be disposed of as hazardous waste.[3]

First-Aid Measures

  • Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Skin Contact : Immediately flush the skin with large amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste, including unused compounds and contaminated consumables (e.g., gloves, absorbent materials, pipette tips), in a dedicated and clearly labeled hazardous waste container.

  • Container Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage : Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from heat sources and direct sunlight.[3]

  • Disposal : Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Provide the disposal company with all available hazard information.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS & Hazards prep2 Verify Safety Equipment (Fume Hood, Eyewash, Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Chemical Fume Hood prep3->handle1 handle2 Transfer Using Non-Sparking Tools handle1->handle2 handle3 Avoid Contact & Inhalation handle2->handle3 post1 Decontaminate Work Area handle3->post1 disp1 Collect Waste in Labeled Container handle3->disp1 post2 Store Chemical Properly post1->post2 post3 Wash Hands Thoroughly post2->post3 post3->disp1 disp2 Store Waste in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: A workflow diagram outlining the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Ethoxyethoxy)oxetane
Reactant of Route 2
Reactant of Route 2
3-(1-Ethoxyethoxy)oxetane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.